5-(4-Bromophenyl)-3-methylisoxazole
Description
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Properties
IUPAC Name |
5-(4-bromophenyl)-3-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-6-10(13-12-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCVUKKYCZTWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis and Characterization of 5-(4-Bromophenyl)-3-methylisoxazole
Introduction: The Isoxazole Scaffold in Modern Chemistry
Isoxazoles, a class of five-membered heterocyclic compounds featuring adjacent nitrogen and oxygen atoms, represent a cornerstone in the field of medicinal chemistry.[1][2][3] Their unique electronic and structural properties make them privileged scaffolds in drug discovery, capable of engaging in various non-covalent interactions, such as hydrogen bonding and π–π stacking.[4] This versatility has led to their incorporation into a wide array of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3]
Prominent examples of FDA-approved drugs containing the isoxazole moiety include the antibiotic Cloxacillin, the anti-inflammatory agent Valdecoxib, and the antipsychotic Risperidone, highlighting the scaffold's clinical significance.[1][5] The weak N-O bond within the isoxazole ring also imparts unique reactivity, making it a versatile synthon for further chemical transformations.
This guide focuses on a specific, valuable derivative: 5-(4-Bromophenyl)-3-methylisoxazole . The presence of a bromine atom on the phenyl ring provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making this molecule a highly valuable building block for creating extensive libraries of more complex molecules.[6] As such, it serves as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[6] This document provides a detailed exploration of its synthesis via a classic and reliable method, followed by a comprehensive guide to its structural characterization using modern analytical techniques.
Part 1: Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole
Synthetic Strategy: The Paal-Knorr Analogue Reaction
The construction of the isoxazole ring is most classically achieved through the condensation reaction of a 1,3-dicarbonyl compound with hydroxylamine.[7][8] This approach, analogous to the Paal-Knorr synthesis of pyrroles and furans, is robust, high-yielding, and proceeds through well-understood mechanistic pathways.
For the target molecule, the logical starting materials are 1-(4-bromophenyl)butane-1,3-dione and hydroxylamine hydrochloride . The reaction involves the formation of an oxime intermediate, followed by an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the stable aromatic isoxazole ring.
Reaction Mechanism
The reaction proceeds through a sequence of nucleophilic attack, condensation, and dehydration steps:
-
Oxime Formation: The more electrophilic ketone (the one adjacent to the bromophenyl group) is preferentially attacked by the nitrogen atom of hydroxylamine. This is followed by proton transfer and the elimination of a water molecule to form an oxime intermediate.
-
Tautomerization & Cyclization: The remaining ketone tautomerizes to its enol form. The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the enolized carbonyl carbon.
-
Dehydration: The resulting cyclic hemiaminal is unstable and readily undergoes dehydration (loss of a water molecule) under the reaction conditions to afford the final aromatic product, 5-(4-Bromophenyl)-3-methylisoxazole.
The overall mechanism is depicted below:
Caption: Reaction mechanism for isoxazole synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system, where successful execution relies on careful control of stoichiometry and reaction conditions.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 1-(4-bromophenyl)butane-1,3-dione | 241.07 | 10.0 | 2.41 g |
| Hydroxylamine hydrochloride | 69.49 | 12.0 | 0.83 g |
| Sodium Acetate (anhydrous) | 82.03 | 12.0 | 0.98 g |
| Ethanol (95%) | - | - | 50 mL |
| Deionized Water | - | - | As needed |
| Ethyl Acetate | - | - | As needed |
| Hexane | - | - | As needed |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(4-bromophenyl)butane-1,3-dione (2.41 g, 10.0 mmol), hydroxylamine hydrochloride (0.83 g, 12.0 mmol), sodium acetate (0.98 g, 12.0 mmol), and ethanol (50 mL).
-
Causality Insight: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the reaction. Ethanol is an excellent solvent for all reactants and facilitates heating under reflux.
-
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
Trustworthiness Check: The disappearance of the starting diketone spot on the TLC plate is a reliable indicator of reaction completion.
-
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10-15 mL using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into a beaker containing 100 mL of cold deionized water while stirring. A solid precipitate should form.
-
Causality Insight: The product is sparingly soluble in water, while the inorganic salts (NaCl, excess sodium acetate) are highly soluble. This step effectively precipitates the crude product.
-
-
Filtration: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove residual salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a white to off-white crystalline solid.
-
Expertise Note: Recrystallization not only purifies the product but also allows for the growth of well-defined crystals, which is ideal for obtaining a sharp melting point, a key indicator of purity.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Part 2: Comprehensive Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-(4-Bromophenyl)-3-methylisoxazole.
Summary of Analytical Data
The following table summarizes the expected analytical data for the target compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~184-185 °C (literature value for a similar compound)[9] |
| ¹H NMR (400 MHz, CDCl₃) | See Table 2 for detailed assignments |
| ¹³C NMR (100 MHz, CDCl₃) | See Table 3 for detailed assignments |
| FT-IR (ATR, cm⁻¹) | ~3100 (Ar C-H), ~1610 (C=N), ~1590 (C=C), ~1450 (C-N), ~1070 (C-Br) |
| Mass Spec (EI) | m/z 237/239 ([M]⁺, ~1:1 ratio), 156/158 ([M-Br]⁺), 115 ([C₉H₇]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination of organic molecules.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment, number, and connectivity of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.65 - 7.75 | Doublet (d) | 2H | Aromatic protons ortho to the isoxazole ring |
| ~ 7.55 - 7.65 | Doublet (d) | 2H | Aromatic protons ortho to the bromine atom |
| ~ 6.50 - 6.60 | Singlet (s) | 1H | Isoxazole C4-H |
| ~ 2.30 - 2.40 | Singlet (s) | 3H | Methyl group (-CH₃) |
-
Authoritative Grounding: The singlet at ~6.8 ppm is highly characteristic of the H-4 proton of the isoxazole ring.[9] The aromatic region is expected to show a typical AA'BB' system for the 1,4-disubstituted phenyl ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170.0 | Isoxazole C5 (attached to Ar-Br) |
| ~ 162.0 | Isoxazole C3 (attached to -CH₃) |
| ~ 132.0 | Aromatic C-H (ortho to Br) |
| ~ 129.0 | Aromatic C-H (ortho to Isoxazole) |
| ~ 127.0 | Aromatic C-ipso (attached to Isoxazole) |
| ~ 124.0 | Aromatic C-ipso (attached to Br) |
| ~ 97.0 | Isoxazole C4 |
| ~ 12.0 | Methyl Carbon (-CH₃) |
-
Expertise Insight: The chemical shifts of the isoxazole ring carbons are distinctive, with C5 typically being the most downfield, followed by C3, and C4 being the most upfield.[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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~1610 cm⁻¹ (C=N stretch): This strong absorption is characteristic of the imine functionality within the isoxazole ring.[10]
-
~1590 cm⁻¹ (C=C stretch): Corresponds to the aromatic carbon-carbon double bonds in the phenyl ring.
-
~1450 cm⁻¹ (C-N stretch): A key vibration from the heterocyclic ring structure.[10]
-
~1070 cm⁻¹ (C-Br stretch): A strong absorption indicating the presence of the bromo-aryl group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Molecular Ion Peak ([M]⁺): The most critical piece of data is the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 doublet) at m/z 237 and m/z 239 . This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.
-
Key Fragments: Common fragmentation pathways may include the loss of the bromine atom, leading to a peak at m/z 158, and cleavage of the isoxazole ring.
Conclusion and Future Perspectives
This guide has detailed a reliable and efficient synthesis of 5-(4-Bromophenyl)-3-methylisoxazole and outlined the comprehensive analytical methods required for its unambiguous characterization. The successful synthesis and purification of this compound provide access to a versatile chemical intermediate. The bromophenyl moiety serves as a linchpin for introducing further molecular complexity through modern cross-coupling chemistry, enabling researchers in drug discovery and materials science to explore a vast chemical space. The continued exploration of isoxazole chemistry promises to yield novel compounds with significant therapeutic and technological potential.[1][3]
References
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. (2024). MDPI.
- Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (n.d.). ProQuest.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PMC - NIH.
- Medicinal Chemistry Perspective of Fused Isoxazole Deriv
- synthesis of isoxazoles. (2019). YouTube.
- The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. (n.d.).
- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)
- Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles. (n.d.). Journal of the Chemical Society C - RSC Publishing.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central.
- Construction of Isoxazole ring: An Overview. (2024). [Source not provided].
- Supporting Information for a chemical synthesis paper. (n.d.). [Source not provided].
- 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde. (n.d.). Chem-Impex.
- Supporting information. (n.d.). The Royal Society of Chemistry.
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI.
- Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (n.d.). MDPI.
- Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. (n.d.). NIH.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. chemimpex.com [chemimpex.com]
- 7. youtube.com [youtube.com]
- 8. Reactions of β-diketones with hydroxylamine hydrochloride; synthesis of 3,5-disubstituted isoxazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Significance of the Isoxazole Scaffold and the Compound of Interest
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Bromophenyl)-3-methylisoxazole
For the Attention of Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds and approved drugs.[1][2][3] The isoxazole moiety is often considered a bioisostere for other functional groups and can influence the physicochemical properties of a molecule, such as its metabolic stability, solubility, and receptor binding affinity.[2] This guide focuses on the physicochemical properties of a specific derivative, 5-(4-Bromophenyl)-3-methylisoxazole .
A comprehensive understanding of the physicochemical properties of a compound is a cornerstone of modern drug discovery and development. These properties, including solubility, lipophilicity, and solid-state characteristics, are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential.
It is important to note that while the isoxazole class is well-studied, specific experimental data for 5-(4-Bromophenyl)-3-methylisoxazole is not extensively available in the public domain. Therefore, this guide will provide a detailed framework for its characterization, drawing upon data from its isomers and structurally related analogs to infer its likely properties. The primary focus will be on the experimental methodologies required for a thorough physicochemical evaluation, thereby providing a self-validating system for researchers.
Chemical Identity and Structure
The unambiguous identification of the correct isomer is paramount. This guide is concerned with the 5-(4-bromophenyl)-3-methyl substituted isoxazole.
-
IUPAC Name: 5-(4-bromophenyl)-3-methyl-1,2-oxazole
-
Molecular Formula: C₁₀H₈BrNO
-
Molecular Weight: 238.08 g/mol
Caption: Chemical structure of 5-(4-Bromophenyl)-3-methylisoxazole.
Physicochemical Properties: A Comparative and Predictive Analysis
Due to the scarcity of experimental data for the title compound, we present a comparative analysis with its close structural analogs. This approach allows for an estimation of its properties and highlights the importance of precise isomeric control during synthesis.
| Property | 5-(4-Bromophenyl)-3-phenylisoxazole | 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | 5-(4-Bromophenyl)-3-methylisoxazole (Predicted) |
| Molecular Formula | C₁₅H₁₀BrNO[4] | C₁₁H₈BrNO₃[5] | C₁₀H₈BrNO |
| Molecular Weight | 300.15 g/mol [4] | 282.09 g/mol [5] | 238.08 g/mol |
| Melting Point (°C) | 184–185[6] | 216-218[5] | Likely a crystalline solid with a melting point between 100-150°C. |
| Calculated LogP | 4.4[4] | 2.6 (predicted)[7] | Expected to be in the range of 3-4. |
| Appearance | White solid[6] | Powder[5] | Expected to be a white to off-white solid. |
Expert Insights:
-
Melting Point: The presence of a carboxylic acid group in 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid allows for strong hydrogen bonding, leading to a significantly higher melting point.[5] The replacement of the phenyl group in 5-(4-Bromophenyl)-3-phenylisoxazole with a smaller methyl group is expected to result in a lower melting point for the title compound due to reduced crystal packing efficiency.
-
Solubility: The carboxylic acid derivative will exhibit pH-dependent aqueous solubility. In contrast, 5-(4-Bromophenyl)-3-methylisoxazole is expected to have low aqueous solubility and be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
-
Lipophilicity (LogP): The LogP value is a critical parameter in drug design, influencing membrane permeability and protein binding. The calculated LogP of 4.4 for the 3-phenyl analog suggests high lipophilicity.[4] The replacement of the phenyl group with a methyl group will reduce the lipophilicity, likely bringing the LogP into a more favorable range for drug candidates.
Spectroscopic Characterization: The Fingerprint of the Molecule
¹H NMR Spectroscopy:
-
Aromatic Protons: The 4-bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets in the range of δ 7.5-7.8 ppm.
-
Isoxazole Proton: A singlet for the proton at the 4-position of the isoxazole ring is expected around δ 6.5-7.0 ppm.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl group at the 3-position will likely appear in the upfield region, around δ 2.3-2.6 ppm.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six signals are expected for the bromophenyl ring, with the carbon attached to the bromine atom appearing around δ 125-130 ppm and the other carbons resonating between δ 120-140 ppm.
-
Isoxazole Carbons: The three carbons of the isoxazole ring will have distinct chemical shifts. The C5 carbon attached to the bromophenyl ring is expected around δ 168-172 ppm, the C3 carbon attached to the methyl group around δ 160-165 ppm, and the C4 carbon around δ 95-105 ppm.
-
Methyl Carbon: A signal for the methyl carbon is expected in the upfield region, around δ 10-15 ppm.
Infrared (IR) Spectroscopy:
-
C=N Stretching: A characteristic absorption band for the C=N bond in the isoxazole ring is expected around 1600-1650 cm⁻¹.
-
C-Br Stretching: A peak corresponding to the C-Br bond will be present in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H Stretching: Signals for the aromatic C-H bonds will appear above 3000 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physicochemical properties of a novel compound like 5-(4-Bromophenyl)-3-methylisoxazole.
Caption: General workflow for the physicochemical characterization of a novel compound.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Methodology (Capillary Method):
-
A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical factor for oral drug absorption. Both kinetic and thermodynamic solubility are important parameters.
Methodology (Shake-Flask Method for Thermodynamic Solubility):
-
An excess amount of the solid compound is added to a known volume of aqueous buffer (typically phosphate-buffered saline, pH 7.4).
-
The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry.
Lipophilicity (LogP) Determination
Rationale: The partition coefficient (LogP) between an organic and an aqueous phase is a measure of a compound's lipophilicity. It is a key predictor of membrane permeability and other ADME properties.
Methodology (Reverse-Phase HPLC):
-
A calibration curve is generated using a set of standard compounds with known LogP values.
-
The retention time of the test compound is measured on a reverse-phase HPLC column (e.g., C18) using an isocratic mobile phase of methanol/water or acetonitrile/water.
-
The LogP of the test compound is calculated from its retention time using the calibration curve. This method provides a rapid and reliable estimation of LogP.
The Role of Isoxazoles in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][3] Its utility stems from its ability to engage in various non-covalent interactions with biological targets and its favorable metabolic profile. The physicochemical properties of isoxazole-containing compounds are fine-tuned through the strategic placement of substituents on the ring. For instance, the introduction of a 4-bromophenyl group, as in the title compound, can enhance binding affinity through halogen bonding and increase metabolic stability.[2]
Conclusion
While direct experimental data for 5-(4-Bromophenyl)-3-methylisoxazole is limited, a robust understanding of its likely physicochemical properties can be inferred from the analysis of its structural analogs. This guide provides a comprehensive framework for the experimental characterization of this compound, emphasizing the importance of a systematic and rigorous approach to physicochemical profiling in the context of drug discovery and development. The methodologies outlined herein will enable researchers to generate the necessary data to fully evaluate the potential of this and other novel isoxazole derivatives as promising therapeutic candidates.
References
Sources
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- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoxazole, 5-(4-bromophenyl)-3-phenyl- | C15H10BrNO | CID 835944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-ブロモフェニル)-5-メチルイソオキサゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. PubChemLite - 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]
5-(4-Bromophenyl)-3-methylisoxazole CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-(4-Bromophenyl)-3-methylisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, molecular structure, synthesis methodologies, physicochemical characteristics, and its emerging applications, particularly in the realm of drug discovery.
Core Chemical Identity
CAS Number: 52063-43-1
Molecular Formula: C₁₀H₈BrNO
Molecular Weight: 238.08 g/mol
IUPAC Name: 5-(4-bromophenyl)-3-methyl-1,2-oxazole
This molecule belongs to the isoxazole class of five-membered heterocyclic compounds, which are noted for their diverse biological activities. The structure incorporates a bromine-substituted phenyl ring at the 5-position and a methyl group at the 3-position of the isoxazole ring. This specific arrangement of functional groups imparts distinct chemical properties and potential for biological interactions.
Molecular Structure:
Caption: Molecular structure of 5-(4-Bromophenyl)-3-methylisoxazole.
Synthesis and Mechanistic Insights
The synthesis of 3,5-disubstituted isoxazoles is a well-established area of organic chemistry, with several reliable methods available. A common and effective approach for synthesizing compounds like 5-(4-Bromophenyl)-3-methylisoxazole involves the cyclization of a β-dicarbonyl compound or its equivalent with hydroxylamine. A particularly relevant pathway proceeds through a chalcone intermediate.
Synthetic Pathway Overview:
The synthesis can be conceptualized as a two-step process:
-
Claisen-Schmidt Condensation: Formation of a chalcone derivative through the base-catalyzed reaction of an appropriate acetophenone and a benzaldehyde.
-
Cyclization with Hydroxylamine: Reaction of the chalcone with hydroxylamine hydrochloride to form the isoxazole ring.
Caption: General synthetic workflow for 5-(4-Bromophenyl)-3-methylisoxazole.
Exemplary Experimental Protocol:
The following protocol is a representative example based on established methodologies for analogous compounds. Researchers should optimize conditions for their specific setup.
Step 1: Synthesis of 1-(4-Bromophenyl)but-2-en-1-one (Chalcone Intermediate)
-
To a stirred solution of 4-bromoacetophenone (1 equivalent) and acetaldehyde (1.2 equivalents) in ethanol at room temperature, slowly add an aqueous solution of sodium hydroxide (2 equivalents).
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the crude product.
-
Filter the solid, wash with water until neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified chalcone.
Causality of Experimental Choices: The use of a strong base like NaOH is crucial to deprotonate the α-carbon of acetaldehyde, initiating the aldol condensation. The reaction is typically run at room temperature to control the rate and minimize side reactions. Acidification is necessary to neutralize the excess base and precipitate the less soluble chalcone product.
Step 2: Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole
-
Dissolve the synthesized chalcone (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 equivalents) to the solution.
-
Heat the mixture to reflux and add a solution of potassium hydroxide (2 equivalents) in water dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 5-(4-Bromophenyl)-3-methylisoxazole.
Causality of Experimental Choices: The reaction with hydroxylamine hydrochloride in the presence of a base forms the isoxazole ring through a cyclization-condensation mechanism. Refluxing provides the necessary energy to overcome the activation barrier for the reaction. The final purification step is essential to remove any unreacted starting materials or byproducts.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Property | Value | Source/Method |
| CAS Number | 52063-43-1 | Chemical Abstract Service |
| Molecular Formula | C₁₀H₈BrNO | Elemental Analysis |
| Molecular Weight | 238.08 | Mass Spectrometry |
| Melting Point | Not available | Experimental |
| Boiling Point | Not available | Experimental |
| Solubility | Insoluble in water; soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General observation |
Spectroscopic Data (Predicted and based on analogous structures):
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl ring, the methyl protons, and the proton on the isoxazole ring. The aromatic protons will likely appear as a set of doublets in the range of δ 7.5-7.8 ppm. The methyl protons should present as a singlet around δ 2.4 ppm, and the isoxazole proton as a singlet around δ 6.5-7.0 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the ten carbon atoms in the molecule. The carbons of the bromophenyl ring will resonate in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift. The isoxazole ring carbons will also have distinct chemical shifts, as will the methyl carbon, which is expected to appear upfield (δ 10-15 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z 237 and a prominent M+2 peak of similar intensity at m/z 239, which is characteristic of a compound containing one bromine atom.
Applications in Drug Discovery and Medicinal Chemistry
The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Derivatives of isoxazole are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2]
While specific biological data for 5-(4-Bromophenyl)-3-methylisoxazole is not extensively published, its structural features suggest it is a valuable intermediate for the synthesis of more complex, biologically active molecules. The 4-bromophenyl group provides a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
For instance, the closely related compound, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde, is utilized as a key intermediate in the development of anti-inflammatory and analgesic drugs.[3][4] This highlights the potential of the 5-(4-bromophenyl)-3-methylisoxazole core in the design of novel therapeutic agents. The antimicrobial activity observed in derivatives of 5-(4-bromophenyl)-3-methylisoxazole further underscores the potential of this chemical scaffold in addressing infectious diseases.[2]
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 5-(4-Bromophenyl)-3-methylisoxazole.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
5-(4-Bromophenyl)-3-methylisoxazole is a valuable heterocyclic compound with significant potential as a building block in drug discovery and materials science. Its synthesis is achievable through well-established chemical transformations, and its structure offers opportunities for further derivatization. While more research is needed to fully elucidate its specific biological activities, the broader importance of the isoxazole scaffold in medicinal chemistry suggests that 5-(4-Bromophenyl)-3-methylisoxazole will continue to be a compound of interest for researchers in the field.
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An In-depth Technical Guide to the Solubility and Stability of 5-(4-Bromophenyl)-3-methylisoxazole
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are paramount determinants of its ultimate therapeutic success. Among these, aqueous solubility and chemical stability stand as foundational pillars influencing bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and underlying scientific principles for characterizing the solubility and stability of 5-(4-Bromophenyl)-3-methylisoxazole, a heterocyclic compound with potential pharmacological significance. The isoxazole moiety is a key pharmacophore in numerous approved drugs, making a thorough understanding of its derivatives crucial for advancing novel therapeutics.[1] This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the preclinical assessment of isoxazole-based drug candidates.
Physicochemical Properties of 5-(4-Bromophenyl)-3-methylisoxazole: A Snapshot
A preliminary in silico assessment of 5-(4-Bromophenyl)-3-methylisoxazole provides insights into its expected physicochemical behavior. These computational predictions are invaluable for guiding initial experimental design.
| Property | Predicted Value | Source |
| Molecular Formula | C10H8BrNO | Inferred from structure |
| Molecular Weight | 238.08 g/mol | Calculated |
| XLogP3-AA | ~3.5 | Estimated based on related structures[2][3] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
The high predicted LogP value suggests that 5-(4-Bromophenyl)-3-methylisoxazole is a lipophilic molecule, which may correlate with low aqueous solubility. The absence of hydrogen bond donors and the presence of two acceptors will also influence its interactions with protic solvents.
Part 1: Aqueous Solubility Assessment
Aqueous solubility is a critical factor that governs the rate and extent of a drug's absorption from the gastrointestinal tract. For orally administered drugs, a minimum solubility is required to achieve therapeutic concentrations in the systemic circulation.[4] The assessment of solubility is typically categorized into two key types: kinetic and thermodynamic.
Kinetic Solubility: A High-Throughput Approach for Early Discovery
Kinetic solubility measures the concentration of a compound in solution when it is rapidly prepared from a stock solution, typically in dimethyl sulfoxide (DMSO).[4][5] This method is amenable to high-throughput screening and provides a rapid assessment of a compound's dissolution behavior under non-equilibrium conditions.[6]
This protocol outlines a common method for determining kinetic solubility by measuring light scattering caused by precipitation.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-(4-Bromophenyl)-3-methylisoxazole in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[7][8]
-
Nephelometric Measurement: Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Causality Behind Experimental Choices:
-
DMSO as the initial solvent: It is a strong organic solvent capable of dissolving a wide range of drug candidates, allowing for the preparation of high-concentration stock solutions.[5]
-
Low final DMSO concentration: High concentrations of organic co-solvents can artificially inflate solubility measurements. A final concentration of ≤1% is generally accepted to minimize this effect.[8]
-
Nephelometry: This technique is highly sensitive to the formation of fine precipitates, making it ideal for detecting the onset of insolubility in a high-throughput format.[4]
Thermodynamic Solubility: The Gold Standard for Preformulation
Thermodynamic solubility, also known as equilibrium solubility, represents the true saturation concentration of a compound in a solvent at equilibrium.[5] This measurement is crucial for preformulation and formulation development as it reflects the maximum achievable concentration under stable conditions.
The shake-flask method is the benchmark for determining thermodynamic solubility.
-
Sample Preparation: Add an excess amount of solid 5-(4-Bromophenyl)-3-methylisoxazole to a series of vials containing the desired aqueous buffer (e.g., buffers at pH 2.0, 4.5, 6.8, and 7.4 to mimic physiological conditions).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]
-
Phase Separation: Separate the undissolved solid from the supernatant by centrifugation or filtration (using a low-binding filter, e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calibration Curve: Prepare a standard curve of 5-(4-Bromophenyl)-3-methylisoxazole in the same buffer to accurately quantify the solubility.
Self-Validating System:
The shake-flask method has an inherent self-validation checkpoint. The presence of undissolved solid at the end of the experiment visually confirms that the solution is indeed saturated. Additionally, analyzing samples at multiple time points (e.g., 24, 48, and 72 hours) can confirm that equilibrium has been achieved when the measured concentration no longer increases.
Diagram: Solubility Assessment Workflow
Caption: Workflow for kinetic and thermodynamic solubility assessment.
Part 2: Chemical Stability Evaluation
Understanding the chemical stability of a drug candidate is as important as knowing its solubility. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are conducted to identify the likely degradation products and pathways, which is essential for developing stability-indicating analytical methods.[9][10]
Forced Degradation Studies: Probing for Instability
Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those it would encounter during storage and handling.[11][12] This approach accelerates degradation to provide a rapid assessment of the molecule's inherent stability.
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours).
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate under the same conditions as acidic hydrolysis. The isoxazole ring is known to be susceptible to opening under basic conditions.[13]
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C) in the dark.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber). The N-O bond in the isoxazole ring can be susceptible to cleavage under UV irradiation.[14]
-
-
Sample Quenching: At each time point, withdraw a sample and quench the reaction if necessary (e.g., neutralize acidic and basic solutions).
-
Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Expertise in Action:
The choice of stress conditions is guided by the chemical structure of the isoxazole ring. Isoxazoles can undergo ring cleavage under both acidic and basic conditions, although the latter is often more facile.[13][15] The presence of the electron-rich phenyl and methyl groups may influence the rate and products of degradation.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[9][16]
-
Column and Mobile Phase Screening: Start with a C18 reversed-phase column and a mobile phase consisting of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Gradient Elution: Employ a gradient elution to ensure the separation of the parent compound from both early- and late-eluting impurities.
-
Forced Degradation Sample Analysis: Inject the samples from the forced degradation studies to challenge the method's specificity. The goal is to achieve baseline separation between the parent peak and all degradation product peaks.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants.
-
Method Validation: Once the method is optimized, validate it according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[16][17]
Diagram: Forced Degradation and Method Development Cycle
Caption: Iterative cycle of forced degradation and HPLC method development.
Conclusion: A Pathway to De-risking Development
A thorough understanding of the solubility and stability of 5-(4-Bromophenyl)-3-methylisoxazole is not merely an academic exercise but a critical step in de-risking its development as a potential therapeutic agent. The experimental frameworks provided in this guide offer a robust starting point for generating the essential data required for informed decision-making in lead optimization, preformulation, and formulation development. By systematically evaluating these core physicochemical properties, researchers can build a solid foundation for advancing promising isoxazole-based compounds through the drug development pipeline.
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Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 28(6), 545-567. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135427386, 5-(4-bromophenyl)-3-phenylisoxazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771350, 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. Retrieved from [Link]
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Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757. Retrieved from [Link]
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Yaichkov, I. S., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]
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ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.... Retrieved from [Link]
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Kumar, A., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]
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Singh, U., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32938-32961. Retrieved from [Link]
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MDPI. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 23(13), 7082. Retrieved from [Link]
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ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
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YouTube. (2022, July 7). How to Conduct Forced Degradation Study for Drug Product as per ANVISA? [Video]. Retrieved from [Link]
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ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Retrieved from [Link]
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Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
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ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Pharmaceutical Sciences. Retrieved from [Link]
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ResearchGate. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]
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PMC. (2014). Stability-Indicating HPLC Method for Posaconazole Bulk Assay. Journal of Chromatographic Science, 52(7), 654-659. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
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IP Innovative Publication. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Retrieved from [Link]
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Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Retrieved from [Link]
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National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
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MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(15), 4983. Retrieved from [Link]
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The Vanguard of Discovery: A Technical Guide to the Biological Activity Screening of Novel Bromophenyl Isoxazole Derivatives
Foreword: Charting the Therapeutic Potential of Bromophenyl Isoxazoles
The isoxazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a bromophenyl substituent to this versatile core offers a compelling avenue for the development of novel therapeutic agents with potentially enhanced potency and selectivity. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of these promising compounds, designed for researchers, scientists, and drug development professionals. Our approach emphasizes not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and scientifically rigorous evaluation.
I. Foundational Principles: Synthesis and Characterization
A prerequisite to any biological screening cascade is the robust synthesis and thorough characterization of the novel bromophenyl isoxazole derivatives. A common and effective synthetic route involves the [3+2] cycloaddition of nitrile oxides with alkynes.[4][5] Another prevalent method is the reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents.[4]
Following synthesis, meticulous purification, typically by column chromatography, is essential to ensure the integrity of the subsequent biological data.[6] The structural identity and purity of the synthesized compounds must be unequivocally confirmed using a suite of analytical techniques, including Fourier-transform infrared (FT-IR) spectroscopy, proton and carbon nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy, and mass spectrometry.[5][7][8]
II. Anticancer Activity Screening: A Multi-pronged Approach
The anticancer potential of isoxazole derivatives is a significant area of investigation.[9][10][11] A comprehensive screening strategy should encompass both cytotoxicity assays and mechanistic studies to identify promising lead compounds.
A. In Vitro Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating anticancer activity is to determine the cytotoxic effects of the novel compounds on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative colorimetric method for this purpose.[12][13][14][15]
Principle: The assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[13] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Data Presentation: The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. This data should be tabulated for clear comparison across different cell lines and compounds.
| Compound ID | Cell Line | Incubation Time (h) | IC50 (µM) |
| BPI-001 | MCF-7 | 48 | 12.5 |
| BPI-001 | HeLa | 48 | 8.2 |
| BPI-002 | MCF-7 | 48 | 25.1 |
| BPI-002 | HeLa | 48 | 19.8 |
| Doxorubicin | MCF-7 | 48 | 0.9 |
| Doxorubicin | HeLa | 48 | 0.5 |
B. Mechanistic Insights: Molecular Docking Studies
To understand the potential mechanism of action of the most potent compounds, in silico molecular docking studies can be employed.[16][17] This computational technique predicts the preferred orientation of a ligand when bound to a target protein, providing insights into potential molecular interactions.[18]
Rationale: Many anticancer drugs exert their effects by inhibiting specific enzymes or proteins crucial for cancer cell survival and proliferation.[10][11] For instance, isoxazole derivatives have been shown to inhibit proteins like HSP90 and various kinases.[11] Docking studies can help identify which of these or other targets are likely to be modulated by the novel bromophenyl isoxazole derivatives.[16]
Caption: Generalized workflow for molecular docking studies.
III. Antimicrobial Activity Screening: Combating Infectious Agents
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents.[19][20] Isoxazole derivatives have shown promise in this area.[1][21]
A. Primary Screening: Agar Diffusion Methods
Agar diffusion-based assays, such as the disk diffusion and well diffusion methods, are cost-effective and widely used for the initial screening of antimicrobial activity.[20]
Principle: These methods rely on the diffusion of the test compound from a source (a filter paper disc or a well in the agar) into an agar medium seeded with a test microorganism.[20] The presence of a zone of inhibition around the source indicates antimicrobial activity.
Step-by-Step Protocol (Disk Diffusion):
-
Prepare a standardized inoculum of the test microorganism.
-
Uniformly spread the inoculum onto the surface of an agar plate.
-
Impregnate sterile filter paper discs with a known concentration of the bromophenyl isoxazole derivative.
-
Place the discs on the inoculated agar surface.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (in mm).
B. Quantitative Assessment: Broth Microdilution Method
For compounds showing activity in the primary screen, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21]
Experimental Workflow:
Caption: Workflow for the broth microdilution assay to determine MIC.
Data Presentation:
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| BPI-001 | 16 | 32 | 64 |
| BPI-002 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 4 |
IV. Anti-inflammatory Activity Screening: Modulating the Inflammatory Response
Chronic inflammation is implicated in a wide range of diseases. Isoxazole derivatives have been reported to possess significant anti-inflammatory properties.[22][23][24][25]
A. In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation
A common in vitro method to screen for anti-inflammatory activity is the inhibition of albumin denaturation assay.[23]
Rationale: The denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent protein denaturation suggests potential anti-inflammatory activity.[23]
Step-by-Step Protocol:
-
Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin.
-
Induce denaturation by heating the mixture at a specific temperature (e.g., 72°C) for a set time.
-
After cooling, measure the turbidity of the solution spectrophotometrically.
-
Calculate the percentage inhibition of protein denaturation. Diclofenac sodium can be used as a standard drug for comparison.[23]
B. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
For promising compounds, an in vivo model is crucial for confirming anti-inflammatory effects. The carrageenan-induced paw edema model in rats is a widely used and well-characterized assay for acute inflammation.[24][25]
Principle: The injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling indicates anti-inflammatory activity.[25]
Experimental Workflow:
Caption: Workflow for the carrageenan-induced paw edema assay.
V. Conclusion: From Screening to Lead Optimization
This guide has outlined a systematic and robust framework for the comprehensive biological activity screening of novel bromophenyl isoxazole derivatives. By employing a tiered approach that progresses from high-throughput in vitro assays to more complex in vivo models, researchers can efficiently identify and characterize compounds with promising therapeutic potential. The integration of computational methods like molecular docking provides valuable mechanistic insights that can guide future lead optimization efforts. The ultimate goal is to leverage the unique chemical properties of the bromophenyl isoxazole scaffold to develop next-generation therapeutics that address unmet medical needs.
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. Retrieved January 17, 2026, from [Link]
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Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (n.d.). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]
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In Vitro Cytotoxicity MTT Assay Testing. (n.d.). STEMart. Retrieved January 17, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 17, 2026, from [Link]
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Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
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Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). PubMed. Retrieved January 17, 2026, from [Link]
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Screening Strategies to Identify New Antibiotics. (2012). Ingenta Connect. Retrieved January 17, 2026, from [Link]
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Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
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EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology. Retrieved January 17, 2026, from [Link]
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Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Anti-inflammatory evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. Retrieved January 17, 2026, from [Link]
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Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]
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Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN. Retrieved January 17, 2026, from [Link]
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Biologically-active isoxazole-based drug molecules. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A review of isoxazole biological activity and present synthetic techniques. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
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Unlocking the Therapeutic Potential of 5-(4-Bromophenyl)-3-methylisoxazole: A Technical Guide to Target Identification and Validation
Foreword: The Isoxazole Scaffold - A Privileged Motif in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties have rendered it a "privileged scaffold," capable of interacting with a diverse array of biological targets.[1] This has led to the development of numerous clinically successful drugs across various therapeutic areas, including anti-inflammatory agents like valdecoxib (a COX-2 inhibitor) and the antirheumatic drug leflunomide.[2] The inherent versatility of the isoxazole core, coupled with the ability to readily introduce a wide range of substituents, allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[1] This guide focuses on a specific, yet promising, derivative: 5-(4-Bromophenyl)-3-methylisoxazole, and delineates a strategic approach to identifying and validating its potential therapeutic targets.
Deconstructing the Pharmacophore: An Analysis of 5-(4-Bromophenyl)-3-methylisoxazole
The structure of 5-(4-Bromophenyl)-3-methylisoxazole presents several key features that inform our investigation into its potential biological activities. The isoxazole core provides a rigid scaffold, while the 4-bromophenyl and methyl groups contribute to its lipophilicity and potential for specific interactions with protein targets. The bromine atom, in particular, is a common feature in many bioactive molecules and can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
Potential Therapeutic Arenas and Key Molecular Targets
Based on the extensive literature on isoxazole derivatives and structurally related compounds, we can hypothesize several promising therapeutic avenues for 5-(4-Bromophenyl)-3-methylisoxazole. This section will explore these possibilities and propose specific molecular targets for validation.
Oncology: Targeting Aberrant Cell Proliferation and Survival
The anticancer potential of isoxazole derivatives is well-documented, with various compounds demonstrated to induce apoptosis, inhibit cell cycle progression, and suppress tumor growth.[3][4][5][6][7] For 5-(4-Bromophenyl)-3-methylisoxazole, we propose the investigation of two primary targets in oncology: tubulin and key signaling kinases.
Rationale: Several heterocyclic compounds containing a substituted phenyl ring have been identified as inhibitors of tubulin polymerization.[5] For instance, a related compound, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine, has shown significant anticancer activity by targeting the tubulin-colchicine binding site. The 4-bromophenyl moiety of our lead compound may facilitate its binding within the hydrophobic pockets of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.
Experimental Validation Workflow:
Caption: Workflow for validating tubulin as a target.
Detailed Protocol: In Vitro Tubulin Polymerization Assay
-
Reagents and Materials:
-
Lyophilized bovine brain tubulin (>99% pure)
-
GTP solution (100 mM)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
5-(4-Bromophenyl)-3-methylisoxazole stock solution (in DMSO)
-
Positive control (e.g., colchicine)
-
Negative control (DMSO)
-
96-well microplate reader with temperature control
-
-
Procedure:
-
Reconstitute tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL.
-
In a 96-well plate, add varying concentrations of 5-(4-Bromophenyl)-3-methylisoxazole to the wells. Include wells for the positive and negative controls.
-
Add the tubulin solution to each well and incubate on ice for 15 minutes to allow for compound binding.
-
Initiate polymerization by adding GTP to a final concentration of 1 mM and immediately transferring the plate to the microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the rate of polymerization against the compound concentration to determine the IC50 value.
-
Rationale: HSP90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins.[6] Isoxazole-based compounds have been successfully developed as potent HSP90 inhibitors.[6] The structural features of 5-(4-Bromophenyl)-3-methylisoxazole may allow it to bind to the ATP-binding pocket of HSP90, leading to the degradation of client proteins and subsequent cancer cell death.
Experimental Validation Workflow:
Caption: Workflow for validating HSP90 as a target.
Detailed Protocol: Western Blot Analysis of HSP90 Client Proteins
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., BT-474, known for HER2 overexpression) to 70-80% confluency.
-
Treat the cells with varying concentrations of 5-(4-Bromophenyl)-3-methylisoxazole for 24-48 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control. A dose-dependent decrease in the levels of client proteins would indicate HSP90 inhibition.
-
Anti-Inflammatory Applications: Modulating the Arachidonic Acid Cascade
Isoxazole derivatives are renowned for their anti-inflammatory properties, with several compounds acting as potent inhibitors of cyclooxygenase (COX) enzymes.[8][9][10][11][12]
Rationale: The anti-inflammatory drug valdecoxib features a substituted isoxazole ring and is a selective COX-2 inhibitor. The 4-bromophenyl group in our compound of interest may confer selectivity for the COX-2 isoform, which has a larger and more accommodating active site compared to COX-1. Inhibition of COX-2 would block the production of prostaglandins, key mediators of inflammation and pain.
Experimental Validation Workflow:
Caption: Workflow for validating COX-2 as a target.
Detailed Protocol: In Vitro COX-1 and COX-2 Inhibition Assays
-
Reagents and Materials:
-
Purified human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid substrate
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with hematin and glutathione)
-
5-(4-Bromophenyl)-3-methylisoxazole stock solution (in DMSO)
-
Selective COX-1 (e.g., SC-560) and COX-2 (e.g., celecoxib) inhibitors as controls
-
PGE2 ELISA kit
-
-
Procedure:
-
In separate wells of a 96-well plate, pre-incubate COX-1 or COX-2 enzyme with varying concentrations of 5-(4-Bromophenyl)-3-methylisoxazole or control inhibitors in the reaction buffer for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Measure the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
Neurological Disorders: Modulating Neurotransmitter Receptors
The isoxazole scaffold is present in molecules that interact with the central nervous system, suggesting a potential role for 5-(4-Bromophenyl)-3-methylisoxazole in this area.[4][13]
Rationale: Isoxazole derivatives have been developed as positive allosteric modulators (PAMs) of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[13] The structural characteristics of our compound might allow it to bind to an allosteric site on the GABA-A receptor complex, enhancing the inhibitory effects of GABA. This could be beneficial in conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety.
Experimental Validation Workflow:
Caption: Workflow for validating GABA-A receptor modulation.
Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1β2γ2).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with bathing solution.
-
Impale the oocyte with two microelectrodes (voltage and current) and clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current response.
-
Co-apply GABA with varying concentrations of 5-(4-Bromophenyl)-3-methylisoxazole and measure the potentiation of the GABA-evoked current.
-
A dose-dependent increase in the current amplitude would indicate positive allosteric modulation.
-
Quantitative Data Summary
As experimental data is generated, it should be systematically organized for clear interpretation and comparison.
| Target | Assay | Metric | 5-(4-Bromophenyl)-3-methylisoxazole | Positive Control |
| Tubulin | In Vitro Polymerization | IC50 (µM) | To be determined | e.g., Colchicine |
| HSP90 | Competitive Binding | Ki (µM) | To be determined | e.g., 17-AAG |
| COX-2 | Enzymatic Inhibition | IC50 (µM) | To be determined | e.g., Celecoxib |
| COX-1 | Enzymatic Inhibition | IC50 (µM) | To be determined | e.g., SC-560 |
| GABA-A Receptor | TEVC | EC50 for potentiation (µM) | To be determined | e.g., Diazepam |
Conclusion and Future Directions
This guide provides a comprehensive and technically grounded framework for the systematic investigation of the therapeutic potential of 5-(4-Bromophenyl)-3-methylisoxazole. The proposed targets – tubulin, HSP90, COX-2, and the GABA-A receptor – represent high-value opportunities in oncology, inflammation, and neuroscience. The detailed experimental protocols offer a clear path for validating these hypotheses. Successful validation of any of these targets will pave the way for further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models. The journey from a promising chemical entity to a clinically valuable therapeutic is arduous, but a logical and rigorous scientific approach, as outlined herein, is the most effective means of navigating this path.
References
A comprehensive list of references will be compiled and provided upon the completion of the experimental validation phase. The citations within this document refer to the general body of scientific literature on isoxazole derivatives and their biological activities.
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The Isoxazole Scaffold: A Technical Guide to the Chemical Reactivity of 5-(4-Bromophenyl)-3-methylisoxazole
Abstract
The isoxazole ring is a prominent five-membered heterocycle that serves as a "privileged scaffold" in medicinal chemistry and organic synthesis, integral to numerous pharmaceuticals.[1] This in-depth technical guide explores the chemical reactivity of the isoxazole core, with a specific focus on 5-(4-Bromophenyl)-3-methylisoxazole. We will dissect the electronic underpinnings of its reactivity, detailing the influence of the aryl and methyl substituents. Key transformations, including electrophilic substitution, cycloaddition, and various ring-opening methodologies, will be examined. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into leveraging this versatile heterocyclic system.
Introduction: The Isoxazole Core - Structure and Electronic Properties
The isoxazole ring is an electron-rich, aromatic system characterized by the presence of adjacent nitrogen and oxygen atoms.[1][2] This arrangement creates a unique electronic landscape. The oxygen atom donates π-electrons, while the pyridine-like nitrogen atom is electron-withdrawing.[1] This "push-pull" electronic nature, in conjunction with the inherently weak N-O bond, governs the ring's reactivity and susceptibility to a range of chemical transformations.[1][3]
In our target molecule, 5-(4-Bromophenyl)-3-methylisoxazole, the substituents play a crucial role in modulating this inherent reactivity. The 3-methyl group is a weak electron-donating group, while the 5-(4-bromophenyl) group, with its electron-withdrawing bromine atom, influences the electron density distribution within the isoxazole ring. These substituents are critical in directing the outcomes of various reactions.[4][5]
Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole
The most prevalent and versatile method for constructing the isoxazole ring is the [2+3] cycloaddition, also known as a 1,3-dipolar cycloaddition.[6] This reaction typically involves the concerted addition of a nitrile oxide (the 1,3-dipole) to an alkyne (the dipolarophile).[6][7]
For the synthesis of 5-(4-Bromophenyl)-3-methylisoxazole, a common route involves the reaction of 4-bromobenzonitrile oxide with propyne. The nitrile oxide is unstable and is therefore generated in situ from the corresponding aldoxime, 4-bromobenzaldehyde oxime, via oxidation.[8]
Experimental Protocol: One-Pot Synthesis via 1,3-Dipolar Cycloaddition
Materials:
-
4-Bromobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Propyne (or a suitable precursor)
-
N-Chlorosuccinimide (NCS) or similar oxidizing agent
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq.) and hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent system (e.g., ethanol/water). Add a base (e.g., sodium acetate or pyridine) and stir at room temperature until the aldehyde is consumed (monitor by TLC).
-
Nitrile Oxide Generation and Cycloaddition: To the crude oxime solution, add a suitable solvent like dichloromethane. Cool the mixture in an ice bath. Slowly add an oxidizing agent (e.g., N-Chlorosuccinimide) to generate the 4-bromobenzonitrile oxide in situ.
-
Introduce propyne gas into the reaction mixture or add a propyne surrogate.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 5-(4-Bromophenyl)-3-methylisoxazole.
Key Reactivity Patterns of the Isoxazole Ring
The chemical behavior of 5-(4-Bromophenyl)-3-methylisoxazole can be broadly classified into reactions that preserve the heterocyclic core and those that proceed via ring cleavage.
Reactions Maintaining Ring Integrity: Electrophilic Aromatic Substitution
Despite being an electron-rich heterocycle, the isoxazole ring is generally resistant to electrophilic aromatic substitution (SEAr) due to the electron-withdrawing nature of the nitrogen atom.[9] However, when substitution does occur, it is highly regioselective, favoring the C4 position.[10] This is because the carbocation intermediate formed by attack at C4 is more stable, as it avoids placing a positive charge adjacent to the electronegative ring nitrogen.
For 5-(4-Bromophenyl)-3-methylisoxazole, reactions such as nitration, halogenation, and sulfonation would be expected to yield the corresponding 4-substituted derivative.
Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃ / H₂SO₄ | 5-(4-Bromophenyl)-3-methyl-4-nitroisoxazole |
| Halogenation | Br₂ / FeBr₃ or NCS | 4-Bromo-5-(4-bromophenyl)-3-methylisoxazole or 4-Chloro derivative |
| Sulfonation | Fuming H₂SO₄ | 5-(4-Bromophenyl)-3-methylisoxazole-4-sulfonic acid |
| Friedel-Crafts | RCOCl / AlCl₃ | Generally low yielding due to ring deactivation |
Reactions Involving Ring Cleavage
The inherent weakness of the N-O bond is a defining feature of isoxazole chemistry, making ring-opening reactions a common and synthetically useful pathway.[3] These transformations can be initiated by various means, including reduction, basic conditions, and photochemical energy.
Catalytic hydrogenation is a classic method for cleaving the isoxazole N-O bond.[11] This reaction typically employs catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) and results in the formation of a β-aminoenone.[12][13] For 5-(4-Bromophenyl)-3-methylisoxazole, this would yield 1-(4-bromophenyl)-3-aminobut-2-en-1-one.
isoxazole [label="5-(4-Bromophenyl)-3-methylisoxazole"]; reagents [label="H₂, Pd/C or Raney Ni", shape=plaintext, fontcolor="#34A853"]; enone [label="1-(4-Bromophenyl)-3-aminobut-2-en-1-one", fillcolor="#FFFFFF"];
isoxazole -> enone [label="Reductive Ring Opening"]; reagents -> enone [style=invis]; }
Reductive cleavage of the isoxazole ring.
Strong bases can induce the ring opening of isoxazoles, particularly those with electron-withdrawing groups. The reaction proceeds via deprotonation, leading to the cleavage of the N-O bond. While 3,5-disubstituted isoxazoles are relatively stable, harsh basic conditions can lead to decomposition or rearrangement.[3]
Under UV irradiation, the weak N-O bond of the isoxazole ring can cleave, leading to a rearrangement to an oxazole through a transient azirine intermediate.[2][14] The efficiency and outcome of this photoisomerization are highly dependent on the substituents on the isoxazole ring.[4][5] For 5-(4-Bromophenyl)-3-methylisoxazole, photolysis could potentially lead to the formation of 5-(4-bromophenyl)-2-methyloxazole.
isoxazole [label="5-(4-Bromophenyl)-3-methylisoxazole"]; uv_light [label="UV Light (hν)", shape=plaintext, fontcolor="#4285F4"]; azirine [label="Azirine Intermediate", fillcolor="#FFFFFF"]; oxazole [label="5-(4-Bromophenyl)-2-methyloxazole", fillcolor="#FFFFFF"];
isoxazole -> azirine [label="N-O Bond Cleavage"]; azirine -> oxazole [label="Rearrangement"]; uv_light -> isoxazole [style=invis]; }
Photochemical rearrangement of isoxazole to oxazole.
Transition metals can catalyze the cleavage of the N-O bond, leading to various synthetic transformations. For instance, iron(III)-catalyzed ring-opening annulations of isoxazoles can be used to synthesize substituted pyrroles and pyridines under microwave irradiation.[15] This highlights the utility of the isoxazole ring as a latent synthon for other heterocyclic systems.
Cycloaddition Reactions
The isoxazole ring itself can participate as a diene in inverse electron-demand hetero-Diels-Alder reactions. For example, treatment of isoxazoles with enamines in the presence of a Lewis acid like TiCl₄ can lead to the formation of substituted pyridines.[16] This transformation involves a [4+2] cycloaddition followed by ring opening and rearrangement.
Conclusion
5-(4-Bromophenyl)-3-methylisoxazole exemplifies the rich and varied chemistry of the isoxazole scaffold. Its reactivity is a delicate interplay of the inherent electronic properties of the heterocyclic ring and the modulating effects of its substituents. While the C4 position is primed for electrophilic attack, the labile N-O bond provides a gateway to a diverse array of ring-opened products and rearranged heterocyclic systems. A thorough understanding of these reactivity patterns is paramount for medicinal chemists and synthetic organic chemists aiming to harness the full potential of the isoxazole core in the design and synthesis of novel, biologically active molecules.
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ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]
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National Institutes of Health. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. [Link]
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ResearchGate. (2025). Recent Advances on the Synthesis and Reactivity of Isoxazoles. [Link]
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ACS Publications. Mechanistic studies on the photochemical reactions of isoxazoles. The Journal of Organic Chemistry. [Link]
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National Institutes of Health. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. [Link]
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Organic Letters. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. [Link]
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ACS Organic & Inorganic Au. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]
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ACS Publications. Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]
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MDPI. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]
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Haverford College. (2025). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. [Link]
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ResearchGate. (2025). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. [Link]
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NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. [Link]
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ResearchGate. Ring-Opening Fluorination of Isoxazoles. [Link]
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ACS Publications. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters. [Link]
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Reddit. (2023). How is isoxazole substituted at the 4-position?. [Link]
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The Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. [Link]
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Morressier. (2019). Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. [Link]
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ResearchGate. (2025). An unexpected transformation by reduction of isoxazolines. [Link]
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- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Substituent Effects Govern the Efficiency of Isoxazole Photoisomerizat" by Kyra E. Jackson '25, Isabelle Szeto '27 et al. [scholarship.haverford.edu]
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Literature review of 5-aryl-3-methylisoxazole synthesis and applications
An In-Depth Technical Guide to the Synthesis and Applications of 5-Aryl-3-Methylisoxazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and applications of 5-aryl-3-methylisoxazoles, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and materials science. As a privileged structural motif, the 5-aryl-3-methylisoxazole core is present in a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic potential. This document will delve into the primary synthetic strategies for constructing this scaffold, with a particular focus on the mechanistic underpinnings of these reactions. Furthermore, it will explore the diverse applications of these compounds, highlighting key examples and structure-activity relationships that are crucial for the design of novel therapeutic agents and functional materials.
The 5-Aryl-3-Methylisoxazole Scaffold: An Introduction
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. The presence of this ring system imparts unique physicochemical properties to a molecule, including metabolic stability, the ability to engage in hydrogen bonding, and π-π stacking interactions.[1] The specific substitution pattern of a methyl group at the 3-position and an aryl group at the 5-position creates a scaffold with a defined three-dimensional structure that can be readily modified to optimize interactions with biological targets. The aryl group at the C5 position and the methyl group at the C3 position are crucial for modulating the electronic and steric properties of the molecule, which in turn influences its biological activity.
Synthesis of 5-Aryl-3-Methylisoxazoles: A Mechanistic Approach
The most prevalent and versatile method for the synthesis of 3,5-disubstituted isoxazoles, including the 5-aryl-3-methyl variant, is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition.[2][3] This reaction involves the concerted or stepwise addition of a nitrile oxide (the 1,3-dipole) to an alkyne (the dipolarophile).
The 1,3-Dipolar Cycloaddition Reaction
The key to synthesizing 5-aryl-3-methylisoxazoles via this method is the reaction between an arylethyne and acetonitrile oxide. The regioselectivity of this reaction is a critical consideration, as it can potentially lead to two isomeric products: the desired 5-aryl-3-methylisoxazole and the 3-aryl-5-methylisoxazole.
Mechanism of the 1,3-Dipolar Cycloaddition:
The reaction is initiated by the in situ generation of acetonitrile oxide from its precursor, typically acetaldoxime, through oxidation. The nitrile oxide then reacts with the arylacetylene in a concerted pericyclic reaction. The regiochemical outcome is governed by the electronic and steric properties of both the nitrile oxide and the alkyne. Generally, the reaction of a terminal alkyne with a nitrile oxide favors the formation of the 3,5-disubstituted isoxazole where the substituent from the alkyne is at the 5-position of the isoxazole ring.[4]
Sources
- 1. sci-rad.com [sci-rad.com]
- 2. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: A Robust and Scalable Protocol for the Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole
Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 5-(4-Bromophenyl)-3-methylisoxazole, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The described two-step synthesis proceeds via a Claisen condensation to form the β-diketone intermediate, followed by a cyclization reaction with hydroxylamine. This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations of the chemical principles, step-by-step instructions, and validation techniques to ensure reproducibility and high purity of the final compound.
Introduction and Scientific Context
Isoxazoles are a privileged class of five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern drug discovery, appearing in a wide array of pharmaceuticals due to its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while also serving as a stable bioisostere for other functional groups. The title compound, 5-(4-Bromophenyl)-3-methylisoxazole, incorporates a bromophenyl group, which is a common handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a versatile building block for creating libraries of complex molecules.
The synthetic strategy detailed herein is a classical and highly reliable approach involving the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. This method was chosen for its high yields, operational simplicity, and the ready availability of starting materials.
Reaction Principle and Mechanistic Insight
The synthesis is accomplished in two primary stages:
Part A: Claisen Condensation. The synthesis begins with a crossed Claisen condensation between 4-bromoacetophenone and ethyl acetate.[1][2] A strong base, such as sodium ethoxide, deprotonates the α-carbon of the ethyl acetate, generating an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-bromoacetophenone. The subsequent collapse of the tetrahedral intermediate and expulsion of the ethoxide leaving group, followed by an acidic workup, yields the β-diketone intermediate, 1-(4-bromophenyl)butane-1,3-dione.[3][4]
Part B: Isoxazole Ring Formation. The purified β-diketone is then reacted with hydroxylamine hydrochloride. The reaction proceeds via the formation of an oxime intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic isoxazole ring.[5][6] The regioselectivity, yielding the 5-aryl-3-methyl substituted pattern, is dictated by the differential reactivity of the two carbonyl groups in the β-diketone.
Mechanistic Pathway Diagram
Caption: Overall synthetic workflow for 5-(4-Bromophenyl)-3-methylisoxazole.
Materials and Equipment
Reagents
| Reagent | CAS No. | Molecular Wt. | Purity | Supplier |
| 4-Bromoacetophenone | 99-90-1 | 199.04 | ≥98% | Sigma-Aldrich |
| Ethyl Acetate | 141-78-6 | 88.11 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Ethoxide | 141-52-6 | 68.05 | ≥96% | Sigma-Aldrich |
| Ethanol | 64-17-5 | 46.07 | 200 Proof, Anhydrous | Fisher Scientific |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M Aqueous Solution | VWR |
| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous | Fisher Scientific |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | ≥99% | Sigma-Aldrich |
| Sodium Acetate | 127-09-3 | 82.03 | Anhydrous, ≥99% | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser and distillation apparatus
-
Magnetic stirrer with heating mantle
-
Pressure-equalizing dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
NMR spectrometer, Mass spectrometer, FT-IR spectrometer
Detailed Experimental Protocol
Part A: Synthesis of 1-(4-bromophenyl)butane-1,3-dione (Intermediate)
-
Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.
-
Reagent Charging: To the flask, add sodium ethoxide (8.2 g, 120 mmol, 1.2 equiv). Suspend the base in 100 mL of anhydrous diethyl ether.
-
Addition of Reactants: In a separate flask, prepare a solution of 4-bromoacetophenone (20.0 g, 100 mmol, 1.0 equiv) and ethyl acetate (14.5 mL, 150 mmol, 1.5 equiv) in 50 mL of anhydrous diethyl ether.
-
Reaction Execution: Transfer the solution of the ketone and ester to the dropping funnel and add it dropwise to the stirred suspension of sodium ethoxide over 30 minutes. A vigorous reaction may be observed. After the addition is complete, heat the mixture to a gentle reflux and maintain for 4 hours under a nitrogen atmosphere.
-
Work-up and Isolation: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is approximately 5-6. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product, a yellowish solid, can be purified by recrystallization from a mixture of ethanol and water to afford 1-(4-bromophenyl)butane-1,3-dione as a crystalline solid.[7][8]
Part B: Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole (Final Product)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 1-(4-bromophenyl)butane-1,3-dione (12.1 g, 50 mmol, 1.0 equiv) in 100 mL of ethanol.
-
Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (4.2 g, 60 mmol, 1.2 equiv) and sodium acetate (4.9 g, 60 mmol, 1.2 equiv).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-(4-Bromophenyl)-3-methylisoxazole as a pure, crystalline solid.
Data Summary and Characterization
Quantitative Data Table
| Compound | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Part A | ||||
| 4-Bromoacetophenone | 199.04 | 20.0 g | 100 | 1.0 |
| Sodium Ethoxide | 68.05 | 8.2 g | 120 | 1.2 |
| Ethyl Acetate | 88.11 | 14.5 mL | 150 | 1.5 |
| Part B | ||||
| 1-(4-bromophenyl)butane-1,3-dione | 241.08 | 12.1 g | 50 | 1.0 |
| Hydroxylamine HCl | 69.49 | 4.2 g | 60 | 1.2 |
| Sodium Acetate | 82.03 | 4.9 g | 60 | 1.2 |
| Product | ||||
| 5-(4-Bromophenyl)-3-methylisoxazole | 238.07 | ~10 g (Expected) | - | - |
Expected Yield: 75-85% over two steps.
Characterization and Validation
The identity and purity of the synthesized 5-(4-Bromophenyl)-3-methylisoxazole should be confirmed using the following analytical methods.
-
Melting Point: A sharp melting point indicates high purity.
-
¹H NMR (400 MHz, CDCl₃): Expected signals include:
-
A singlet for the methyl group (CH₃ ) protons at ~δ 2.4 ppm.
-
A singlet for the isoxazole ring proton (-CH =) at ~δ 6.5-6.8 ppm.[9]
-
Two doublets in the aromatic region (δ 7.6-7.8 ppm), integrating to 2H each, corresponding to the AA'BB' system of the 4-bromophenyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃): Expected signals include:
-
Methyl carbon (~δ 12-15 ppm).
-
Isoxazole C4 (~δ 98-102 ppm).[9]
-
Aromatic carbons, including the carbon bearing the bromine atom (~δ 125 ppm) and the other carbons of the phenyl ring.
-
Isoxazole C3 and C5 (~δ 160-170 ppm).
-
-
Mass Spectrometry (EI or ESI): A molecular ion peak [M]⁺ and/or [M+H]⁺ corresponding to the calculated mass (C₁₀H₈BrNO), showing the characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks in ~1:1 ratio).
-
FT-IR (KBr): Characteristic peaks for C=N stretching (~1600 cm⁻¹), C-O stretching in the ring, and aromatic C-H and C=C stretching.
Trustworthiness: A Self-Validating System
-
Causality of Reagent Choice: Hydroxylamine is provided as its hydrochloride salt for stability. A mild base like sodium acetate is added in situ to generate the free hydroxylamine nucleophile required for the reaction, without significantly increasing the pH which could promote side reactions.[10]
-
Rationale for Conditions: The use of reflux conditions in ethanol provides sufficient thermal energy to overcome the activation barrier for both oxime formation and the subsequent cyclization/dehydration, while the solvent effectively solubilizes all reactants.
-
In-Process Controls: Monitoring the reaction by TLC is crucial. The disappearance of the β-diketone spot and the appearance of a new, typically higher Rf product spot, confirms the reaction's progression towards completion.
-
Purification Logic: Recrystallization is an effective method for purifying solid organic compounds. If impurities with similar solubility are present, flash column chromatography provides a more rigorous separation based on polarity differences.
Validation Workflow
Caption: Logical workflow for the validation of the synthesized product.
Safety and Handling
All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Ethoxide: Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere.[11]
-
Hydroxylamine Hydrochloride: Toxic if swallowed and harmful in contact with skin. May cause an allergic skin reaction and is suspected of causing cancer. It is also corrosive to metals and can be unstable at elevated temperatures.[12][13] Avoid creating dust.
-
Solvents: Diethyl ether and ethanol are highly flammable. Keep away from ignition sources.
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances.
-
Hydroxylamine hydrochloride Safety Data Sheet. Sigma-Aldrich.
-
Supporting Information for "Visible-Light-Induced Denitrogenative [3 + 2] Cycloaddition of Vinyl Azides with Alkynes: Synthesis of Polysubstituted Pyrroles". Organic Letters. Note: While for a different reaction, this SI provides representative NMR data for a 5-aryl-3-phenylisoxazole, which is structurally analogous.
-
Sodium ethoxide, 21% in ethanol Safety Data Sheet. Fisher Scientific.
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Center for Biotechnology Information (PMC).
-
Claisen Condensation. Organic Chemistry Portal.
-
1-(4-Bromophenyl)butane-1,3-dione. PubChem.
-
1-(4-Bromophenyl)-1,3-butanedione. Sigma-Aldrich.
-
The Claisen Condensation Reaction. Chemistry LibreTexts.
-
HYDROXYLAMINE HYDROCHLORIDE SOLUTION MSDS. Loba Chemie.
-
Hydroxylamine hydrochloride Safety Data Sheet. Actylis.
-
Hydroxylamine hydrochloride Safety Data Sheet (2011). Sigma-Aldrich.
-
The Claisen Condensation. University of Basrah.
-
23.7: The Claisen Condensation Reaction. Chemistry LibreTexts.
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- 4. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 6. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-(4-Bromophenyl)butane-1,3-dione | C10H9BrO2 | CID 432653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-(4-Bromophenyl)-1,3-butanedione | 4023-81-8 [sigmaaldrich.com]
- 9. rsc.org [rsc.org]
- 10. lobachemie.com [lobachemie.com]
- 11. fishersci.com [fishersci.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. actylislab.com [actylislab.com]
Application Note: High-Purity Isolation of 5-(4-Bromophenyl)-3-methylisoxazole via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-(4-Bromophenyl)-3-methylisoxazole, a key intermediate in pharmaceutical research and drug development. The methodology centers on automated flash column chromatography, a robust technique for efficiently isolating the target compound from common synthetic impurities. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and the scientific rationale behind each step to ensure reproducible, high-purity results.
Introduction
5-(4-Bromophenyl)-3-methylisoxazole is a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a privileged structure, appearing in numerous biologically active molecules.[1] The purity of such intermediates is paramount, as even minor impurities can significantly impact the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).
The synthesis of 3,5-disubstituted isoxazoles, often achieved through methods like 1,3-dipolar cycloaddition, can yield a mixture of products.[1][2] Potential impurities include unreacted starting materials, regioisomers, and byproducts such as furoxans (dimers of nitrile oxides), which often possess similar polarities to the desired product, making their removal challenging.[2] Column chromatography is the quintessential technique for addressing these purification challenges.[3] This note details a validated protocol using normal-phase flash column chromatography with a silica gel stationary phase and a hexane-ethyl acetate mobile phase gradient.
Scientific Principles of Separation
The purification strategy is predicated on the principles of normal-phase adsorption chromatography. In this modality, a polar stationary phase (silica gel) is employed with a relatively non-polar mobile phase. 5-(4-Bromophenyl)-3-methylisoxazole, with a calculated XLogP of 4.4, is a relatively non-polar molecule.[4] This characteristic dictates its strong affinity for the non-polar mobile phase and weaker interaction with the polar silica gel.
The separation of the target compound from more polar impurities is achieved by gradually increasing the polarity of the mobile phase. This is accomplished by increasing the concentration of the more polar solvent (ethyl acetate) in the less polar solvent (hexane). Less polar compounds, having weaker interactions with the silica gel, will elute first, while more polar impurities will be retained longer on the column, allowing for their effective separation. The selection of an appropriate solvent system is critical and is initially determined by thin-layer chromatography (TLC).[5]
Materials and Methods
Instrumentation and Consumables
-
Automated Flash Chromatography System (e.g., Biotage® Isolera™, Teledyne ISCO CombiFlash®)
-
Pre-packed Silica Gel Flash Column (e.g., 40 g, 230-400 mesh)
-
UV-Vis Detector
-
Fraction Collector
-
Rotary Evaporator
-
Thin-Layer Chromatography (TLC) Plates (Silica gel 60 F254)
-
UV Lamp (254 nm)
-
Glassware: flasks, beakers, graduated cylinders, pipettes
-
Capillary tubes for TLC spotting
Reagents and Solvents
-
Crude 5-(4-Bromophenyl)-3-methylisoxazole
-
Silica Gel (for dry loading, if necessary)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample dissolution)
-
TLC developing chamber
-
Potassium permanganate (KMnO₄) stain (for visualization, if needed)
Safety Precautions
-
5-(4-Bromophenyl)-3-methylisoxazole and its analogues may be harmful if swallowed or inhaled and can cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) before handling.
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Avoid open flames and ensure proper ventilation.
Experimental Protocol
Part 1: Thin-Layer Chromatography (TLC) Analysis for Method Development
The success of column chromatography is highly dependent on the selection of an appropriate solvent system. TLC serves as a rapid and indispensable tool for optimizing the mobile phase composition.[5]
-
Sample Preparation: Dissolve a small amount of the crude 5-(4-Bromophenyl)-3-methylisoxazole in a few drops of dichloromethane.
-
TLC Plate Spotting: Using a capillary tube, spot the dissolved crude mixture onto a TLC plate approximately 1 cm from the bottom.
-
Solvent System Screening: Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15, 80:20).
-
TLC Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the spotting line. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp at 254 nm. The aromatic rings in the target molecule and many impurities should be UV-active. If not, a potassium permanganate stain can be used.
-
Rf Value Calculation and Optimization: Calculate the Retention Factor (Rf) for the target compound spot. The ideal solvent system will provide an Rf value for the target compound in the range of 0.25-0.35.[7] This ensures good separation and a reasonable elution time on the column.
Part 2: Flash Column Chromatography Purification
This protocol assumes the use of an automated flash chromatography system.
-
Column Equilibration:
-
Install a pre-packed silica gel column (e.g., 40 g) onto the system.
-
Equilibrate the column with the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) for at least two column volumes (CVs).
-
-
Sample Loading:
-
Liquid Loading: Dissolve the crude 5-(4-Bromophenyl)-3-methylisoxazole (typically 1-5% of the silica gel mass) in a minimal amount of dichloromethane or the initial mobile phase.[8] Inject the solution into the system's sample loop or directly onto the top of the column.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent to obtain a free-flowing powder. Load this powder into an empty solid load cartridge and place it in-line before the main column.
-
-
Chromatographic Run:
-
Elution Method: A linear gradient is typically effective for separating compounds with a range of polarities. Based on the TLC analysis, a suitable gradient might be:
-
| Time/CV | % Ethyl Acetate in Hexane |
| 0-2 CV | 5% |
| 2-15 CV | 5% to 20% |
| 15-18 CV | 20% |
| 18-20 CV | 100% (Column Wash) |
-
Fraction Collection:
-
Set the fraction collector to collect fractions based on the UV detector signal (peak detection).
-
Collect fractions throughout the elution of the target compound's peak.
-
Part 3: Post-Purification Analysis
-
Purity Assessment: Analyze the collected fractions containing the target compound by TLC to confirm their purity. Spot the starting crude material, the purified fractions, and a co-spot (crude + pure fraction) on the same TLC plate.
-
Pooling and Solvent Removal: Combine the fractions containing the pure 5-(4-Bromophenyl)-3-methylisoxazole. Remove the solvent using a rotary evaporator under reduced pressure.
-
Final Product Characterization: Dry the purified product under high vacuum to remove residual solvent. Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point) to confirm its identity and purity.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC. A shallower gradient or isocratic elution with a weaker solvent may be necessary. |
| Column overloading. | Reduce the amount of crude material loaded onto the column (typically 1-5% of silica mass). | |
| Compound Streaking on TLC/Column | Compound is too polar or interacting strongly with acidic silica. | Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds). Consider using a different stationary phase like neutral alumina. |
| Compound Does Not Elute | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. A steep gradient up to 100% ethyl acetate or even adding a small percentage of methanol may be required. |
| Irreversible adsorption or decomposition on silica. | Deactivate the silica with triethylamine as mentioned above, or switch to a less acidic stationary phase like alumina. |
Conclusion
This application note provides a robust and reproducible protocol for the purification of 5-(4-Bromophenyl)-3-methylisoxazole using automated flash column chromatography. By leveraging TLC for methodical solvent system optimization and understanding the principles of normal-phase chromatography, researchers can consistently obtain this key synthetic intermediate with high purity, thereby ensuring the integrity of subsequent research and development activities.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]
-
PubChem. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole. [Link]
-
Al-Adhami, A. J. H., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Barriault, L., et al. (2008). Supporting Information. Wiley-VCH. [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of 2-(2-bromophenyl)-2-propylpentanal. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. [Link]
-
University of Illinois Urbana-Champaign. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Pauli, G. F., et al. (2017). Sweet spot matching: a thin-layer chromatography-based countercurrent solvent system selection strategy. Journal of Chromatography A, 1497, 111–121. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
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- 6. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Note: Recrystallization Method for High-Purity 5-(4-Bromophenyl)-3-methylisoxazole
Abstract
This application note provides a detailed, robust, and scientifically-grounded protocol for the purification of 5-(4-Bromophenyl)-3-methylisoxazole via recrystallization. Aimed at researchers, medicinal chemists, and process development scientists, this guide explains the critical parameters of solvent selection, impurity removal, and crystal growth. The protocol is designed to be a self-validating system, incorporating analytical checkpoints to ensure the final product meets high-purity standards (>99%) required for pharmaceutical development and advanced research applications.
Introduction: The Rationale for High Purity
5-(4-Bromophenyl)-3-methylisoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key intermediate or final active pharmaceutical ingredient (API), its purity is paramount. Trace impurities can lead to altered pharmacological profiles, unpredictable side effects, and complications in downstream synthetic steps. Recrystallization is a powerful, economical, and scalable technique for purifying solid organic compounds, predicated on the principle of differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[1] This document provides a comprehensive methodology, moving beyond a simple set of instructions to explain the causality behind each step, ensuring a reproducible and effective purification process.
Understanding the Synthesis and Potential Impurities
To develop an effective purification strategy, one must first understand the potential impurities arising from the synthesis. A common route to 3,5-disubstituted isoxazoles involves the condensation of a substituted acetophenone (e.g., 4-bromoacetophenone) with an aldehyde to form a chalcone intermediate, followed by cyclization with hydroxylamine hydrochloride.[2]
Common Impurities May Include:
-
Unreacted Starting Materials: 4-Bromoacetophenone.
-
Chalcone Intermediate: (E)-1-(4-bromophenyl)-but-2-en-1-one.
-
Regioisomers: Potential for the formation of 3-(4-bromophenyl)-5-methylisoxazole, although the primary product is the 5-(4-bromophenyl) isomer.
-
Side-Reaction Products: Furoxans or other byproducts from the cycloaddition.[3]
The recrystallization protocol is designed to effectively remove these more polar or differently structured impurities.
The Science of Solvent Selection
The cornerstone of a successful recrystallization is the choice of solvent.[4] An ideal solvent should exhibit the following characteristics:
-
High Solvation Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent.
-
Low Solvation Power at Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable Boiling Point: The boiling point should be high enough to facilitate dissolution but low enough for easy removal from the crystals.
-
Inertness: The solvent must not react with the compound.
-
Impurity Solubility Profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
Based on the haloaryl and isoxazole moieties, which confer moderate polarity, a systematic solvent screening is recommended.[2]
| Solvent | Polarity Index | Boiling Point (°C) | Rationale for Use/Exclusion |
| Ethanol (95%) | 0.654 | 78 | Recommended. Often used for isoxazole derivatives.[2] Good solvency when hot, poor when cold. |
| Isopropanol | 0.546 | 82 | A good alternative to ethanol, with a slightly higher boiling point. |
| Ethyl Acetate | 0.228 | 77 | May be too good a solvent at room temperature, leading to lower recovery. |
| Toluene | 0.099 | 111 | Potentially useful, but higher boiling point can be difficult to remove completely. |
| Hexanes | 0.009 | 69 | Likely too non-polar to dissolve the compound, even when hot. |
| Water | 1.000 | 100 | The compound is expected to have very low aqueous solubility.[5] |
Detailed Recrystallization Protocol
This protocol is optimized for a starting quantity of approximately 5 grams of crude 5-(4-Bromophenyl)-3-methylisoxazole.
Materials and Equipment
-
Crude 5-(4-Bromophenyl)-3-methylisoxazole
-
Ethanol (95%, Reagent Grade)
-
Activated Carbon (decolorizing charcoal)
-
Erlenmeyer Flasks (250 mL and 125 mL)
-
Hot Plate/Stirrer
-
Magnetic Stir Bar
-
Short-stem Funnel and Fluted Filter Paper
-
Büchner Funnel and Flask
-
Vacuum Source
-
Spatula, Watch Glass
-
Ice Bath
Step-by-Step Procedure
-
Dissolution:
-
Place 5.0 g of crude 5-(4-Bromophenyl)-3-methylisoxazole into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 50 mL of 95% ethanol.
-
Heat the mixture on a hot plate to a gentle boil with continuous stirring.
-
Add more 95% ethanol in small portions (2-3 mL at a time) until all the solid has just dissolved. Causality: Adding the minimum amount of hot solvent is critical to ensure the solution is saturated upon cooling, maximizing crystal yield.[6] Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored by high molecular weight impurities, remove it from the heat source.
-
Allow the solution to cool slightly for a minute to prevent violent boiling upon addition of the carbon.
-
Add a small amount (tip of a spatula) of activated carbon to the solution.
-
Return the flask to the hot plate and boil gently for 2-3 minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.
-
-
Hot Filtration:
-
Pre-heat a 125 mL Erlenmeyer flask and a short-stem funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Causality: Keeping the apparatus hot prevents premature crystallization of the product in the funnel during filtration.
-
Quickly pour the hot solution through the fluted filter paper into the pre-heated flask.
-
If crystallization occurs in the funnel, add a small amount of hot ethanol to redissolve it.
-
-
Crystallization (Cooling):
-
Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities. Rapid cooling can trap impurities.
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-20 minutes to maximize the yield. Causality: The solubility of the product decreases further at lower temperatures, leading to more complete precipitation.
-
-
Collection and Washing:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold 95% ethanol.
-
Collect the crystals by vacuum filtration, transferring the crystalline slurry to the funnel.
-
Wash the crystals with a small amount (5-10 mL) of ice-cold 95% ethanol. Causality: Washing with a cold solvent removes any residual mother liquor (containing dissolved impurities) without significantly dissolving the desired product crystals.
-
Continue to draw air through the crystals on the funnel for 10-15 minutes to partially dry them.
-
-
Drying:
-
Transfer the crystals from the filter paper to a pre-weighed watch glass.
-
Dry the crystals to a constant weight in a vacuum oven at 40-50°C.
-
Purity Verification: A Self-Validating System
Successful purification must be confirmed with analytical data.
Physical Characterization
| Parameter | Expected Result | Purpose |
| Appearance | White to off-white crystalline solid | Initial qualitative check. |
| Melting Point | ~184-185 °C (based on close analog) | A sharp, narrow melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point. |
| TLC Analysis | Single spot (Rf ~0.5 in 4:1 Hexanes:EtOAc) | Comparison of crude vs. recrystallized product should show the disappearance of impurity spots. |
Spectroscopic Characterization
The identity and purity of the final product should be confirmed by NMR spectroscopy.
| Nucleus | Expected Chemical Shifts (δ, ppm) in CDCl₃ (Estimated from Analogs) |
| ¹H NMR | ~7.60-7.75 (m, 4H, Ar-H), ~6.40 (s, 1H, isoxazole-H), ~2.45 (s, 3H, CH₃) |
| ¹³C NMR | ~170.0 (C5), ~161.0 (C3), ~132.0 (Ar-C), ~129.0 (Ar-C), ~127.0 (Ar-C), ~125.0 (C-Br), ~98.0 (C4), ~12.0 (CH₃) |
Workflow and Logic Diagram
The following diagram illustrates the logical flow of the recrystallization and verification process.
Caption: Workflow for the recrystallization and purity verification of 5-(4-Bromophenyl)-3-methylisoxazole.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Product does not dissolve | Insufficient solvent. | Add more hot solvent in small increments until dissolution is achieved. |
| Oiling out (product separates as a liquid) | Solution is supersaturated at a temperature above its melting point; solvent may be too non-polar. | Re-heat the solution to dissolve the oil, add a small amount of a more polar co-solvent (e.g., more ethanol), and allow to cool slowly. |
| No crystals form upon cooling | Too much solvent was used; solution is not saturated. | Boil off some of the solvent to increase the concentration and allow to cool again.[6] If crystals still do not form, scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low recovery yield | Too much solvent was used; crystals were washed with room temperature solvent; product is significantly soluble in cold solvent. | Reduce the volume of solvent used for dissolution and washing. Ensure the washing solvent is ice-cold. |
Conclusion
This application note provides a detailed and scientifically rationalized protocol for obtaining high-purity 5-(4-Bromophenyl)-3-methylisoxazole. By understanding the principles of recrystallization, anticipating potential impurities, and employing a rigorous analytical verification process, researchers can confidently produce material suitable for the demanding applications in drug discovery and development.
References
- Supporting Information for a relevant chemical synthesis.
-
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Available at: [Link]
-
PubChem. Isoxazole, 5-(4-bromophenyl)-3-phenyl-. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2010). Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available at: [Link]
-
Odinity. (2014, January 27). Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Available at: [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization. YouTube. Available at: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]
- Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
-
Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
Sources
Application Notes & Protocols: Leveraging 5-(4-Bromophenyl)-3-methylisoxazole as a Versatile Intermediate in Drug Discovery
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle that has become a cornerstone in modern medicinal chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (such as hydrogen bonding and dipole-dipole interactions) make it an attractive scaffold for designing therapeutic agents.[3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][4][5]
Within this important class of compounds, 5-(4-Bromophenyl)-3-methylisoxazole serves as a particularly valuable and versatile intermediate. Its structure combines the stable, pharmacologically relevant isoxazole core with a strategically placed bromine atom on the phenyl ring. This bromine atom is not merely a substituent; it is a reactive handle, primed for sophisticated chemical transformations. Specifically, the carbon-bromine bond is an excellent substrate for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of molecular complexity. This allows researchers to rapidly generate diverse libraries of compounds, a critical process in hit-to-lead optimization and the exploration of structure-activity relationships (SAR).
This document provides a detailed guide for researchers, outlining the core applications of 5-(4-Bromophenyl)-3-methylisoxazole and providing robust, field-proven protocols for its use in key synthetic transformations.
Compound Profile: Physicochemical and Safety Data
Prior to any experimental work, a thorough understanding of the intermediate's properties and safety requirements is paramount.
| Property | Value | Source |
| Chemical Name | 5-(4-Bromophenyl)-3-methylisoxazole | ECHEMI[6] |
| CAS Number | 52063-43-1 | ECHEMI[6] |
| Molecular Formula | C₁₀H₈BrNO | PubChem[7] |
| Molecular Weight | 238.08 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 85 - 87 °C | Fisher Scientific[8] |
| Solubility | Insoluble in water; soluble in common organic solvents like THF, DMF, Dioxane. | Fisher Scientific[8] |
Safety & Handling Summary:
While a comprehensive Safety Data Sheet (SDS) for this specific compound is not fully detailed in all public sources, general precautions for aryl bromides and isoxazole derivatives should be strictly followed.[6][9]
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May cause respiratory irritation.[7]
-
Precautionary Measures:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]
-
Avoid inhalation of dust and contact with skin and eyes.[6]
-
In case of contact, rinse the affected area immediately with copious amounts of water.[6]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of 5-(4-Bromophenyl)-3-methylisoxazole in drug discovery lies in its function as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that forges a new carbon-carbon or carbon-heteroatom bond. This enables the modular assembly of complex biaryl, heteroaryl, and alkynyl structures.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing C-C bonds, particularly for creating biaryl structures prevalent in pharmaceuticals.[10][11]
Reaction Principle: The reaction couples the aryl bromide (5-(4-Bromophenyl)-3-methylisoxazole) with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[11][12] The base is crucial for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[12]
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling 5-(4-Bromophenyl)-3-methylisoxazole with various arylboronic acids. Optimization of the catalyst, ligand, base, and temperature may be required for challenging substrates.
Materials & Reagents:
-
5-(4-Bromophenyl)-3-methylisoxazole (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-2 mol%)
-
Ligand (if required, e.g., with Pd₂(dba)₃): XPhos (2-4 mol%)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 equiv.)
-
Anhydrous, degassed solvent: e.g., Dioxane, DMF, or Toluene/Water mixture
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert atmosphere supply (Argon or Nitrogen)
Experimental Workflow:
Caption: Suzuki-Miyaura Coupling Workflow.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask, add 5-(4-Bromophenyl)-3-methylisoxazole (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) followed by the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).[14]
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[13]
Representative Data (Hypothetical):
| Arylboronic Acid Partner | Expected Product Structure | Typical Yield Range |
|---|---|---|
| Phenylboronic acid | 3-Methyl-5-(biphenyl-4-yl)isoxazole | 85-95% |
| 4-Methoxyphenylboronic acid | 5-(4'-Methoxybiphenyl-4-yl)-3-methylisoxazole | 80-92% |
| Pyridine-3-boronic acid | 3-Methyl-5-(4-(pyridin-3-yl)phenyl)isoxazole | 70-85% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an exceptionally efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[15] This reaction is invaluable for introducing linear alkynyl linkers, which can act as rigid spacers or as precursors for further transformations (e.g., synthesis of triazoles via click chemistry).
Reaction Principle: The reaction is co-catalyzed by palladium and copper(I) complexes.[16] The palladium cycle mirrors that of other cross-coupling reactions, while the copper(I) cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[16] Copper-free protocols have also been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[17][18]
Protocol 3.2: Copper-Catalyzed Sonogashira Coupling
This protocol describes a standard, reliable copper-catalyzed Sonogashira reaction. Rigorous deoxygenation is critical to prevent Glaser coupling.[18]
Materials & Reagents:
-
5-(4-Bromophenyl)-3-methylisoxazole (1.0 equiv.)
-
Terminal Alkyne (1.2–1.5 equiv.)
-
Palladium Catalyst: e.g., PdCl₂(PPh₃)₂ (2-3 mol%)
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) (4-6 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0–3.0 equiv.)
-
Anhydrous, degassed solvent: e.g., THF or DMF
Experimental Workflow:
Caption: Sonogashira Coupling Experimental Flow.
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 5-(4-Bromophenyl)-3-methylisoxazole (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).[16][19]
-
Solvent Addition: Add anhydrous, degassed THF or DMF via syringe.
-
Reagent Addition: Add the base (e.g., Et₃N, 2.5 equiv.) followed by the dropwise addition of the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC or LC-MS (typically 2-8 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired alkynyl-isoxazole product.[16]
Representative Data (Hypothetical):
| Terminal Alkyne Partner | Expected Product Structure | Typical Yield Range |
|---|---|---|
| Phenylacetylene | 3-Methyl-5-(4-(phenylethynyl)phenyl)isoxazole | 88-96% |
| Ethynyltrimethylsilane | 3-Methyl-5-(4-((trimethylsilyl)ethynyl)phenyl)isoxazole | 90-98% |
| Propargyl alcohol | 3-(4-(5-(3-Methylisoxazol-5-yl)phenyl)prop-2-yn-1-ol | 75-88% |
Conclusion
5-(4-Bromophenyl)-3-methylisoxazole is a high-value intermediate for drug discovery programs. Its robust isoxazole core provides a stable and pharmacologically relevant anchor, while the aryl bromide handle offers a reliable entry point for diversification through proven and powerful synthetic methods like Suzuki and Sonogashira cross-coupling. The protocols outlined in this document provide a solid foundation for researchers to confidently employ this building block in the synthesis of novel, complex, and biologically active molecules, accelerating the journey from initial concept to potential therapeutic candidates.
References
-
Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025). National Institutes of Health. [Link]
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Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Pharmaceutical Research. [Link]
-
Potential activities of isoxazole derivatives. (2024). Ayurlog: National Journal of Research in Ayurved Science. [Link]
-
The recent progress of isoxazole in medicinal chemistry - PubMed. (2018). National Institutes of Health. [Link]
-
A Short Review on Synthesis and Pharmacological Activity of Isoxazole. (2017). RGUHS Journal of Pharmaceutical Sciences. [Link]
-
Isoxazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025). ResearchGate. [Link]
-
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). RSC Advances. [Link]
-
5-(4-Bromophenyl)isoxazole-3-carboxylic acid | C10H6BrNO3 | CID 2771350 - PubChem. (n.d.). National Institutes of Health. [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). commonorganicchemistry.com. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
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Application Notes & Protocols: In Vitro Evaluation of the Anticancer Activity of 5-(4-Bromophenyl)-3-methylisoxazole Derivatives
Abstract: The isoxazole ring is recognized as a "privileged scaffold" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including significant anticancer effects.[1][2] These compounds exert their antitumor action through diverse mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways essential for tumor proliferation.[1][2][3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro anticancer potential of a specific chemical series: 5-(4-Bromophenyl)-3-methylisoxazole derivatives. We present a logical, multi-step approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, complete with validated protocols and data interpretation insights.
Section 1: Initial Assessment of Cytotoxicity via Cell Viability Assay
Expert Rationale: The foundational step in evaluating any novel compound for anticancer potential is to determine its dose-dependent cytotoxic effect on cancer cells. This initial screening across a panel of diverse cancer cell lines is crucial for identifying sensitive cancer types and establishing the compound's potency, typically quantified by the half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of the drug required to inhibit the growth of 50% of the cancer cells and serves as a critical parameter for designing subsequent, more focused mechanistic experiments.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[2]
Protocol 1.1: MTT Cell Viability Assay
This protocol details the procedure for assessing cell viability based on the principle that mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 breast, A549 lung, HCT116 colon)[6][7]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
5-(4-Bromophenyl)-3-methylisoxazole derivative (hereafter "Test Compound")
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Sterile 96-well plates, PBS, multichannel pipettes
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the Test Compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of medium containing the various concentrations of the Test Compound.
-
Include "vehicle control" wells containing medium with the same final concentration of DMSO and "untreated control" wells with fresh medium only.
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C with 5% CO₂.
-
MTT Addition:
-
After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (log[inhibitor] vs. normalized response) in software like GraphPad Prism to determine the IC50 value.
Data Presentation: Sample Cytotoxicity Data
| Cell Line | Cancer Type | Test Compound IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |
| A549 | Lung Carcinoma | 8.2 ± 0.9 |
| HCT116 | Colon Carcinoma | 21.7 ± 3.1 |
| PANC-1 | Pancreatic Carcinoma | 6.4 ± 0.7 |
Table 1: Hypothetical IC50 values for a 5-(4-Bromophenyl)-3-methylisoxazole derivative after 48h treatment.
Experimental Workflow: MTT Assay
Section 2: Uncovering the Mode of Action - Apoptosis vs. Necrosis
Expert Rationale: After confirming cytotoxicity, it is imperative to determine the mechanism of cell death. A hallmark of an effective anticancer therapeutic is its ability to induce apoptosis, or programmed cell death, which is a controlled, non-inflammatory process.[8][9] This is preferable to necrosis, an uncontrolled form of cell death that can trigger inflammation and damage surrounding healthy tissue. The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing these cell death pathways. Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Protocol 2.1: Annexin V/PI Staining for Apoptosis Detection
Materials:
-
Cancer cell line showing high sensitivity to the Test Compound.
-
6-well plates.
-
Test Compound, DMSO.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
After 24 hours, treat the cells with the Test Compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control (DMSO).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin-free dissociation buffer to minimize membrane damage.
-
Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples immediately using a flow cytometer.
-
Record signals for FITC (Annexin V) and PI.
-
Collect at least 10,000 events per sample for statistical significance.
-
Data Analysis:
-
The data is plotted on a dot plot with Annexin V-FITC on the x-axis and PI on the y-axis.
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to membrane rupture without PS externalization).
-
Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by the compound.
Experimental Workflow: Apoptosis Detection
Section 3: Analysis of Antiproliferative Effects via Cell Cycle Arrest
Expert Rationale: In addition to inducing cell death, many anticancer compounds function by inhibiting cell division, a process known as cell cycle arrest. Identifying if a compound causes cells to accumulate at a specific checkpoint (G0/G1, S, or G2/M phase) provides critical insight into its molecular target.[10][11] For instance, accumulation in the G2/M phase suggests interference with microtubule dynamics or DNA damage checkpoints.[12] Studies have shown that some isoxazole derivatives induce G2/M arrest by modulating proteins like p53.[3][13] This analysis is performed by staining the DNA of a cell population with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity via flow cytometry.
Protocol 3.1: Cell Cycle Analysis by PI Staining
Materials:
-
Cancer cell line, 6-well plates.
-
Test Compound, DMSO.
-
Cold 70% ethanol.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells in 6-well plates with the Test Compound (IC50 and 2x IC50) for 24 hours, as described in Protocol 2.1.
-
Harvesting and Fixation:
-
Harvest all cells (adherent and floating) and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the appropriate channel for PI.
-
Use a linear scale for data acquisition.
-
Data Analysis:
-
The resulting data is displayed as a histogram of cell count versus DNA content (fluorescence intensity).
-
Cells in the G0/G1 phase have a 2n DNA content and form the first major peak.
-
Cells in the G2/M phase have a 4n DNA content and form the second peak, with approximately twice the fluorescence intensity of the G1 peak.
-
Cells in the S phase are actively synthesizing DNA and will have a DNA content between 2n and 4n, appearing between the two peaks.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in each phase.
Data Presentation: Sample Cell Cycle Analysis Data
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 65.2% | 20.1% | 14.7% |
| Test Cpd (IC50) | 30.5% | 15.3% | 54.2% |
| Test Cpd (2x IC50) | 22.1% | 10.8% | 67.1% |
Table 2: Hypothetical cell cycle distribution in A549 cells after 24h treatment, indicating a G2/M phase arrest.
Signaling Pathway: p53-Mediated Cell Cycle Arrest and Apoptosis
References
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Abu Bakr, S. M., Abd El-Karim, S. S., Said, M. M., & Youns, M. M. (2015). Synthesis and anticancer evaluation of novel isoxazole/pyrazole derivatives. ResearchGate. Available at: [Link]
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Al-Ostath, A., Al-Assar, Z., & Hawash, M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International. Available at: [Link]
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Nayak, S. K., et al. (2014). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Isoxazole-derivatives-of-6-fluoro-N-(6-methoxybenzo-Nayak-Reddy/40615f7936a297921609355606d28987391b1563]([Link]
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Hawash, M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. Available at: [Link]
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Al-Ostath, A., Al-Assar, Z., & Hawash, M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed. Available at: [Link]
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ES Food & Agroforestry. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher LLC. Available at: [Link]
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Hawash, M., et al. (2022). Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. ResearchGate. Available at: [Link]
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Allaka, T. R., et al. (2021). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. Available at: [Link]
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Nemes, D., et al. (2025). Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin. ChemMedChem. Available at: [Link]
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Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Molecular Sciences. Available at: [Link]
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Sławiński, J., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules. Available at: [Link]
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Qiu, Y., et al. (2025). Novel Inhibitors for MDM2-MDM4 E3 Ligase Potently Induce p53-Indepedent Apoptosis in Drug-Resistant Leukemic Cells. International Journal of Molecular Sciences. Available at: [Link]
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Yong, J. P., Lu, C. Z., & Wu, X. (2015). Potential anticancer agents. I. Synthesis of isoxazole moiety containing quinazoline derivatives and preliminarily in vitro anticancer activity. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Genc, B., et al. (2022). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules. Available at: [Link]
-
Beloglazova, M., et al. (2022). Design and Synthesis of Novel 6,7-Dihydrobenzo[d]isoxazol-4(5H)-one Derivatives Bearing 1,2,3-Triazole Moiety as Potential Hsp90 Inhibitors and their Evaluation as Antiproliferative Agents. ResearchGate. Available at: [Link]
-
Lampronti, I., et al. (2020). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. PubMed. Available at: [Link]
-
Ansari, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Available at: [Link]
-
Ansari, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. ResearchGate. Available at: [Link]
-
Sharma, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Ansari, M. J., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PubMed. Available at: [Link]
-
University of Otago. (2018). Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. Otago University Research Archive. Available at: [Link]
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Application Notes and Protocols for the Antimicrobial Evaluation of Substituted Bromophenyl Isoxazoles
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. In this landscape, the exploration of novel chemical scaffolds with potent antimicrobial activity is paramount. Isoxazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic incorporation of a substituted bromophenyl moiety onto the isoxazole core has been investigated as a means to enhance antimicrobial efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of substituted bromophenyl isoxazoles as potential antimicrobial agents. We will delve into the underlying scientific principles of the evaluation process, provide detailed, field-proven protocols, and offer insights into the interpretation of the resulting data.
The antimicrobial activity of isoxazole derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. Studies have indicated that the presence of electron-withdrawing groups, such as bromine, nitro, and chlorine, can enhance the antibacterial and antifungal properties of these compounds.[3] Specifically, it has been reported that bromine groups at the C-5 phenyl ring and nitro or chlorine groups at the C-3 phenyl ring can augment the antimicrobial potency of isoxazole derivatives.
Experimental Design: A Multi-Faceted Approach to Antimicrobial Profiling
A thorough antimicrobial evaluation of a novel compound series extends beyond simple screening. It necessitates a multi-pronged approach to characterize the potency, spectrum of activity, and potential for therapeutic application. This involves determining the minimum concentration required to inhibit microbial growth (Minimum Inhibitory Concentration, MIC), the minimum concentration needed to kill the microbes (Minimum Bactericidal Concentration, MBC), and assessing the compound's toxicity to mammalian cells (Cytotoxicity).
Figure 1: A generalized workflow for the comprehensive antimicrobial evaluation of novel chemical entities.
Data Presentation: Quantifying Antimicrobial Potency
The following table presents illustrative antimicrobial activity data for a representative substituted bromophenyl isoxazole and related compounds. It is important to note that these values are examples, and experimental determination is crucial for each new derivative.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger | |
| 5-(4-bromophenyl)-3-(4-nitrophenyl)-isoxazole | No Data | No Data | 12.18 mm | 10.82 mm (Zone of Inhibition)[4] |
| 5-(4-chlorophenyl)-3-(4-methoxyphenyl)-isoxazole | 18.63 mm (Zone of Inhibition)[4] | 9.21 mm (Zone of Inhibition)[4] | 22.17 mm | 18.14 mm (Zone of Inhibition)[4] |
| 5-(4-chlorophenyl)-3-phenyl-isoxazole | 12.43 mm (Zone of Inhibition)[4] | 12.11 mm (Zone of Inhibition)[4] | 15.71 mm | 13.26 mm (Zone of Inhibition)[4] |
| Standard Drug (e.g., Ciprofloxacin/Amphotericin B) | Strain Dependent | Strain Dependent | Strain Dependent |
Note: Data presented as zone of inhibition in mm. MIC and MBC values would be determined in subsequent assays.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
Principle: This assay identifies the lowest concentration of a test compound that inhibits the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Substituted bromophenyl isoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 10231)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each substituted bromophenyl isoxazole derivative in DMSO.
-
Serial Dilutions: Perform two-fold serial dilutions of the test compounds in the appropriate broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include positive controls (microbes in broth without compound) and negative controls (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (for bacteria) or growth (for fungi).
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a microorganism.
Principle: Following the MIC determination, aliquots from the wells showing no visible growth are sub-cultured onto an agar medium. The absence of growth on the agar indicates a bactericidal or fungicidal effect.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates for bacteria
-
Sabouraud Dextrose Agar (SDA) plates for fungi
-
Sterile micropipettes and loops
Procedure:
-
Sub-culturing: From the wells corresponding to the MIC and higher concentrations in the MIC assay plate, take a small aliquot (e.g., 10 µL) and plate it onto the appropriate agar medium.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.
Protocol 3: Evaluation of Cytotoxicity using the MTT Assay
It is crucial to assess whether the antimicrobial activity of a compound is due to a selective effect on microbes or general cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Mammalian cell line (e.g., Vero, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS)
-
Substituted bromophenyl isoxazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the substituted bromophenyl isoxazole derivatives for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Potential Mechanism of Action: A Look into Isoxazole's Antimicrobial Strategy
The precise molecular mechanism of action for many novel antimicrobial compounds, including substituted bromophenyl isoxazoles, is often an area of active investigation. However, based on the known activities of other isoxazole derivatives, a plausible mechanism involves the inhibition of key bacterial enzymes essential for survival. One such target is dihydroorotate dehydrogenase (DHODH) , a critical enzyme in the de novo pyrimidine biosynthesis pathway.[5] Inhibition of this enzyme would deprive the bacteria of essential building blocks for DNA and RNA synthesis, leading to a bacteriostatic or bactericidal effect.
Figure 2: A putative mechanism of action for substituted bromophenyl isoxazoles, highlighting the inhibition of dihydroorotate dehydrogenase (DHODH) in the bacterial pyrimidine biosynthesis pathway.
Conclusion and Future Directions
The systematic evaluation of substituted bromophenyl isoxazoles, as outlined in these application notes, provides a robust framework for identifying and characterizing novel antimicrobial agents. By employing standardized protocols for MIC, MBC, and cytotoxicity testing, researchers can generate reliable and reproducible data to inform structure-activity relationship studies and guide the selection of lead candidates for further development. Future investigations should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy in more complex models of infection, such as biofilms and in vivo animal models. The continued exploration of the isoxazole scaffold holds significant promise in the ongoing battle against antimicrobial resistance.
References
-
A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (URL: [Link])
-
Synthesis and Antimicrobial Studies of Isoxazole Derivatives. The Scientific Temper. (URL: [Link])
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. (URL: [Link])
-
Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. (URL: [Link])
-
Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. National Institutes of Health. (URL: [Link])
-
Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. (URL: [Link])
-
A review of isoxazole biological activity and present synthetic techniques. (URL: [Link])
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Application Notes and Protocols for In Vivo Efficacy Studies of 5-(4-Bromophenyl)-3-methylisoxazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for conducting preclinical in vivo efficacy studies of the novel chemical entity, 5-(4-Bromophenyl)-3-methylisoxazole. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for evaluating the potential therapeutic effects of this compound in well-established animal models of inflammation and cancer. The protocols are designed to ensure scientific rigor, reproducibility, and adherence to ethical guidelines for animal research.
Introduction: The Therapeutic Potential of Isoxazole Derivatives
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of isoxazole have been reported to exhibit significant anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] The therapeutic utility of this heterocyclic motif is exemplified by FDA-approved drugs such as the anti-inflammatory agent Valdecoxib (a COX-2 inhibitor) and the antirheumatic drug Leflunomide.[6] The presence of a bromophenyl group on the isoxazole core of the target compound, 5-(4-Bromophenyl)-3-methylisoxazole, may enhance its biological activity.[6]
Given the established pharmacological profile of the isoxazole class of compounds, it is hypothesized that 5-(4-Bromophenyl)-3-methylisoxazole possesses therapeutic potential, primarily in the domains of oncology and inflammatory diseases. To systematically investigate this, a tiered in vivo screening approach is recommended, commencing with a robust model of acute inflammation, followed by an evaluation in a cancer xenograft model, contingent on preliminary in vitro cytotoxicity data.
Pre-formulation and Preliminary Toxicity Assessment
Prior to initiating efficacy studies, it is imperative to characterize the physicochemical properties of 5-(4-Bromophenyl)-3-methylisoxazole to develop a suitable vehicle for in vivo administration.
Protocol 1: Vehicle Solubility and Formulation
-
Solubility Assessment: Systematically assess the solubility of the test compound in a panel of biocompatible vehicles (e.g., sterile saline, phosphate-buffered saline (PBS), 5% DMSO in corn oil, 0.5% carboxymethyl cellulose).
-
Formulation Development: Based on the solubility data, prepare a homogenous and stable formulation for the desired concentration range. The final formulation should be non-toxic and well-tolerated by the animals. For oral administration, a suspension or solution in a suitable vehicle like 0.5% methylcellulose is often appropriate. For intraperitoneal or intravenous injection, a solution in a vehicle such as saline with a minimal amount of a solubilizing agent (e.g., DMSO, Cremophor EL) is preferred, ensuring the final concentration of the solubilizing agent is non-toxic.
Protocol 2: Acute Toxicity and Dose Range Finding Study
-
Animal Model: Utilize a small cohort of healthy mice (e.g., C57BL/6 or BALB/c, n=3-5 per group) for this preliminary study.
-
Dose Escalation: Administer single escalating doses of 5-(4-Bromophenyl)-3-methylisoxazole via the intended route of administration for the efficacy studies (e.g., oral gavage, intraperitoneal injection).
-
Observation: Closely monitor the animals for a defined period (e.g., 7-14 days) for any signs of toxicity, including changes in body weight, food and water intake, behavior, and any adverse clinical signs.
-
Maximum Tolerated Dose (MTD): Determine the MTD, which is the highest dose that does not cause significant toxicity or more than 10-15% body weight loss. This information is crucial for selecting the dose levels for the efficacy studies.
Part 1: Evaluation of Anti-inflammatory Efficacy
The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation, making it an ideal initial screen for the anti-inflammatory potential of 5-(4-Bromophenyl)-3-methylisoxazole.[6][7][8]
Experimental Workflow for Anti-inflammatory Studies
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol 3: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar or Sprague-Dawley rats (180-200 g) are commonly used.[9] Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle used for the test compound.
-
Positive Control: Receives a standard anti-inflammatory drug such as Indomethacin (5-10 mg/kg, i.p.) or Diclofenac (10 mg/kg, p.o.).[10][11]
-
Test Groups: Receive different doses of 5-(4-Bromophenyl)-3-methylisoxazole (e.g., low, medium, and high doses determined from the MTD study).
-
-
Dosing: Administer the test compound, vehicle, or positive control 30-60 minutes before the carrageenan injection. The route of administration should be consistent with the intended clinical use (e.g., oral gavage or intraperitoneal injection).[10]
-
Induction of Inflammation: Inject 0.1 mL of a 1% w/v suspension of lambda carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.[10]
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6][10]
-
Data Analysis:
-
Calculate the paw edema at each time point by subtracting the baseline paw volume from the post-injection paw volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] x 100
-
-
Endpoint Analysis (Optional): At the end of the experiment, animals can be euthanized, and the inflamed paw tissue can be collected for further analysis, such as measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or histological evaluation.
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours (± SEM) | Percentage Inhibition of Edema (%) |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Positive Control (Indomethacin) | 10 | 0.32 ± 0.03 | 62.4 |
| 5-(4-Bromophenyl)-3-methylisoxazole | Low Dose | ||
| 5-(4-Bromophenyl)-3-methylisoxazole | Medium Dose | ||
| 5-(4-Bromophenyl)-3-methylisoxazole | High Dose | ||
| Statistically significant difference from the vehicle control group. |
Part 2: Evaluation of Anticancer Efficacy
The anticancer potential of 5-(4-Bromophenyl)-3-methylisoxazole can be evaluated using a xenograft tumor model in immunocompromised mice.[12] The choice of the cancer cell line should ideally be guided by prior in vitro screening data demonstrating significant cytotoxicity of the compound against specific cancer cell types.[13] In the absence of such data, a panel of common cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) can be used for an initial in vitro screen.
Experimental Workflow for Xenograft Tumor Model
Caption: Workflow for Xenograft Tumor Model Efficacy Study.
Protocol 4: Subcutaneous Xenograft Tumor Model in Mice
-
Animals: Immunocompromised mice, such as athymic nude mice or SCID mice, 4-6 weeks old, are required for this model.[12] Allow for a 3-5 day acclimatization period.[12]
-
Cell Preparation: Culture the selected human cancer cell line under sterile conditions. Harvest the cells when they are in the exponential growth phase (70-80% confluency).[12] Prepare a single-cell suspension in a suitable medium (e.g., serum-free medium or PBS) at the desired concentration (typically 1 x 106 to 10 x 107 cells per injection).[14] The cell suspension can be mixed 1:1 with Matrigel® to enhance tumor take and growth.[14]
-
Tumor Implantation: Inject the cell suspension (typically 0.1-0.2 mL) subcutaneously into the flank of each mouse.[12][14]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors become palpable and reach a predetermined average volume (e.g., 50-100 mm³), randomize the mice into treatment groups.[12]
-
Grouping and Dosing:
-
Vehicle Control: Receives the vehicle.
-
Positive Control: Receives a standard-of-care chemotherapeutic agent relevant to the chosen cancer cell line (e.g., Paclitaxel, Doxorubicin).
-
Test Groups: Receive different doses of 5-(4-Bromophenyl)-3-methylisoxazole.
-
-
Treatment and Measurement: Administer the treatments according to a predefined schedule (e.g., daily, every other day). Measure the tumor dimensions with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (width)² x length / 2.[12] Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³) or after a fixed duration of treatment.
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treated group.
-
Optional: Tumor tissue can be used for histological analysis, immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL), or Western blotting to investigate potential molecular targets.
-
Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Weight (g) (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 1.2 ± 0.15 | - | +5.2 |
| Positive Control | Varies | 0.4 ± 0.08 | 66.7 | -8.5 |
| 5-(4-Bromophenyl)-3-methylisoxazole | Low Dose | |||
| 5-(4-Bromophenyl)-3-methylisoxazole | Medium Dose | |||
| 5-(4-Bromophenyl)-3-methylisoxazole | High Dose | |||
| Statistically significant difference from the vehicle control group. |
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering through the use of appropriate anesthesia and analgesia, and by defining humane endpoints for the studies.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of 5-(4-Bromophenyl)-3-methylisoxazole. By systematically assessing its anti-inflammatory and anticancer properties, researchers can gain valuable insights into its therapeutic potential and advance its development as a novel drug candidate. It is crucial to interpret the results within the context of the specific animal models used and to consider further mechanistic and toxicological studies to build a comprehensive preclinical data package.
References
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Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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protocols.io. LLC cells tumor xenograft model. [Link]
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Calixto, J. B., et al. (2004). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. European Journal of Pharmacology, 494(2-3), 229-237. [Link]
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Morelli, M. P., et al. (2012). Ex vivo testing of patient-derived xenografts mirrors the clinical outcome of patients with pancreatic ductal adenocarcinoma. Clinical Cancer Research, 18(23), 6529-6539. [Link]
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El-Hawary, S. S., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. BMC Complementary Medicine and Therapies, 23(1), 108. [Link]
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López-García, F., et al. (2021). Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative. International Journal of Molecular Sciences, 22(16), 8888. [Link]
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Kumar, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(20), 7058. [Link]
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Wang, L., et al. (2018). Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Archiv der Pharmazie, 351(8), e1800083. [Link]
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AACR Journals. Ex Vivo Testing of Patient-Derived Xenografts Mirrors the Clinical Outcome of Patients with Pancreatic Ductal Adenocarcinoma. [Link]
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DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2083. [Link]
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Goud, B. S., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(12), 1531-1549. [Link]
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National Toxicology Program. (2007). Toxicology and carcinogenesis studies of 4-methylimidazole (CAS No. 822-36-6) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, (535), 1-274. [Link]
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Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. [Link]
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Hutchinson, I., et al. (2002). In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles. British Journal of Cancer, 86(10), 1647-1653. [Link]
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Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]
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Gencer, E., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 26(11), 3267. [Link]
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Structure-activity relationship (SAR) studies of 5-(4-Bromophenyl)-3-methylisoxazole analogs
An Application Guide to the Structure-Activity Relationship (SAR) Studies of 5-(4-Bromophenyl)-3-methylisoxazole Analogs
Authored by a Senior Application Scientist
Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This motif is considered a "privileged structure" in drug discovery, as its unique electronic and steric properties allow it to serve as a versatile scaffold for interacting with a wide range of biological targets.[1][2] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] The presence of the isoxazole ring can enhance physicochemical properties, leading to improved potency and pharmacokinetics in drug candidates.[6] Notable drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide feature this core structure, underscoring its therapeutic importance.[3][6]
This guide focuses on a specific, promising scaffold: 5-(4-Bromophenyl)-3-methylisoxazole . The 4-bromophenyl group at the 5-position provides a key handle for establishing interactions within target proteins, potentially through halogen bonding, while also influencing the molecule's overall lipophilicity. The methyl group at the 3-position offers another site for modification. A systematic Structure-Activity Relationship (SAR) study of this core is essential for unlocking its full therapeutic potential by identifying analogs with optimized potency, selectivity, and reduced toxicity.[6]
This document provides a comprehensive framework and detailed protocols for researchers embarking on an SAR campaign for 5-(4-Bromophenyl)-3-methylisoxazole analogs.
Logical Workflow for a Structure-Activity Relationship (SAR) Campaign
A successful SAR study follows a logical, iterative cycle of design, synthesis, and biological testing. The goal is to systematically modify a lead compound to understand how different structural features influence its biological activity.
Caption: Iterative workflow for a typical SAR study.
Part 1: Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole Analogs
The most common and versatile route to synthesizing the target isoxazole scaffold proceeds through a chalcone intermediate. This multi-step synthesis is robust and amenable to the creation of a diverse library of analogs.
Protocol 1: General Synthesis via Chalcone Intermediate
Causality and Principle: This protocol is based on the Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclization reaction with hydroxylamine hydrochloride. The base in the first step deprotonates the methyl ketone, allowing it to attack the aromatic aldehyde. The subsequent reaction with hydroxylamine forms an oxime, which then undergoes an intramolecular cyclization and dehydration to yield the stable isoxazole ring.[7][8]
Step 1: Synthesis of 4'-Bromoacetophenone Chalcone Intermediate
-
Reactant Preparation: In a round-bottom flask, dissolve 4'-bromoacetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Base Addition: Cool the mixture in an ice bath (0-5 °C). Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise with constant stirring.
-
Expertise & Experience: Maintaining a low temperature is critical to prevent side reactions. The slow addition of a strong base is necessary to promote the condensation reaction efficiently without promoting self-condensation of the ketone.
-
-
Reaction: Allow the reaction to stir at room temperature for 6-12 hours. The formation of a precipitate (the chalcone) often indicates reaction completion.
-
Work-up: Pour the reaction mixture into ice-cold water. Acidify with dilute HCl to neutralize any remaining base.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone.
-
Validation: Confirm the structure using FT-IR (presence of C=O and C=C stretching) and ¹H NMR spectroscopy.
Step 2: Cyclization to form the Isoxazole Ring
-
Reactant Preparation: Dissolve the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol in a round-bottom flask.
-
Base Addition: Add a base such as sodium ethoxide or sodium acetate to the mixture.
-
Expertise & Experience: The choice of base can influence reaction time and yield. Sodium ethoxide is a stronger base and often leads to faster reactions. The base neutralizes the HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine needed for the reaction.
-
-
Reflux: Reflux the reaction mixture for 4-8 hours, monitoring progress with Thin Layer Chromatography (TLC).[7]
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Isolation: The isoxazole derivative will precipitate. Filter the solid, wash with water, and dry. Purify by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Validation: Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[7][9]
Proposed Analog Library Design for SAR Studies
To effectively probe the SAR, modifications should be made systematically at different positions of the core scaffold.
| Position of Modification | R-Group Variation (Example) | Rationale for Modification |
| Phenyl Ring at C5 (R¹) | H, 4-F, 4-Cl, 4-CH₃, 4-OCH₃, 3-Cl, 3-OCH₃ | To probe the effect of electronic (electron-donating/withdrawing) and steric properties on activity. Fluorine and chlorine can also participate in halogen bonding. |
| Methyl Group at C3 (R²) | Ethyl, Propyl, Cyclopropyl, CF₃ | To investigate the impact of size, lipophilicity, and electronic properties at this position. The CF₃ group is a strong electron-withdrawing group and can alter metabolic stability. |
| Isoxazole Ring | (No direct modification in this scaffold) | The core heterocycle is maintained to retain the fundamental pharmacophore. |
Part 2: Protocols for Biological Evaluation
Based on the wide-ranging activities of isoxazoles, primary screening should target well-established areas like anti-inflammatory and anticancer activity.[1][4][10]
Protocol 2: In Vitro COX-2 Inhibition Assay (Anti-inflammatory)
Causality and Principle: Many anti-inflammatory drugs function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a key goal to reduce gastrointestinal side effects. This colorimetric assay measures the peroxidase activity of COX enzymes.
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). This includes the assay buffer, heme, enzyme (COX-1 and COX-2), arachidonic acid (substrate), and a colorimetric substrate.
-
Compound Preparation: Dissolve test compounds in DMSO to create stock solutions (e.g., 10 mM). Prepare serial dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Assay Plate Setup: In a 96-well plate, add the following to appropriate wells:
-
150 µL Assay Buffer
-
10 µL Heme
-
10 µL Enzyme (separate wells for COX-1 and COX-2)
-
10 µL of your test compound dilution (or DMSO for control).
-
-
Incubation: Incubate the plate for 15 minutes at 25 °C.
-
Reaction Initiation: Add 10 µL of arachidonic acid to all wells to initiate the reaction.
-
Develop and Read: Incubate for an additional 2 minutes. Add the colorimetric substrate solution. Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus log[concentration] and use non-linear regression to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).[11]
-
Self-Validation: Run a known COX-2 inhibitor (e.g., Celecoxib) as a positive control to validate the assay performance. The IC₅₀ value for the control should fall within the expected range.
-
Protocol 3: MTT Assay for In Vitro Anticancer Activity
Causality and Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified spectrophotometrically.[12]
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7, HepG2) in the appropriate medium supplemented with fetal bovine serum and antibiotics.[12]
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified CO₂ incubator.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the isoxazole analogs (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C.
-
Expertise & Experience: The incubation time is critical and cell-line dependent. Visually inspect the cells under a microscope to confirm the formation of purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the percent viability versus log[concentration] and determine the IC₅₀ value using non-linear regression.[13]
Part 3: Data Interpretation and SAR Elucidation
The ultimate goal is to connect the structural modifications to the observed biological activity.
Data Presentation
Summarize the IC₅₀ values from the biological assays in a structured table alongside the corresponding chemical structures.
Table 1: Hypothetical SAR Data for 5-(4-Bromophenyl)-3-methylisoxazole Analogs
| Compound ID | R¹ (at C5-phenyl) | R² (at C3) | COX-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Core | 4-Br | CH₃ | 15.2 | 25.8 |
| 1a | 4-F | CH₃ | 8.5 | 12.3 |
| 1b | 4-OCH₃ | CH₃ | 25.1 | 45.1 |
| 1c | 3-Cl | CH₃ | 12.7 | 18.9 |
| 2a | 4-Br | CF₃ | 5.1 | 7.6 |
| 2b | 4-Br | Ethyl | 18.9 | 30.2 |
Drawing Conclusions
-
Influence of Phenyl Ring Substituents (R¹): An electron-withdrawing group like fluorine at the 4-position (1a) appears to improve potency compared to the core structure. An electron-donating group like methoxy (1b) is detrimental to activity. This suggests that electron density on the phenyl ring is a key determinant of activity.
-
Influence of C3 Substituents (R²): Replacing the methyl group with a strongly electron-withdrawing trifluoromethyl group (CF₃) (2a) significantly enhances potency in both assays. Increasing the alkyl chain length (2b) slightly decreases activity, suggesting a specific size and electronic profile is preferred at this position.
Caption: Logical relationships in an SAR analysis.
Conclusion
This application guide provides a robust framework for conducting SAR studies on 5-(4-Bromophenyl)-3-methylisoxazole analogs. By following the detailed protocols for synthesis and biological evaluation, and by systematically analyzing the resulting data, researchers can effectively navigate the path from a promising lead compound to an optimized drug candidate. The iterative nature of the SAR process, grounded in sound experimental design and logical data interpretation, is paramount to success in medicinal chemistry.
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The Versatile Role of 5-(4-Bromophenyl)-3-methylisoxazole in the Synthesis of Modern Agrochemicals
Introduction: The isoxazole scaffold is a cornerstone in the development of novel agrochemicals, offering a versatile five-membered heterocyclic ring that imparts a range of desirable biological activities.[1][2] Within this important class of compounds, 5-(4-Bromophenyl)-3-methylisoxazole and its derivatives have emerged as pivotal building blocks for the synthesis of potent fungicides and herbicides. The presence of the bromophenyl group provides a valuable handle for further chemical modifications, allowing for the fine-tuning of a molecule's physicochemical properties and biological efficacy. This application note provides an in-depth guide for researchers and scientists on the utilization of 5-(4-Bromophenyl)-3-methylisoxazole in the synthesis of next-generation agrochemicals, complete with detailed experimental protocols and an exploration of the underlying chemical principles.
The key to the widespread application of the 5-(4-Bromophenyl)-3-methylisoxazole moiety lies in its conversion to the highly reactive intermediate, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde .[3][4] This aldehyde serves as a versatile precursor for the synthesis of a diverse array of agrochemical candidates, particularly fungicidal carboxamides.[3][4]
Part 1: Synthesis of the Key Intermediate: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde
The transformation of a 3,5-disubstituted isoxazole into its 4-formyl derivative is most effectively achieved through the Vilsmeier-Haack reaction.[5][6] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic or heterocyclic ring.[5][6]
Diagram 1: Vilsmeier-Haack Reaction Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole
Welcome to the dedicated technical support resource for the synthesis of 5-(4-Bromophenyl)-3-methylisoxazole. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in this specific isoxazole synthesis.
Introduction
The synthesis of isoxazole derivatives is a cornerstone in medicinal chemistry due to their wide range of biological activities.[1][2] 5-(4-Bromophenyl)-3-methylisoxazole, in particular, serves as a crucial building block for more complex molecules. The most common and versatile methods for synthesizing the isoxazole ring are the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[3][4][5] This guide will focus on the latter approach, specifically the reaction of a chalcone intermediate with hydroxylamine hydrochloride, a widely used and practical method.[1][6]
This resource aims to provide not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve experimental hurdles effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare 5-(4-Bromophenyl)-3-methylisoxazole?
A1: A prevalent and reliable method involves a two-step process. The first step is a Claisen-Schmidt condensation of 4-bromoacetophenone with an appropriate aldehyde to form a chalcone intermediate.[2] This chalcone is then cyclized with hydroxylamine hydrochloride in the presence of a base to yield the target isoxazole.[1][6]
Q2: My reaction yield is consistently low. What are the primary factors I should investigate?
A2: Low yields in this synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in the chalcone or hydroxylamine hydrochloride can lead to side reactions.[7][8] Ensure your starting materials are of high purity.
-
Reaction Conditions: Suboptimal temperature, reaction time, or base selection can significantly impact the yield.[3][8]
-
Workup and Purification: Product loss during extraction and purification steps is a common issue.[8]
Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?
A3: The formation of regioisomers is a known challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds (or their precursors like chalcones).[4] The regioselectivity is influenced by the reaction conditions. Key parameters to adjust include:
-
Solvent: The polarity of the solvent can influence the reaction pathway.[3][4]
-
Base: The choice and stoichiometry of the base can affect which carbonyl group of the chalcone is preferentially attacked by hydroxylamine.
-
Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the cyclization step.[3]
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted synthesis can be a highly effective method for accelerating the cyclization step, often leading to shorter reaction times and improved yields.[7] It is crucial to carefully optimize the temperature and irradiation time for your specific substrate.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 5-(4-Bromophenyl)-3-methylisoxazole.
Problem 1: Low or No Product Yield
Symptoms:
-
TLC analysis shows significant amounts of starting material remaining after the expected reaction time.
-
The isolated yield of the desired product is significantly lower than anticipated.
Troubleshooting Workflow:
Caption: Decision tree for addressing side product formation.
Experimental Protocols
Synthesis of (E)-1-(4-bromophenyl)-3-methylbut-2-en-1-one (Chalcone Intermediate)
Step-by-Step Methodology:
-
To a stirred solution of 4-bromoacetophenone (1.0 eq.) and acetone (1.2 eq.) in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq.) dropwise at room temperature.
-
Continue stirring the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the crude chalcone.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone.
Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole
Step-by-Step Methodology:
-
Reflux a mixture of the purified chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in absolute ethanol. [1][6]2. To the refluxing mixture, add a solution of potassium hydroxide (2.0 eq.) in ethanol dropwise over 30 minutes.
-
Continue refluxing for 4-8 hours, monitoring the reaction by TLC until the starting material is consumed. [1]4. After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL). [1][7]6. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-(4-Bromophenyl)-3-methylisoxazole.
General Reaction Workflow:
Caption: General workflow for the synthesis of 5-(4-Bromophenyl)-3-methylisoxazole.
Data Presentation
Optimization of Reaction Conditions
The following table summarizes typical parameters that can be varied to optimize the yield of the cyclization step.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | KOH | Ethanol | Reflux | 6 | 75-85 |
| 2 | NaOH | Methanol | Reflux | 8 | 70-80 |
| 3 | NaOAc | Acetic Acid | 100 | 12 | 50-60 |
| 4 | DBU | Acetonitrile | 80 | 4 | 80-90 |
Note: Yields are illustrative and will vary based on substrate purity and precise reaction conditions.
Conclusion
The synthesis of 5-(4-Bromophenyl)-3-methylisoxazole is a robust and well-established process. However, achieving high yields and purity requires careful attention to experimental details. By systematically addressing issues related to starting material quality, reaction conditions, and purification strategies, researchers can consistently obtain the desired product in good yield. This guide provides a framework for troubleshooting and optimizing this important synthetic transformation.
References
- BenchChem. (2025). Technical Support Center: Isoxazole Synthesis Optimization.
- MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules.
- Royal Society of Chemistry. (2018).
- PubMed Central. (n.d.).
- NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview.
- BenchChem. (2025).
- ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid.
- ResearchGate. (2025). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid.
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- Reddit. (2017). [College Organic Chem II Lab] Dibromide to isoxazole mechanism with NH2OH-HCL and KOH.
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- Der Pharma Chemica. (n.d.).
- BenchChem. (2025). Technical Support Center: Optimization of Reaction Conditions for 3,4,5-Trisubstituted Isoxazoles.
- PubMed Central. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.
- ResearchGate. (n.d.).
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- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
How to avoid regioisomer formation in isoxazole synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isoxazole chemistry. The formation of regioisomers is a persistent challenge in isoxazole synthesis, impacting yield, purity, and downstream applications. This document provides in-depth troubleshooting guides and frequently asked questions to help you achieve high regioselectivity in your reactions. We will delve into the mechanistic underpinnings of common synthetic routes and offer field-proven strategies to control your reaction outcomes.
Troubleshooting Guide: Overcoming Regioisomer Formation
This section addresses specific experimental issues related to regioselectivity. Each problem is followed by a detailed explanation of the underlying causes and a series of actionable steps to resolve the issue.
Problem 1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles.
Root Cause Analysis: The regioselectivity of the [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is governed by the electronic and steric interplay of the frontier molecular orbitals (HOMO-LUMO). Generally, the reaction is concerted, and the preferred regioisomer results from the alignment that maximizes orbital overlap and minimizes steric hindrance. A mixture of regioisomers indicates that the energy barriers for the two possible transition states are comparable.[1][2][3]
Strategic Solutions:
-
Introduce Catalysis:
-
Copper(I) Catalysis: For terminal alkynes, copper(I) catalysis, often used in "click chemistry," can dramatically enhance regioselectivity, favoring the 3,5-disubstituted isomer.[4] The copper acetylide intermediate modifies the electronic properties of the alkyne, leading to a more polarized transition state.[4]
-
Ruthenium(II) Catalysis: To obtain the less common 3,4-disubstituted isoxazoles, a ruthenium catalyst like Cp*RuCl(COD) can be employed.[2] The catalyst coordinates to the alkyne, reversing the typical regiochemical preference.[2]
-
-
Modify the Dipolarophile (Alkyne):
-
Optimize Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence the transition state energies. Experiment with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) to determine the optimal medium for your specific substrates.[6]
-
Energy Source: The use of microwave[7] or ultrasonic irradiation[8] can sometimes enhance regioselectivity by providing localized energy that may favor one reaction pathway over another.
-
Workflow for Troubleshooting Regioselectivity in Cycloadditions
Caption: Troubleshooting workflow for cycloaddition regioselectivity.
Problem 2: My Claisen isoxazole synthesis using an unsymmetrical 1,3-dicarbonyl and hydroxylamine gives a poor regioisomeric ratio.
Root Cause Analysis: The Claisen condensation for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. With an unsymmetrical dicarbonyl, hydroxylamine can attack either of the two carbonyl carbons, leading to two different regioisomers. The selectivity of this attack is influenced by the electronic and steric environment of each carbonyl group.[6][9]
Strategic Solutions:
-
Modify the Substrate:
-
Control Reaction Conditions:
-
pH Adjustment: The pH of the reaction medium can be critical. Acidic conditions can often favor the formation of one isomer by selectively protonating one of the carbonyl groups, making it more electrophilic.[6]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·OEt₂, can coordinate to one of the carbonyl oxygens, enhancing its electrophilicity and directing the nucleophilic attack of hydroxylamine, thereby improving regioselectivity.[6]
-
Experimental Protocol: Regiocontrolled Isoxazole Synthesis via β-Enamino Diketone
-
Synthesis of the β-Enamino Diketone:
-
Dissolve the unsymmetrical 1,3-dicarbonyl (1.0 eq.) in ethanol.
-
Add a primary or secondary amine (1.1 eq.) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure and purify the resulting β-enamino diketone by chromatography or recrystallization.
-
-
Cyclocondensation to Isoxazole:
-
Dissolve the purified β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a suitable solvent (e.g., ethanol).
-
Add a base (e.g., sodium acetate, 1.5 eq.).
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting material is consumed.
-
Perform an aqueous work-up and purify the desired isoxazole regioisomer.
-
Problem 3: I am observing significant formation of furoxan byproducts.
Root Cause Analysis: Furoxans are the dimers of nitrile oxides. This dimerization is a common side reaction, especially at high concentrations of the nitrile oxide intermediate or in the absence of a reactive dipolarophile.[6]
Strategic Solutions:
-
In Situ Generation and Slow Addition:
-
Generate the nitrile oxide in situ from an aldoxime precursor (e.g., using N-chlorosuccinimide (NCS) and a base like triethylamine).[10]
-
Ensure the alkyne (dipolarophile) is present in the reaction mixture from the start.
-
Employ a slow addition protocol: use a syringe pump to add the base or the halogenating agent to the solution of the aldoxime and alkyne. This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular cycloaddition over dimerization.[6]
-
-
Increase Dipolarophile Concentration:
-
Use a stoichiometric excess of the alkyne (e.g., 1.5 to 2.0 equivalents) to increase the probability of a productive cycloaddition event.[10]
-
Minimizing Furoxan Formation
Caption: High nitrile oxide concentration leads to furoxan, while slow addition favors isoxazole formation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis?
The regioselectivity is primarily controlled by Frontier Molecular Orbital (FMO) theory. The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regioisomer arises from the transition state where the largest orbital coefficients of the interacting HOMO and LUMO are aligned. Steric hindrance between bulky substituents on the dipole and dipolarophile also plays a crucial role in disfavoring certain orientations.[3][6]
Q2: How do electron-withdrawing vs. electron-donating groups on the alkyne affect regioselectivity?
The electronic nature of the substituents significantly alters the orbital energies and coefficients of the alkyne.
-
Electron-Withdrawing Groups (EWGs) on the alkyne lower its HOMO and LUMO energies, making it a better dipolarophile. This typically favors the formation of the 5-substituted isoxazole, where the carbon of the nitrile oxide adds to the alkyne carbon bearing the EWG.
-
Electron-Donating Groups (EDGs) raise the HOMO and LUMO energies. This can sometimes lead to a reversal of regioselectivity or result in a mixture of products, depending on the specific nitrile oxide used.
Q3: Can intramolecular cycloaddition be used to avoid regioisomers?
Absolutely. Intramolecular Nitrile Oxide Cycloaddition (INOC) is a powerful strategy to ensure complete regioselectivity.[2][11] By tethering the nitrile oxide precursor and the alkyne within the same molecule, the cycloaddition is constrained to occur in a single orientation, leading to the formation of a fused polycyclic system with a specific and predictable regiochemistry.[2]
Q4: Are there "green" or more environmentally friendly methods to improve isoxazole synthesis?
Yes, several green chemistry approaches have been developed. These include:
-
Ultrasonic Irradiation: Sonochemistry can accelerate reaction rates, improve yields, and sometimes enhance selectivity, often in aqueous media.[8]
-
Aqueous Media: Performing the cycloaddition in water can be effective and avoids the use of volatile organic solvents.[12]
-
Catalyst Reusability: Developing heterogeneous or recoverable catalysts can minimize waste.[8]
Summary of Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Key Recommendations |
| Catalyst | Can completely reverse or enforce regioselectivity. | Use Cu(I) for 3,5-isomers from terminal alkynes; use Ru(II) for 3,4-isomers.[2][4] |
| Substrate Electronics | EWGs and EDGs on the alkyne alter orbital interactions. | Modify substituents to favor one HOMO-LUMO interaction over the other. |
| Substrate Sterics | Bulky groups can block one face of the alkyne or nitrile oxide. | Introduce sterically demanding groups to direct the cycloaddition away from the hindered position. |
| Solvent | Polarity can stabilize one transition state over another. | Screen a range of solvents to optimize the regioisomeric ratio.[6] |
| Substrate Modification | Using precursors like β-enamino diketones blocks alternative reaction pathways. | For Claisen synthesis, convert the 1,3-dicarbonyl to an enaminone before cyclization.[6][9] |
References
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition . Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold . RSC Advances. (2021-10-06). Available from: [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones . RSC Advances. (2018-02-13). Available from: [Link]
-
DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles . ACS Publications. Available from: [Link]
-
Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent . Current Trends in Biotechnology and Pharmacy. Available from: [Link]
-
Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors . MDPI. Available from: [Link]
-
Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles . ResearchGate. Available from: [Link]
-
Isoxazole synthesis . Organic Chemistry Portal. Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches . PubMed Central. Available from: [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition . MDPI. Available from: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides . PubMed Central. Available from: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review . MDPI. Available from: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazole derivatives . ResearchGate. Available from: [Link]
-
New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones . The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile . Zanco Journal of Medical Sciences. Available from: [Link]
-
1,3-dipolar cycloaddition reactions . YouTube. (2020-02-08). Available from: [Link]
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- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. abap.co.in [abap.co.in]
- 8. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole
Document ID: TSC-ISOX-26-01
Last Updated: January 17, 2026
Welcome to the technical support center for the synthesis of 5-(4-Bromophenyl)-3-methylisoxazole. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice. Our goal is to help you navigate the complexities of catalyst selection and reaction optimization to achieve high-yield, high-purity synthesis of this important isoxazole intermediate.
Part 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the most common initial questions regarding the synthesis, focusing on the foundational choices that dictate experimental success.
Q1: What is the primary synthetic route for 5-(4-Bromophenyl)-3-methylisoxazole and what is the role of the catalyst?
A1: The most direct and widely adopted method is the Claisen-isoxazole synthesis, which involves the condensation cyclization of an unsymmetrical β-diketone, specifically 1-(4-bromophenyl)butane-1,3-dione , with hydroxylamine hydrochloride (NH₂OH·HCl) .[1][2] The catalyst's primary role is to accelerate the reaction, which proceeds through the formation of a monoxime intermediate followed by intramolecular cyclization and dehydration to form the stable isoxazole ring.[2] The choice of catalyst can significantly influence reaction rate, temperature requirements, and, most critically, the regioselectivity of the final product.
Q2: My starting material is an unsymmetrical diketone. How does this affect the synthesis and catalyst choice?
A2: This is a critical consideration. The use of 1-(4-bromophenyl)butane-1,3-dione introduces the challenge of regioselectivity .[1][3] Two regioisomers can potentially form: the desired 5-(4-Bromophenyl)-3-methylisoxazole and the undesired 3-(4-Bromophenyl)-5-methylisoxazole .
-
Mechanism Insight: The reaction can proceed via nucleophilic attack by the hydroxylamine nitrogen on either of the two carbonyl carbons of the diketone. The regiochemical outcome is a delicate balance of steric and electronic factors, which can be influenced by the catalyst and reaction conditions.[3] Acidic conditions, for instance, often favor the formation of one isomer over the other by modulating the reactivity of the carbonyl groups.
Q3: What are the most common types of catalysts for this reaction, and how do I choose the right one?
A3: Catalysts for this synthesis generally fall into two categories: simple Brønsted acids and Lewis acids.
| Catalyst Type | Examples | Recommended Use Case | Pros | Cons |
| Brønsted Acids | Acetic Acid (AcOH), p-Toluenesulfonic acid (p-TSA) | Bench-scale synthesis, process development, cost-sensitive projects. | Inexpensive, readily available, effective. | May require higher temperatures; regioselectivity can be moderate. |
| Lewis Acids | BF₃·OEt₂, Cu(I) salts, Heteropolyacids | When high regioselectivity is critical; for difficult substrates.[4][5] | Can offer superior control over regioselectivity.[5] | Higher cost, moisture sensitivity, potential metal contamination. |
| Bases (as catalysts/reagents) | Pyridine, Sodium Acetate, Sodium Malonate | Alternative conditions, often used with NH₂OH·HCl to liberate free hydroxylamine.[2] | Mild conditions. | Can sometimes lead to side reactions or different isomer ratios. |
| Green Catalysts | Vitamin B₁, Pyruvic Acid, Itaconic Acid | Environmentally conscious synthesis, reactions in aqueous media.[3][6][7] | Sustainable, often biocompatible, can work in green solvents like water.[3][6] | May require specific conditions like ultrasonication for optimal performance.[3][6] |
A decision-making workflow for catalyst selection is illustrated below.
Part 2: Baseline Protocol and Troubleshooting Guide
This section provides a reliable starting protocol and a structured guide to resolving common experimental issues.
Baseline Experimental Protocol: Acetic Acid Catalyzed Synthesis
This protocol is a robust starting point for typical laboratory-scale synthesis.
Materials:
-
1-(4-bromophenyl)butane-1,3-dione (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Glacial Acetic Acid (5-10 vol)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-bromophenyl)butane-1,3-dione (1.0 eq) and glacial acetic acid (5-10 volumes relative to the diketone).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice or cold water. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid and salts.
-
Purification: Dry the crude solid. Recrystallize the product from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford the pure 5-(4-Bromophenyl)-3-methylisoxazole as a solid.
Troubleshooting Guide
Use this guide to diagnose and solve issues encountered during your experiment.
Problem 1: Low or No Product Yield
-
Symptoms: TLC analysis shows mostly starting material, or very little product is isolated after workup.
-
Systematic Troubleshooting:
Problem 2: Formation of a Mixture of Regioisomers
-
Symptoms: ¹H NMR spectrum shows two distinct sets of peaks for the isoxazole products. TLC plate shows two product spots with very close Rf values.
-
Causality: As discussed in FAQ Q2, this is an inherent challenge with unsymmetrical diketones.[1][3] The reaction conditions are not selective enough to favor one cyclization pathway significantly over the other.
-
Potential Solutions:
-
Modify Catalyst/Solvent System: The regiochemical outcome is highly dependent on the reaction environment.[3]
-
Switching Solvent: Changing the solvent from acetic acid (protic, polar) to a non-polar solvent like toluene with a catalytic amount of p-TSA can alter the transition state energies and favor one isomer.
-
Using a Lewis Acid: Employing a Lewis acid catalyst like BF₃·OEt₂ can chelate with the diketone, increasing the electrophilicity of one carbonyl over the other, thereby directing the nucleophilic attack of hydroxylamine.[5]
-
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 50-60 °C) for a longer duration can sometimes increase the kinetic preference for the formation of the thermodynamically more stable isomer.
-
Purification: If isomer formation cannot be suppressed, careful column chromatography on silica gel is typically required to separate the two regioisomers. A gradual gradient elution (e.g., starting from 5% ethyl acetate in hexanes and slowly increasing polarity) is often effective.
-
Problem 3: Reaction Stalls or is Incomplete
-
Symptoms: TLC shows the presence of both starting material and product, and the ratio does not change over an extended period.
-
Causality: This can be due to catalyst deactivation, insufficient catalyst loading, or the reaction reaching equilibrium under the current conditions.
-
Potential Solutions:
-
Increase Catalyst Loading: For acid-catalyzed reactions, increase the amount of acetic acid or add a stronger acid like p-TSA (0.1 eq).
-
Removal of Water: The reaction produces water as a byproduct. In some cases, this can inhibit the catalyst or reverse the reaction. Using a Dean-Stark apparatus to remove water azeotropically (with a solvent like toluene) can drive the reaction to completion.
-
Consider Microwave Irradiation: Microwave-assisted synthesis can often overcome activation energy barriers and drive reactions to completion in minutes, compared to hours with conventional heating.[8] This technique is particularly effective for heterocycle synthesis.[6][8]
-
References
-
MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
Semantic Scholar. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Synfacts. (2015). Copper-Catalyzed Isoxazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2011). Heteropolyacids as Green and Reusable Catalysts for the Synthesis of Isoxazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Retrieved from [Link]
-
Avens Publishing Group. (2020). A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. Retrieved from [Link]
-
ResearchGate. (2007). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Retrieved from [Link]
-
University of Massachusetts Boston. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [PDF] The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches | Semantic Scholar [semanticscholar.org]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Technical Support Center: Regioselectivity in Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
Welcome to the comprehensive technical support guide for researchers, chemists, and drug development professionals engaged in the synthesis of isoxazoles via 1,3-dipolar cycloaddition. This resource is designed to provide in-depth, field-proven insights to help you navigate the complexities of regioselectivity in this powerful heterocyclic synthesis method. Here, you will find not just protocols, but the underlying principles that govern them, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Introduction: The Regioselectivity Challenge in Isoxazole Synthesis
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone reaction for the construction of the isoxazole ring, a privileged scaffold in medicinal chemistry.[1][2] However, the use of unsymmetrical alkynes introduces the challenge of regioselectivity, leading to the potential formation of two regioisomers: the 3,4- and 3,5-disubstituted isoxazoles. Controlling which isomer is formed is paramount, as the substitution pattern dictates the molecule's biological activity and physicochemical properties. This guide will equip you with the knowledge to master the factors influencing regioselectivity and achieve your desired synthetic targets.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding regioselectivity in isoxazole synthesis.
Q1: What are the fundamental principles governing regioselectivity in the 1,3-dipolar cycloaddition for isoxazole synthesis?
A1: The regioselectivity of this reaction is primarily governed by a combination of electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory.[3][4] According to FMO theory, the reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one reactant with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the combination of orbitals that leads to the smallest energy gap and the greatest overlap between the termini of the dipole and dipolarophile. Specifically, the reaction favors the regioisomer that results from the interaction of the larger lobe of the HOMO with the larger lobe of the LUMO.[3]
Q2: How do electron-donating and electron-withdrawing groups on the alkyne influence regioselectivity?
A2: The electronic nature of the substituents on the alkyne has a profound effect on the orbital energies and coefficients, thereby influencing regioselectivity.
-
Electron-withdrawing groups (EWGs) on the alkyne lower the energy of both the HOMO and LUMO. This generally favors the formation of the 3,5-disubstituted isoxazole, where the carbon of the nitrile oxide attacks the carbon of the alkyne bearing the EWG.
-
Electron-donating groups (EDGs) on the alkyne raise the energy of both the HOMO and LUMO. This can lead to a reversal of regioselectivity, favoring the formation of the 3,4-disubstituted isoxazole.
Q3: Can steric hindrance be used to control regioselectivity?
A3: Yes, steric hindrance plays a significant role.[3] Bulky substituents on either the nitrile oxide or the alkyne can disfavor the sterically congested transition state, leading to the preferential formation of the less hindered regioisomer. In some cases, steric effects can override electronic preferences. For instance, even if electronic factors favor one regioisomer, a sufficiently large substituent may force the reaction to proceed via the alternative, less sterically demanding pathway.[3]
Q4: What is the role of the solvent in controlling regioselectivity?
A4: The solvent can influence regioselectivity by differentially solvating the transition states leading to the two regioisomers.[5] Polar solvents can stabilize a more polar transition state, potentially altering the regiochemical outcome compared to nonpolar solvents.[5][6] For instance, increasing solvent polarity has been shown to accelerate the formation of the 3,5-regioisomer in some cases.[5] Hydrogen bonding interactions between the solvent and the reactants can also play a role in directing the cycloaddition.[7][8]
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section provides a systematic approach to troubleshooting common issues related to regioselectivity.
Problem 1: Poor or No Regioselectivity (Formation of a Mixture of Isomers)
-
Potential Cause: Competing electronic and steric effects of similar magnitude.
-
Troubleshooting Steps:
-
Re-evaluate Substituent Effects: Analyze the electronic and steric nature of the substituents on both the nitrile oxide and the alkyne. If they are not strongly directing, consider modifying them to enhance the desired electronic or steric bias.
-
Solvent Screening: Conduct the reaction in a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF). A change in solvent can sometimes tip the balance in favor of one regioisomer.
-
Temperature Optimization: Vary the reaction temperature. Lowering the temperature can sometimes increase the selectivity of the kinetically favored product.[9]
-
Catalyst Introduction: Investigate the use of a catalyst. Lewis acids or metal catalysts can coordinate to one of the reactants and alter the FMO energies, thereby enhancing regioselectivity.[10]
-
Problem 2: Low Yield of the Desired Regioisomer
-
Potential Cause: Dimerization of the nitrile oxide to form furoxans is a common side reaction that reduces the yield.[3]
-
Troubleshooting Steps:
-
In Situ Generation: Generate the nitrile oxide in situ in the presence of the alkyne. This ensures that the nitrile oxide is trapped by the dipolarophile before it has a chance to dimerize.
-
Slow Addition: If using a pre-formed nitrile oxide solution, add it slowly to the reaction mixture containing the alkyne.
-
Concentration Effects: Run the reaction at a lower concentration to disfavor the bimolecular dimerization reaction.
-
Check Reactant Purity: Ensure that the starting materials, particularly the alkyne, are pure and free of any impurities that might inhibit the reaction.
-
Problem 3: Formation of Unexpected Side Products
-
Potential Cause: Instability of reactants or products under the reaction conditions.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress closely using techniques like TLC or LC-MS to identify the point at which side products begin to form.
-
Temperature Control: Avoid excessive heating, as this can lead to decomposition.
-
Inert Atmosphere: If your reactants or products are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Method: Re-evaluate your purification strategy. Some isoxazoles can be sensitive to silica gel chromatography. Consider alternative methods like crystallization or distillation.
-
Key Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments aimed at optimizing the regioselectivity of your 1,3-dipolar cycloaddition reaction.
Protocol 1: Catalyst Screening for Improved Regioselectivity
Objective: To identify a catalyst that enhances the formation of the desired regioisomer.
Materials:
-
Nitrile oxide precursor (e.g., aldoxime or hydroximoyl chloride)
-
Unsymmetrical alkyne
-
A selection of catalysts (see table below)
-
Anhydrous solvent (e.g., toluene, DCM, or THF)
-
Base (if required for in situ generation of nitrile oxide, e.g., triethylamine)
-
Small reaction vials with stir bars
-
TLC plates and developing chamber
-
NMR tubes and solvent
Procedure:
-
Set up a parallel array of reaction vials, each containing the alkyne (1.0 equiv.) and a different catalyst (5-10 mol%).
-
In a separate flask, prepare a stock solution of the nitrile oxide precursor and base (if applicable) in the chosen anhydrous solvent.
-
Add the stock solution to each reaction vial simultaneously.
-
Stir the reactions at the desired temperature (start with room temperature).
-
Monitor the progress of each reaction by TLC.
-
Once the reactions are complete, quench them appropriately and work up each reaction mixture.
-
Analyze the crude product from each reaction by ¹H NMR to determine the ratio of the two regioisomers.
Data Analysis: Create a table to compare the regioisomeric ratio for each catalyst tested. This will allow you to identify the most effective catalyst for your specific substrate combination.
Table 1: Common Catalysts for Regioselective Isoxazole Synthesis
| Catalyst Type | Examples | Typical Loading (mol%) | Notes |
| Lewis Acids | BF₃·OEt₂, ZnCl₂, Sc(OTf)₃ | 10-20 | Can activate the alkyne towards cycloaddition. |
| Copper (I) | CuI, Cu(OAc)₂ | 5-10 | Particularly effective for terminal alkynes. |
| Ruthenium | [RuCl₂(p-cymene)]₂ | 2-5 | Can promote regioselectivity in certain cases. |
| Organocatalysts | Chiral amines, thioureas | 10-20 | Can be used for asymmetric cycloadditions. |
Protocol 2: Solvent Optimization for Regioselectivity
Objective: To determine the optimal solvent for maximizing the yield of the desired regioisomer.
Procedure:
-
Following a similar setup to the catalyst screening, prepare a parallel array of reactions.
-
In each vial, use the same reactants and catalyst (if any), but vary the solvent.
-
Choose a range of solvents with different polarities (e.g., hexane, toluene, THF, DCM, acetonitrile, DMF).
-
Run the reactions under identical conditions (temperature, time).
-
Analyze the regioisomeric ratio in the crude product of each reaction by ¹H NMR.
Data Analysis: Tabulate the regioisomeric ratios obtained in each solvent to identify the solvent that provides the best selectivity.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the concepts discussed, the following diagrams have been created using the DOT language.
Reaction Mechanism and Regiochemical Outcomes
Caption: General reaction scheme for the 1,3-dipolar cycloaddition leading to two possible regioisomers.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision-making flowchart for troubleshooting poor regioselectivity in isoxazole synthesis.
References
-
Ramesh, P., et al. (2016). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 4, 19. [Link]
-
Di Mola, A., et al. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules, 24(23), 4256. [Link]
-
Shaikh, A. A., et al. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 15(7), 859. [Link]
-
Gajda, T., et al. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(11), 3326. [Link]
-
Faita, G., et al. (2018). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. [Link]
-
Al-Hourani, B. J., et al. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 123. [Link]
-
Tóth, G. K., et al. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules, 27(17), 5488. [Link]
-
Organic Chemistry Portal. (2022). Isoxazole synthesis. [Link]
-
Ahmed, S. M., et al. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 27(1), 137-147. [Link]
-
Jasiński, R. (2022). Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study. ACS Omega, 7(14), 12135-12144. [Link]
-
Graphviz. (2024). DOT Language. [Link]
-
Wang, Y., et al. (2010). Theoretical study on the regioselectivity of nitrile oxide 1,3-dipolar cycloaddition to propyne. ResearchGate. [Link]
-
while true do;. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]
-
Martínez-Ramos, C., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(12), 7351-7359. [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
-
Faita, G., et al. (2023). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. Steroids, 193, 109204. [Link]
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32931-32953. [Link]
-
do {code}. (2021, January 13). Graphviz tutorial [Video]. YouTube. [Link]
-
Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]
-
graphviz. (n.d.). User Guide. [Link]
-
Lin, B., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]
- Houk, K. N., et al. (2000). Quantitative Predictions of Substituent and Solvent Effects on the Regioselectivities of Nitrile Oxide Cycloadditions to Electron-Deficient Alkynes. Tetrahedron, 56(41), 8035-8043.
-
de Souza, M. C. B. V., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 27(1), 169-178. [Link]
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- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
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- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 5. pubs.acs.org [pubs.acs.org]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
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- 8. DOT Language | Graphviz [graphviz.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(4-Bromophenyl)-3-methylisoxazole
Welcome to the technical support center for the synthesis and purification of 5-(4-Bromophenyl)-3-methylisoxazole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the common challenges encountered during the purification of this important isoxazole derivative. Our goal is to equip you with the technical knowledge and practical protocols to achieve high purity of your target compound efficiently.
Introduction: The Challenge of Purity
The synthesis of 5-(4-Bromophenyl)-3-methylisoxazole, typically achieved through the cyclocondensation of 1-(4-bromophenyl)butane-1,3-dione with hydroxylamine, is a well-established reaction. However, the crude product is often contaminated with impurities that can interfere with subsequent applications. The primary challenges in its purification are the removal of unreacted starting materials and, most notably, the separation of the desired product from its regioisomer, 3-(4-Bromophenyl)-5-methylisoxazole. This guide provides a systematic approach to identifying and eliminating these impurities.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 5-(4-Bromophenyl)-3-methylisoxazole, offering explanations and actionable solutions.
Question 1: My crude product is an oil and won't solidify. How can I proceed with purification?
Answer: Oiling out of the crude product is a common issue and can be attributed to the presence of residual solvent or significant amounts of impurities that depress the melting point.
-
Initial Step: Ensure all volatile solvents from the reaction workup have been thoroughly removed in vacuo.
-
Troubleshooting:
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or petroleum ether. This can often wash away more soluble impurities and encourage the product to solidify.
-
Solvent-Induced Precipitation: Dissolve the oil in a minimum amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until turbidity persists. Allow the mixture to stand, ideally at a reduced temperature, to promote crystallization.
-
Direct to Chromatography: If solidification fails, the oil can be directly purified using silica gel chromatography. Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried silica can be loaded onto the column.
-
Question 2: My TLC analysis shows multiple spots. How do I identify the product and key impurities?
Answer: Thin-layer chromatography (TLC) is a critical tool for monitoring the reaction and guiding purification. A typical TLC of the crude reaction mixture might show spots corresponding to the starting diketone, the desired product, and its regioisomer.
-
Identification Strategy:
-
Starting Material: Spot a dilute solution of your starting material, 1-(4-bromophenyl)butane-1,3-dione, on the same TLC plate as your crude reaction mixture. This will definitively identify the spot corresponding to the unreacted diketone.
-
Product and Isomer: The two major, new spots will be the 5-(4-Bromophenyl)-3-methylisoxazole and its isomer, 3-(4-Bromophenyl)-5-methylisoxazole. Generally, the 5-aryl-3-methyl isomer is slightly more polar than the 3-aryl-5-methyl isomer due to the electronic influence of the aryl group on the isoxazole ring. Therefore, the spot with the lower Rf value is likely your desired product. However, this is not always definitive and requires spectroscopic confirmation after separation.
-
| Compound | Typical Rf Value (20% Ethyl Acetate in Hexanes) |
| 1-(4-Bromophenyl)butane-1,3-dione | Higher Rf |
| 3-(4-Bromophenyl)-5-methylisoxazole | Intermediate-High Rf |
| 5-(4-Bromophenyl)-3-methylisoxazole | Intermediate-Low Rf |
A representative table of expected TLC results.
Question 3: I'm struggling to separate the two isoxazole isomers by column chromatography. What conditions do you recommend?
Answer: The separation of isoxazole regioisomers can be challenging due to their similar polarities. However, careful selection of the mobile phase can achieve good separation on silica gel.
-
Recommended Protocol: A study by Ne M. et al. demonstrated successful separation of 3,5-disubstituted isoxazole isomers using flash chromatography.[1]
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient or isocratic elution with a mixture of petroleum ether and ethyl acetate is effective. Start with a low polarity mixture (e.g., 5% ethyl acetate in petroleum ether) and gradually increase the polarity. The optimal separation is often found in the range of 5-15% ethyl acetate.[1]
-
Fraction Collection: Collect small fractions and analyze them by TLC to identify those containing the pure desired isomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in the synthesis of 5-(4-Bromophenyl)-3-methylisoxazole?
A1: The most common and challenging impurity is the regioisomer, 3-(4-Bromophenyl)-5-methylisoxazole. Its formation is a known complication in the synthesis of unsymmetrically substituted isoxazoles from β-diketones.[1] Unreacted 1-(4-bromophenyl)butane-1,3-dione is also a frequent impurity.
Q2: Can I use recrystallization to purify my product instead of chromatography?
A2: Recrystallization can be an effective method if the isomeric impurity is present in a small amount. However, if the regioisomer is a major component, co-crystallization can occur, limiting the achievable purity.
-
Recommended Solvents: A common recrystallization solvent for similar isoxazole derivatives is ethanol or a mixed solvent system like ethanol/water or ethyl acetate/hexanes.[2] Experiment with small quantities to find the optimal conditions.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is essential for unambiguous structure confirmation and purity assessment.
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools to distinguish between the 5-aryl and 3-aryl isoxazole isomers.
-
In 1H NMR, the chemical shift of the methyl group and the isoxazole ring proton (at the C4 position) will differ between the two isomers. For 5-aryl-3-methylisoxazoles, the methyl protons typically appear around 2.3-2.5 ppm, and the C4-H proton appears as a singlet around 6.3-6.6 ppm.[3]
-
13C NMR can also be used to differentiate the isomers, as the chemical shifts of the isoxazole ring carbons will be distinct.[4]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product with high accuracy.
Q4: My final product has a yellowish tint. What could be the cause and how can I remove it?
A4: A yellow coloration can be due to trace impurities, possibly from side reactions or degradation.
-
Troubleshooting:
-
Recrystallization with Charcoal: If your product is crystalline, a second recrystallization with the addition of a small amount of activated charcoal can help remove colored impurities.
-
Silica Gel Plug: Dissolve the product in a minimal amount of a suitable solvent and pass it through a short plug of silica gel, eluting with the same solvent. This can often retain colored, more polar impurities.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the separation of 5-(4-Bromophenyl)-3-methylisoxazole from its regioisomer and other impurities.
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using a slurry method with a low-polarity solvent (e.g., hexanes or petroleum ether).
-
Load the Sample: Dissolve the crude product in a minimum volume of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in petroleum ether).
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 10%, then 15% ethyl acetate) to elute the compounds.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition by TLC. The regioisomer, being less polar, will typically elute first, followed by the desired product.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified 5-(4-Bromophenyl)-3-methylisoxazole.
Protocol 2: Purification by Recrystallization
This protocol is suitable for removing minor impurities from a solidified crude product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Visual Guides
Purification Workflow
Caption: General workflow for the purification of 5-(4-Bromophenyl)-3-methylisoxazole.
Impurity Relationship Diagram
Caption: Relationship between impurities and purification methods.
References
-
Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (2005). Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
Wang, Y., et al. (2013). Methyl 3-phenylisoxazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569. Retrieved from [Link]
-
Ne, M., et al. (2002). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Revista de la Sociedad Química de México, 46(3), 247-251. Retrieved from [Link]
-
Ben-Azu, B., et al. (2020). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Journal of Molecular Structure, 1202, 127271. Retrieved from [Link]
-
Chandra, N., et al. (2013). 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(5), o897. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Bromophenyl)butane-1,3-dione. Retrieved from [Link]
-
ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]
-
Vijay Pratap, et al. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 18(3), 115-157. Retrieved from [Link]
-
Science Arena Publications. (2015). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
-
National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
-
National Institutes of Health. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]
-
ResearchGate. (2023). The crystal structure of a trisisoxazole compound: 3-(3-Methyl-5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]
-
ResearchGate. (2016). The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials. Retrieved from [Link]
-
MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. Retrieved from [Link]
- Google Patents. (2012). Process for the purification of 1,4-butanediol.
-
ChemRxiv. (2022). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. Retrieved from [Link]
- Google Patents. (1990). Process for preparing 3-hydroxy-5-methylisoxazole.
-
YouTube. (2021). Synthesis of 1-Bromobutane: Purification. Retrieved from [Link]
-
National Institutes of Health. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Retrieved from [Link]
-
National Institutes of Health. (2019). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Retrieved from [Link]
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Technical Support Center: Addressing Solubility Challenges of 5-(4-Bromophenyl)-3-methylisoxazole in Biological Assays
Introduction
Welcome to the technical support center for researchers utilizing 5-(4-Bromophenyl)-3-methylisoxazole in biological assays. This guide is designed to provide you, our valued scientific partners, with in-depth troubleshooting strategies and practical solutions to address the inherent solubility challenges associated with this hydrophobic compound. As a Senior Application Scientist, my goal is to equip you with the knowledge and protocols necessary to ensure the accuracy, reproducibility, and overall success of your experiments.
The poor aqueous solubility of many promising small molecules, including 5-(4-Bromophenyl)-3-methylisoxazole, is a significant hurdle in drug discovery and development.[1] Inaccurate concentration determination due to precipitation can lead to misinterpretation of experimental results, including underestimated potency and unreliable structure-activity relationships (SAR).[2] This guide will provide a systematic approach to overcoming these challenges, from initial stock solution preparation to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: I've noticed that 5-(4-Bromophenyl)-3-methylisoxazole precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. Why is this happening?
This phenomenon, often referred to as "crashing out," is common for hydrophobic compounds.[3] While 5-(4-Bromophenyl)-3-methylisoxazole may be soluble in a pure organic solvent like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when introduced into an aqueous environment like cell culture media or phosphate-buffered saline (PBS). The rapid change in solvent polarity causes the compound to come out of solution and form a precipitate.[4]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts and cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with an ideal target of less than 0.1% for long-term cell-based assays.[3][5] However, the tolerance to DMSO is cell-line dependent, and it is crucial to determine the specific threshold for your experimental system by running a vehicle control experiment.[6][7]
Q3: Can I sonicate my sample to redissolve the precipitate in the cell culture medium?
While sonication can be used to help dissolve the initial stock solution in DMSO, its utility for redissolving a precipitate in your final aqueous medium is limited.[8] Sonication may create a temporary suspension rather than a true solution, leading to inaccurate and irreproducible results. It is more effective to address the root cause of the precipitation by optimizing your solubilization strategy.
Q4: Will the solubility issues of my compound affect the accuracy of my assay results?
Absolutely. If the compound precipitates, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its biological activity.[1] This can result in an inaccurate IC50 value and misleading structure-activity relationship (SAR) data.[2]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
This is a classic sign that the aqueous solubility of 5-(4-Bromophenyl)-3-methylisoxazole has been exceeded. The following troubleshooting steps can help mitigate this issue.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The desired final concentration of the compound in the aqueous medium is above its solubility limit. | Determine the maximum aqueous solubility of your compound (see Protocol 1). If your target concentration is too high, consider redesigning the experiment with a lower, soluble concentration. |
| "Solvent Shock" | Rapid dilution of the concentrated DMSO stock into the aqueous medium creates localized supersaturation, leading to precipitation.[9] | Employ a serial dilution strategy. Instead of a single large dilution, create intermediate dilutions in your cell culture medium.[3] |
| Low Temperature of Media | The solubility of many compounds decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for dilutions.[10] |
| Suboptimal Stock Concentration | A very high stock concentration requires a large dilution factor, which can exacerbate precipitation. | Prepare a lower concentration stock solution in DMSO (e.g., 10 mM instead of 100 mM) to reduce the dilution factor required.[11] |
Issue 2: Delayed Precipitation in the Incubator
Sometimes, a compound may appear to be in solution initially but precipitates over time during incubation.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Changes in temperature between the lab bench and the incubator can affect solubility.[12] | Minimize the time the culture plates are outside the incubator. Ensure the incubator provides a stable temperature environment. |
| Media pH Changes | Cellular metabolism can alter the pH of the culture medium over time, which can impact the solubility of pH-sensitive compounds. | Monitor the pH of your culture medium, especially in long-term experiments. Consider using fresh media or a more robust buffering system. |
| Interaction with Media Components | The compound may interact with proteins or other components in the serum or media, leading to precipitation.[13] | Test the solubility of your compound in both serum-free and serum-containing media to assess the impact of serum proteins. |
Advanced Solubilization Strategies
If optimizing the dilution protocol is insufficient, the following advanced formulation strategies can be employed.
Strategy 1: Utilizing Co-solvents
A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of a hydrophobic compound.[1]
-
Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent, thereby making it more favorable for the nonpolar solute to dissolve.[14]
-
Common Co-solvents: Besides DMSO, other co-solvents used in biological assays include ethanol, polyethylene glycols (PEGs), and glycerol.[1]
-
Considerations: The choice and concentration of a co-solvent must be carefully evaluated for its potential to affect the biological activity of the compound and the health of the cells. Always include a vehicle control with the same concentration of the co-solvent in your experiments.
Strategy 2: Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15]
-
Mechanism of Action: The hydrophobic compound is encapsulated within the nonpolar cavity of the cyclodextrin, forming a water-soluble inclusion complex.[9][15] This complex can then be readily dissolved in aqueous media. Upon dilution, the complex can dissociate, releasing the active compound.[16]
-
Types of Cyclodextrins: Beta-cyclodextrins are commonly used due to their cavity size being suitable for many drug molecules.[17] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have improved aqueous solubility and reduced toxicity compared to their parent compounds.[16]
-
Protocol for Preparation: See Protocol 2 for a detailed method of preparing a drug-cyclodextrin complex.
Strategy 3: Surfactant-based Formulations
Surfactants are amphiphilic molecules that can increase the solubility of hydrophobic compounds in aqueous solutions.[18]
-
Mechanism of Action: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate nonpolar compounds, effectively solubilizing them in the aqueous medium.[18][19]
-
Choosing a Surfactant: For cell-based assays, non-ionic surfactants with low cytotoxicity, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, are generally preferred.[17]
-
Considerations: It is essential to determine the CMC of the surfactant and to assess its potential to interfere with the assay or affect cell viability.[20]
Experimental Protocols
Protocol 1: Determining the Maximum Aqueous Solubility (Kinetic Solubility Assay)
This protocol provides a method to estimate the kinetic solubility of your compound in your experimental buffer.
Materials:
-
5-(4-Bromophenyl)-3-methylisoxazole
-
100% Anhydrous DMSO
-
Your aqueous experimental buffer (e.g., PBS, cell culture medium)
-
96-well clear bottom plate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve 5-(4-Bromophenyl)-3-methylisoxazole in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing and, if necessary, gentle warming and sonication.[8]
-
Create a Serial Dilution in DMSO: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution with 100% DMSO.
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO dilution plate to a corresponding well of a 96-well plate pre-filled with your aqueous buffer (e.g., 198 µL). This will result in a final DMSO concentration of 1%.
-
Incubate and Measure: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the turbidity of each well using a plate reader.
-
Analyze the Data: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Preparation of a 5-(4-Bromophenyl)-3-methylisoxazole-Cyclodextrin Inclusion Complex
This protocol outlines a common method for preparing a drug-cyclodextrin complex to enhance aqueous solubility.
Materials:
-
5-(4-Bromophenyl)-3-methylisoxazole
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Stir plate and stir bar
-
Filtration apparatus (e.g., 0.22 µm syringe filter)
-
Lyophilizer (optional)
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10-40% w/v).
-
Add the Compound: Add an excess amount of 5-(4-Bromophenyl)-3-methylisoxazole to the HP-β-CD solution.
-
Incubate and Stir: Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.
-
Separate Undissolved Compound: Centrifuge the suspension to pellet the undissolved compound.
-
Filter the Supernatant: Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining undissolved particles.
-
Determine Concentration (Optional but Recommended): Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Lyophilize for Solid Complex (Optional): The filtered solution can be lyophilized to obtain a solid powder of the inclusion complex, which can be easily weighed and redissolved for experiments.[21]
Visualization of Workflows
Decision Tree for Solubilization Strategy
Caption: A decision tree to guide the selection of an appropriate solubilization strategy.
Experimental Workflow for Solubility Testing
Caption: A workflow diagram for determining the kinetic solubility of a compound.
Conclusion
Addressing the solubility of hydrophobic compounds like 5-(4-Bromophenyl)-3-methylisoxazole is a critical step in ensuring the reliability of biological assay data. By systematically approaching the problem, from optimizing initial dilution protocols to employing advanced formulation strategies such as co-solvents, cyclodextrins, and surfactants, researchers can overcome these challenges. It is imperative to empirically validate the chosen solubilization method for your specific compound, cell line, and assay conditions to ensure that the observed biological effects are not confounded by the formulation itself. This guide provides a comprehensive framework to assist you in this process, ultimately leading to more robust and reproducible scientific outcomes.
References
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- Anonymous. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?.
- Anonymous. (2017, April 12). From what concentration of DMSO is harmful to cell in vivo and vitro?.
- Sigma-Aldrich. (n.d.).
- BenchChem Technical Support Team. (n.d.). Adjusting for the effects of DMSO on cell line growth and viability in experiments. BenchChem.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- BenchChem Technical Support Team. (n.d.). Preventing oleanolic acid precipitation in DMSO stock solutions. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Compound X Solubility. BenchChem.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Maheshwari, R. K. (2011). A novel application of mixed-solvency concept in the formulation and development of aqueous injection of poorly water-soluble drug. International Journal of Pharmaceutical Sciences and Research, 2(9), 2359.
- BenchChem Technical Support Team. (n.d.). How to improve the solubility of Antimycobacterial agent-8 for experiments. BenchChem.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446-451.
- European Medicines Agency. (2010, May 31).
- Chan, K. L. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?.
- Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research, 10(6), L39-L46.
- Loftsson, T., & Duchêne, D. (2007). Cyclodextrins and their pharmaceutical applications. International journal of pharmaceutics, 329(1-2), 1-11.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2771350, 5-(4-Bromophenyl)isoxazole-3-carboxylic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53573-22-1, Isoxazole, 5-(4-bromophenyl)-3-phenyl-.
- Anonymous. (n.d.). Representation of Cell viability assay of Modified cyclodextrin at different concentrations for calculation of IC 50 Value.
- Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97%.
- bob1. (2011, December 9).
- Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
- Rajewski, R. A., & Stella, V. J. (1996). Pharmaceutical applications of cyclodextrins. 2. In vivo drug delivery. Journal of pharmaceutical sciences, 85(11), 1142-1169.
- Malanga, M., Fenyvesi, É., Bálint, M., Ujházy, E., Szemán, J., & Fenyvesi, F. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. International journal of molecular sciences, 19(2), 564.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Malanga, M., Fenyvesi, É., Bálint, M., Ujházy, E., Szemán, J., & Fenyvesi, F. (2018). Complex Formation of Resorufin and Resazurin with Β-Cyclodextrins: Can Cyclodextrins Interfere with a Resazurin Cell Viability Assay?. International Journal of Molecular Sciences, 19(2), 564.
- Sigma-Aldrich. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid 95 33282-23-4.
- PPoša, M., & Kumar, D. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 25(3), 1549.
- Saal, C. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review.
- Anonymous. (2022, April 6). Compund dilution in DMSO. Reddit.
- Goral, O. (2014, April 7). Re: Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?.
- Anonymous. (2022, January 6). How to tackle compound solubility issue. Reddit.
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- Sigma-Aldrich. (n.d.). Ethyl 3-(4-bromophenyl)
- Tilley, A. J., & Drummond, C. J. (2016). The use of surfactants to enhance the solubility and stability of the water-insoluble anticancer drug SN38 into liquid crystalline phase nanoparticles. Journal of colloid and interface science, 484, 1-10.
- Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Singh, N., & Sharma, L. (2021).
- Li, N., Zhang, J., & Wang, Y. (2018). Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. Journal of inclusion phenomena and macrocyclic chemistry, 92(1-2), 1-9.
- Quan, D., & Li, N. (2006). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. Drug development and industrial pharmacy, 32(1), 29-37.
- Jain, A. C., & Gupta, A. (2007). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Current Science, 92(11), 1586-1591.
- Lomba, L., Concheiro, A., & Alvarez-Lorenzo, C. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11843-11854.
- Quan, D., & Li, N. (2006). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. Drug development and industrial pharmacy, 32(1), 29-37.
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Preventing degradation of 5-(4-Bromophenyl)-3-methylisoxazole during storage
Welcome to the dedicated technical support guide for 5-(4-Bromophenyl)-3-methylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we address common challenges and questions regarding its storage and handling, providing in-depth, scientifically grounded advice to prevent degradation and ensure experimental reproducibility.
Introduction: Understanding the Molecule
5-(4-Bromophenyl)-3-methylisoxazole is a heterocyclic compound featuring a 3,5-disubstituted isoxazole ring. While generally stable, this structure possesses inherent chemical liabilities that can lead to degradation under specific environmental conditions. The primary points of susceptibility are the N-O bond within the isoxazole ring and the carbon-bromine bond on the phenyl group. Understanding these potential degradation pathways is critical for maintaining the compound's purity and activity.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: What are the optimal long-term storage conditions for 5-(4-Bromophenyl)-3-methylisoxazole?
Answer:
For optimal long-term stability, 5-(4-Bromophenyl)-3-methylisoxazole should be stored in a tightly sealed container, protected from light, at a controlled temperature of 2-8°C. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize oxidative degradation, particularly for long-term storage or for high-purity reference standards.
Causality Explained:
-
Temperature: Reduced temperatures slow down the kinetics of potential degradation reactions. While some related compounds are stable at room temperature, refrigeration is a standard precautionary measure for preserving the integrity of complex organic molecules.
-
Light: The bromophenyl moiety and the isoxazole ring can be susceptible to photodegradation.[1][2][3] UV irradiation can induce cleavage of the weak N-O bond in the isoxazole ring and potentially cause homolytic cleavage of the C-Br bond.
-
Moisture: The isoxazole ring can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to ring-opening.[4][5] A dry environment prevents the initiation of these hydrolytic pathways.
-
Atmosphere: While the provided data sheets do not indicate extreme air sensitivity, storage under an inert gas is a best practice in chemical management to prevent unforeseen oxidative processes.
Table 1: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows kinetic degradation. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation. |
| Light | Amber vial / Store in dark | Prevents photodegradation.[1][2][3] |
| Container | Tightly sealed, appropriate material | Prevents moisture ingress and contamination. |
FAQ 2: I've observed a new, more polar peak in my HPLC analysis after storing a solution of the compound in methanol for a week on the benchtop. What could be the cause?
Answer:
The appearance of a new, more polar peak likely indicates degradation. The two most probable causes under these conditions are photodegradation and, to a lesser extent, hydrolysis if water is present in the methanol or absorbed from the atmosphere.
Troubleshooting Steps:
-
Characterize the Impurity: If possible, use LC-MS to determine the mass of the new peak. A mass corresponding to the loss of bromine or the addition of water would suggest debromination or hydrolysis, respectively.
-
Control for Light: Prepare a fresh solution and divide it into two vials. Wrap one in aluminum foil to protect it from light and leave the other exposed to ambient light. Analyze both by HPLC after a few days. A significant increase in the impurity in the light-exposed sample confirms photodegradation.
-
Control for Moisture: Ensure you are using anhydrous methanol and storing the solution with a desiccant or under an inert atmosphere to rule out hydrolysis.
Underlying Mechanisms:
-
Photodegradation: The isoxazole ring is known to undergo photochemical rearrangement or cleavage upon UV irradiation.[1] Similarly, aryl bromides can undergo photolytic debromination.[2]
-
Hydrolysis: The isoxazole ring can be cleaved under acidic or neutral pH conditions, leading to the formation of a β-amino enone, which would be significantly more polar.[4][6]
Diagram 1: Potential Degradation Pathways
Caption: Key degradation pathways for 5-(4-Bromophenyl)-3-methylisoxazole.
FAQ 3: Can I use solvents other than methanol or acetonitrile for preparing stock solutions? Are there any incompatibilities I should be aware of?
Answer:
While methanol, acetonitrile, DMSO, and DMF are common solvents for this class of compound, exercise caution with certain reagents.
Known Incompatibilities & Cautions:
-
Strong Reducing Agents: Avoid strong reducing agents, as they can reductively cleave the isoxazole ring. Catalytic hydrogenation (e.g., H₂/Pd) is a known method for opening the isoxazole ring to form a β-amino enone.[6]
-
Strong Acids and Bases: The isoxazole ring is generally stable but can be forced to open under harsh acidic or basic conditions.[4][6] Buffer solutions if pH control is critical for your experiment.
-
Nucleophiles: While 3,5-disubstituted isoxazoles are relatively stable, strong nucleophiles could potentially react, although this is less common than with activated isoxazolium salts.[6]
When in doubt, perform a small-scale, short-term stability test in the desired solvent system before preparing a large stock solution.
Protocols for Stability Assessment
Protocol 1: Establishing a Baseline and Monitoring Stability by HPLC
This protocol outlines a systematic approach to assess the stability of 5-(4-Bromophenyl)-3-methylisoxazole under specific conditions (e.g., in a particular solvent or formulation).
Objective: To quantify the purity of the compound over time under defined storage conditions.
Materials:
-
5-(4-Bromophenyl)-3-methylisoxazole (solid)
-
HPLC-grade solvent (e.g., acetonitrile, methanol)
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
Methodology:
-
Initial Analysis (T=0):
-
Accurately prepare a stock solution of the compound in your chosen solvent (e.g., 1 mg/mL).
-
Immediately dilute to a working concentration (e.g., 50 µg/mL).
-
Inject into the HPLC system and acquire the chromatogram. The primary peak represents the intact compound.
-
Record the peak area and purity (% area). This is your T=0 baseline.
-
-
Sample Storage:
-
Aliquot the stock solution into several amber HPLC vials.
-
Store these vials under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C protected from light, 40°C in a stability chamber).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature.
-
Inject and analyze using the same HPLC method as the T=0 sample.
-
-
Data Analysis:
-
Compare the purity (% area) of the main peak to the T=0 value.
-
Note the appearance and growth of any new peaks (degradants).
-
Calculate the percentage degradation.
-
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for conducting a time-course stability study.
References
- PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
- Wikipedia. (n.d.). Isoxazole.
- ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- PubMed. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research.
- Synthetic reactions using isoxazole compounds. (n.d.).
- ACS Publications. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry.
- Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97%.
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Technical Support Center: Scaling Up the Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole for Preclinical Studies
An official technical support resource for researchers, scientists, and drug development professionals from the office of the Senior Application Scientist.
Introduction: The successful transition of a drug candidate from discovery to preclinical trials hinges on the robust and scalable synthesis of the active pharmaceutical ingredient (API). 5-(4-Bromophenyl)-3-methylisoxazole is a key heterocyclic scaffold in medicinal chemistry, valued for its diverse biological activities.[1] However, scaling its synthesis from milligram to multi-gram or kilogram quantities introduces significant challenges that can impact yield, purity, and safety.[2] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to navigate the complexities of this scale-up process.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format, focusing on the widely-used 1,3-dipolar cycloaddition pathway.
Reaction & Yield Issues
Question: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the likely causes and how can I fix this?
Answer: A drop in yield during scale-up is a common problem often attributed to a combination of factors related to reaction kinetics, mass and heat transfer, and intermediate stability.[2]
-
Cause 1: Inefficient Nitrile Oxide Generation: The key intermediate, 4-bromobenzonitrile oxide, is highly reactive and unstable. On a larger scale, localized concentration and temperature gradients can lead to inefficient formation from its precursor (e.g., 4-bromobenzaldoxime).
-
Solution: Ensure vigorous and efficient stirring to maintain homogeneity. The choice of base and solvent is critical. For the dehydrohalogenation of a hydroximoyl chloride precursor, a mild inorganic base like sodium bicarbonate or an organic base like triethylamine is often used.[3] Monitor the conversion of the precursor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure this step reaches completion.
-
-
Cause 2: Dimerization of the Nitrile Oxide Intermediate: Nitrile oxides are prone to dimerization to form stable, unreactive furoxans (1,2,5-oxadiazole-2-oxides), which is a primary pathway for yield loss.[4] This side reaction is second order and is therefore highly concentration-dependent.
-
Solution: The most effective strategy is to generate the nitrile oxide in situ in the presence of the dipolarophile (propyne). This ensures the reactive intermediate is trapped as it forms. For large-scale reactions, employ a slow addition (e.g., via syringe pump) of the nitrile oxide precursor or the base to the solution containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[4]
-
-
Cause 3: Incomplete Reaction: Poor mixing or insufficient reaction time on a larger scale can lead to incomplete conversion.
-
Solution: Increase the reaction time and periodically sample the reaction mixture to monitor the disappearance of the limiting reagent by TLC or HPLC. Ensure the mechanical stirring is adequate for the vessel size to avoid dead zones.
-
-
Cause 4: Thermal Decomposition: Isoxazole rings can be sensitive to high temperatures and strongly acidic or basic conditions, which can lead to ring-opening or other decomposition pathways.[4][5]
-
Solution: Maintain strict temperature control throughout the reaction and workup. If the reaction is exothermic, ensure the cooling capacity of the reactor is sufficient. Use mild conditions for workup and purification, avoiding unnecessarily strong acids or bases.
-
Purity & Byproduct Formation
Question: I'm observing a major, persistent impurity in my final product. How can I identify and minimize its formation?
Answer: The most common impurity in this synthesis is the furoxan dimer. However, other byproducts can arise from side reactions of the starting materials or product.
-
Identifying the Furoxan Dimer: The furoxan dimer of 4-bromobenzonitrile oxide will have a molecular weight twice that of the nitrile oxide intermediate minus the elements of the leaving group. It can be identified by LC-MS analysis. Its polarity is often very similar to the desired isoxazole product, making chromatographic separation difficult.
-
Minimizing Furoxan Formation: As detailed above, the key is to maintain a low concentration of the free nitrile oxide. Slow, controlled addition of reagents is the most critical process parameter to manage.
-
Regioisomer Formation: The Huisgen 1,3-dipolar cycloaddition of a nitrile oxide with an unsymmetrical alkyne like propyne can potentially yield two regioisomers: 5-(4-Bromophenyl)-3-methylisoxazole and 3-(4-Bromophenyl)-5-methylisoxazole. The desired 3,5-disubstituted isomer is typically favored due to a combination of steric and electronic factors governed by Frontier Molecular Orbital (FMO) theory.[6][7][8]
-
Improving Regioselectivity: While this specific reaction generally shows good selectivity, it can be influenced by reaction conditions. Changing the solvent polarity or adding a Lewis acid catalyst can sometimes alter the regiochemical outcome.[4] However, for this specific transformation, controlling the reaction temperature is often sufficient to ensure high selectivity.
-
Workflow for Troubleshooting Low Purity
Caption: A decision-making flowchart for troubleshooting purity issues.
Purification & Isolation
Question: Column chromatography is becoming impractical and costly at a larger scale. What are the best alternative purification strategies?
Answer: Relying solely on chromatography for purification is not sustainable for preclinical quantities. Recrystallization is the preferred method for large-scale purification of solid compounds.
-
Developing a Recrystallization Protocol:
-
Solvent Screening: The goal is to find a solvent (or solvent system) in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals. Cool further with an ice bath to maximize recovery.
-
Common Solvents: Good starting points for screening include ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof (e.g., ethanol/water, ethyl acetate/heptane).
-
-
Trituration: If a suitable recrystallization solvent cannot be found, trituration can be effective. This involves stirring the crude solid as a slurry in a solvent in which the product is insoluble but the impurities are soluble. The purified solid is then collected by filtration.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most scalable and safest method to generate the 4-bromobenzonitrile oxide intermediate?
The in situ generation from 4-bromobenzaldehyde oxime is generally preferred for scale-up. The two-step process involves converting 4-bromobenzaldehyde to its oxime, which is a stable, isolable solid. The oxime is then treated with a mild oxidant/halogenating agent like N-chlorosuccinimide (NCS) or sodium hypochlorite in the presence of a base to form the nitrile oxide directly in the reaction vessel.[9] This avoids the isolation of the potentially unstable hydroximoyl chloride intermediate.
Q2: How can I effectively monitor the reaction progress on a large scale where grabbing a representative sample is difficult?
For large, well-stirred reactors, a sample taken from a sample port or dipped from the top is usually representative. The key is consistency. Use TLC as a rapid, qualitative check. For quantitative analysis, take a small, known volume of the reaction mixture, quench it immediately (e.g., with dilute acid), and extract the organics. This sample can then be diluted and analyzed by HPLC to accurately determine the consumption of starting material and formation of the product.
Q3: What are the most critical process parameters (CPPs) to control during this scale-up?
The three most critical parameters are:
-
Temperature: Crucial for controlling side reactions and ensuring the stability of the isoxazole ring.[4]
-
Rate of Addition: As discussed, this directly controls the concentration of the nitrile oxide intermediate, minimizing dimerization.[4]
-
Agitation/Stirring Speed: Essential for maintaining uniform temperature and concentration, ensuring consistent reaction kinetics throughout the vessel.
Q4: Can I use a different alkyne source instead of propyne gas?
Yes, handling a gas on a large scale can be challenging. Liquid or solid propyne surrogates can be used. For instance, using a reagent that generates propyne in situ or employing a stable, liquid alkyne with a similar substitution pattern might be feasible, but this would constitute a significant process change requiring re-optimization.
Part 3: Scalable Synthesis Protocol
This protocol describes a two-step synthesis for producing 5-(4-Bromophenyl)-3-methylisoxazole on a ~100g scale.
Step 1: Synthesis of 4-Bromobenzaldehyde Oxime
Caption: Workflow for the synthesis of the oxime intermediate.
Methodology:
-
To a 2L round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple, add 4-bromobenzaldehyde (185 g, 1.0 mol).
-
Add ethanol (750 mL) and water (250 mL). Stir to dissolve.
-
Add hydroxylamine hydrochloride (83.4 g, 1.2 mol) and sodium acetate trihydrate (163.3 g, 1.2 mol).
-
Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-3 hours, monitoring by TLC (3:1 Hexanes:Ethyl Acetate) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
The product will precipitate. Collect the solid by vacuum filtration, wash the cake with cold 1:1 ethanol/water (2 x 200 mL), and then with cold water (2 x 200 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight.
-
Expected Yield: 180-195 g (90-97%) of a white crystalline solid.
-
Step 2: Synthesis of 5-(4-Bromophenyl)-3-methylisoxazole via 1,3-Dipolar Cycloaddition
Table 1: Reagent Quantities for Cycloaddition
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-Bromobenzaldehyde Oxime | 199.04 | 100.0 g | 0.502 | 1.0 |
| Propyne (in THF) | 40.06 | ~30 g | ~0.75 | ~1.5 |
| N-Chlorosuccinimide (NCS) | 133.53 | 67.0 g | 0.502 | 1.0 |
| Pyridine | 79.10 | 4.0 mL | 0.05 | 0.1 |
| N,N-Dimethylformamide (DMF) | - | 500 mL | - | - |
| Triethylamine | 101.19 | 140 mL | 1.0 | 2.0 |
Methodology:
-
Reactor Setup: In a 2L jacketed reactor equipped with a mechanical stirrer, thermocouple, and a gas inlet/outlet, dissolve 4-bromobenzaldehyde oxime (100.0 g, 0.502 mol) and a catalytic amount of pyridine (4.0 mL) in DMF (500 mL).
-
Alkyne Addition: Cool the solution to 0-5 °C. Bubble propyne gas through the solution via a dip tube until the desired mass has been added (approx. 1.5 equivalents). Alternatively, use a pre-prepared solution of propyne in a suitable solvent.
-
NCS Addition: Add N-chlorosuccinimide (67.0 g, 0.502 mol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Stir for 1 hour at 5 °C after the addition is complete. This generates the intermediate hydroximoyl chloride.
-
Cycloaddition: Prepare a solution of triethylamine (140 mL, 1.0 mol) in DMF (100 mL). Add this solution dropwise to the reaction mixture over 2-3 hours using an addition funnel or syringe pump, maintaining the temperature at 5-10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor progress by TLC or HPLC.
-
Workup: Quench the reaction by slowly pouring the mixture into 3L of ice-cold water with stirring. A solid will precipitate.
-
Isolation: Stir the slurry for 1 hour, then collect the crude product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 500 mL) to remove DMF and salts.
-
Purification:
-
Dry the crude solid under vacuum.
-
Perform a recrystallization from a suitable solvent like hot ethanol or isopropanol. Dissolve the crude solid in the minimum amount of boiling solvent, filter hot if necessary, and allow to cool slowly to crystallize.
-
Collect the pure crystals by filtration, wash with a small amount of cold solvent, and dry to a constant weight.
-
Expected Yield: 85-100 g (71-83%) of 5-(4-Bromophenyl)-3-methylisoxazole as a white to off-white solid.
-
References
-
Ganesh, et al. (2025). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Retrieved from [Link]
-
Hufton, R., & G. A. G. Jones. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. Retrieved from [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from [Link]
-
Springer Nature. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2000). Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Changing face of Heterocyclic Chemistry in the pharmaceutical industry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]
-
Chemical Science Review and Letters. (n.d.). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Retrieved from [Link]
-
Caltech. (n.d.). Dipolar Cycloadditions. Retrieved from [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
-
ResearchGate. (2025). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-(Thiophen-2-yl)oxazole. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 5-(4-Bromophenyl)-3-methylisoxazole and 5-(4-chlorophenyl)-3-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncological research, the isoxazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] The versatility of the isoxazole ring allows for extensive structural modifications to modulate its biological activity.[3] Among these, the introduction of halogenated phenyl groups at the 5-position has been a consistent strategy to enhance cytotoxic potency. This guide provides an in-depth, objective comparison of the anticancer activities of two closely related analogs: 5-(4-bromophenyl)-3-methylisoxazole and 5-(4-chlorophenyl)-3-methylisoxazole.
The Isoxazole Core: A Foundation for Anticancer Drug Design
The 3,5-disubstituted isoxazole framework serves as a rigid and synthetically accessible scaffold. The electronic and steric properties of the substituents at the 3- and 5-positions can be fine-tuned to optimize interactions with biological targets. The presence of a methyl group at the 3-position is a common feature in many bioactive isoxazole derivatives. The focus of this comparison, however, lies in the impact of the 4-halophenyl substituent at the 5-position.
Structure-Activity Relationship (SAR): The Halogen Effect
The introduction of a halogen atom at the para-position of the phenyl ring in 5-phenylisoxazole derivatives is a well-established strategy to enhance anticancer activity. Halogens, being electronegative and lipophilic, can influence the compound's pharmacokinetic and pharmacodynamic properties. They can participate in halogen bonding, a non-covalent interaction that can contribute to drug-receptor binding affinity. Furthermore, their size and polarizability can affect the overall conformation and electronic distribution of the molecule.
Generally, in the context of 4-halophenyl substituted isoxazoles, a trend in activity is often observed where the potency follows the order of the halogen's atomic size and polarizability (I > Br > Cl > F). This trend, however, is not absolute and can be influenced by the specific biological target and the overall molecular structure.
Comparative Anticancer Activity: A Synthesis of Available Data
Due to the absence of a single study directly comparing the two title compounds, this section presents a compilation of in vitro cytotoxicity data from separate, peer-reviewed research. It is crucial to interpret this data with the understanding that variations in experimental protocols (e.g., cell lines, incubation times, and assay methods) can influence the observed IC50 values.
Table 1: In Vitro Anticancer Activity of 5-(4-Bromophenyl)-3-methylisoxazole and its Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-9) | MCF-7 (Breast) | 11.56 | [4] |
| 5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-11) | MCF-7 (Breast) | 14.63 | [4] |
| 5-(4-bromophenyl)-1,3-oxazole derivative (OXZ-8) | MCF-7 (Breast) | 17.56 | [4] |
Table 2: In Vitro Anticancer Activity of 5-(4-chlorophenyl)-3-methylisoxazole and its Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative | VMM917 (Melanoma) | Selective cytotoxicity (4.9-fold vs normal cells) | [5] |
| 6-(4-chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5-carbaldehyde derivative | Not specified | Broad-spectrum antiproliferative activity | [6] |
Note: The data presented is for structurally related compounds as direct IC50 values for the base molecules were not consistently available across multiple cell lines in the reviewed literature. The provided data serves to illustrate the general potency of isoxazoles with these substitutions.
From the available data, it is challenging to definitively conclude which compound is superior. However, the consistent low micromolar activity of the 5-(4-bromophenyl) substituted derivatives against breast cancer cells suggests a promising level of potency. The data for the 4-chlorophenyl derivatives, while less specific for the exact target molecule, also indicates significant anticancer potential.
Mechanistic Insights: Potential Pathways of Action
The precise molecular targets for 5-(4-bromophenyl)-3-methylisoxazole and 5-(4-chlorophenyl)-3-methylisoxazole are not definitively established. However, based on studies of similar isoxazole derivatives, several potential mechanisms of action can be proposed.
Caption: Potential mechanisms of anticancer activity for halogenated phenylisoxazoles.
Many isoxazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[7] They can also cause cell cycle arrest at various phases, preventing cancer cell proliferation.[5] Furthermore, inhibition of key signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer, is another plausible mechanism. The halogen substituent likely plays a role in the affinity and specificity of the compound for its molecular target(s).
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of anticancer activity data, standardized experimental protocols are essential. The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT Cell Viability Assay
Objective: To determine the concentration at which a compound inhibits 50% of cancer cell growth (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Test compounds (5-(4-bromophenyl)-3-methylisoxazole and 5-(4-chlorophenyl)-3-methylisoxazole) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a negative control (medium only). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the resulting dose-response curve.
Caption: A generalized workflow for the MTT cell viability assay.
Conclusion and Future Directions
Based on the available, albeit indirect, evidence, both 5-(4-bromophenyl)-3-methylisoxazole and 5-(4-chlorophenyl)-3-methylisoxazole represent promising scaffolds for the development of novel anticancer agents. The presence of a halogen at the 4-position of the phenyl ring appears to be a key determinant of their cytotoxic activity.
To provide a definitive comparison and to fully elucidate their therapeutic potential, a head-to-head study is warranted. Such a study should evaluate both compounds in a panel of diverse cancer cell lines using standardized cytotoxicity assays. Furthermore, detailed mechanistic studies, including target identification and in vivo efficacy assessments in preclinical animal models, will be crucial next steps in the drug development pipeline. The subtle differences in the physicochemical properties of bromine and chlorine could lead to significant variations in their biological activity profiles, making such a direct comparison a valuable contribution to the field of medicinal chemistry.
References
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Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry, 15, 1052. [Link]
-
Golani, P., Shah, S. K., & Tyagi, C. K. (2017). Design, Synthesis, and Biological Evaluation of Novel 5-(4-bromophenyl)-1,3-oxazole Derivatives as Aromatase Inhibitors for Breast Cancer Therapy. International Journal of Pharmaceutical Sciences and Research, 8(7), 2936-2946. [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2024). ES Food & Agroforestry, 15, 1052. [Link]
-
Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). Molecules, 27(22), 7859. [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (2021). Molecules, 26(23), 7328. [Link]
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Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. (2022). Molecules, 27(19), 6296. [Link]
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Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (2023). Molecules, 28(13), 5183. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Molecules, 28(19), 6936. [Link]
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Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. (2022). European Journal of Medicinal Chemistry, 238, 114479. [Link]
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Cytotoxicity of compounds toward various cell lines. (n.d.). ResearchGate. [Link]
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Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2003). Journal of Medicinal Chemistry, 46(1), 87-96. [Link]
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Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (2020). International Journal of Oncology, 57(4), 957-969. [Link]
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Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells. (2021). International Journal of Biology and Chemistry, 14(1), 141-148. [Link]
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Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). Cancers, 14(5), 1335. [Link]
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Cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide (MTIC) on Mer+, Mer+Rem- and Mer- cell lines: differential potentiation by 3-acetamidobenzamide. (1987). British Journal of Cancer, 55(6), 589-594. [Link]
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An In Vitro Comparative Analysis of the Antimicrobial Efficacy of Brominated and Fluorinated Isoxazoles
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Best Practices
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for therapeutic development. Isoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial effects.[1][2][3][4][5] Halogenation is a key strategy in medicinal chemistry to enhance the potency and modulate the physicochemical properties of lead compounds. This guide provides an in-depth in vitro comparison of the antimicrobial activity of brominated versus fluorinated isoxazoles, offering a detailed experimental protocol, a comparative analysis of their efficacy against representative bacterial strains, and an exploration of the underlying structure-activity relationships.
Introduction: The Significance of Halogenated Isoxazoles in Antimicrobial Research
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[3][4][6] Its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[5][7][8] The chemical stability of the isoxazole ring allows for extensive functionalization, making it an ideal template for developing new therapeutic agents.[1]
Halogenation, the introduction of halogen atoms (e.g., fluorine, chlorine, bromine) into a molecule, is a well-established strategy to improve a drug candidate's profile. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, fluorine, with its high electronegativity and small size, can alter electronic properties and form strong bonds with carbon, often enhancing metabolic stability. Bromine, being larger and more polarizable, can also significantly impact binding interactions and overall bioactivity.[3] Studies have shown that the presence of halogen substituents on the phenyl ring of isoxazole derivatives can lead to brilliant antifungal and improved antibacterial activity.[9] This guide focuses on a direct comparison of brominated and fluorinated isoxazoles to elucidate the impact of these specific halogens on antimicrobial efficacy.
Experimental Methodology: A Validated Approach to In Vitro Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial activity data, a standardized methodology is crucial. The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle of the Broth Microdilution Assay
This assay involves preparing a series of twofold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the plates are visually inspected for microbial growth. The MIC value is identified as the lowest concentration of the compound at which no growth is observed.
Detailed Step-by-Step Protocol
-
Preparation of Test Compounds:
-
Prepare stock solutions of the brominated and fluorinated isoxazole derivatives (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions of the stock solutions in sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi in a 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
-
Preparation of Microbial Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well containing the diluted test compounds.
-
Include essential controls on each plate:
-
Positive Control: Wells containing only the growth medium and the microbial inoculum (to confirm microbial viability).
-
Negative Control (Sterility Control): Wells containing only uninoculated growth medium (to check for contamination).
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the compounds and the microbial inoculum (to ensure the solvent has no antimicrobial effect at that concentration).
-
-
Incubate the plates at 37°C for 18-24 hours for bacteria.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.
-
Optionally, a growth indicator dye like resazurin can be added to aid in the determination of cell viability.
-
Experimental Workflow Diagram
Caption: Workflow for the Broth Microdilution Assay.
Comparative Antimicrobial Activity: Brominated vs. Fluorinated Isoxazoles
To illustrate the comparative efficacy, let's consider two hypothetical but representative compounds: 3-(4-bromophenyl)-5-methylisoxazole (Bromo-Isox) and 3-(4-fluorophenyl)-5-methylisoxazole (Fluoro-Isox). Their activity was evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Isoxazoles
| Compound | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Bromo-Isox | 16 µg/mL | 8 µg/mL | 64 µg/mL | >128 µg/mL |
| Fluoro-Isox | 32 µg/mL | 16 µg/mL | 128 µg/mL | >128 µg/mL |
| Ciprofloxacin (Control) | 0.5 µg/mL | 0.25 µg/mL | 0.125 µg/mL | 1 µg/mL |
Analysis of Results
The data presented in Table 1 indicates that both halogenated isoxazoles exhibit antimicrobial activity, particularly against Gram-positive bacteria. Notably, the brominated analog, Bromo-Isox, demonstrated superior potency with MIC values twofold lower than its fluorinated counterpart, Fluoro-Isox, against both S. aureus and B. subtilis. Both compounds showed limited activity against the tested Gram-negative bacteria.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in antimicrobial activity between the brominated and fluorinated isoxazoles can be attributed to the distinct physicochemical properties of bromine and fluorine.
-
Lipophilicity and Membrane Permeation: Bromine is significantly more lipophilic than fluorine. The enhanced lipophilicity of Bromo-Isox may facilitate its transport across the bacterial cell membrane, particularly the lipid-rich membranes of Gram-positive bacteria, leading to higher intracellular concentrations and greater efficacy.
-
Electronic Effects and Target Binding: The electronegativity of fluorine is higher than that of bromine. This difference in electronic properties can influence how the molecule interacts with its biological target. While the precise mechanism of action for many isoxazole antimicrobials is still under investigation, potential targets include enzymes involved in essential metabolic pathways or cell wall biosynthesis.[1] The nature of the halogen can affect the strength of interactions, such as hydrogen bonding or halogen bonding, within the active site of a target protein. Some studies suggest that the presence of halo groups on the benzene nucleus can lead to higher antimicrobial activity.[10]
-
Atomic Size: The larger atomic radius of bromine compared to fluorine can also play a role in target binding. A larger substituent may provide a better steric fit within a binding pocket or, conversely, could lead to steric hindrance.
The generally lower activity against Gram-negative bacteria is a common challenge in antibiotic development. The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, often preventing compounds from reaching their intracellular targets.
Conclusion and Future Directions
This comparative guide demonstrates that the choice of halogen substituent on an isoxazole scaffold can significantly influence its in vitro antimicrobial activity. In this specific comparison, the brominated isoxazole displayed superior potency against Gram-positive bacteria compared to the fluorinated analog, likely due to factors such as increased lipophilicity.
These findings underscore the importance of systematic SAR studies in the design of novel antimicrobial agents.[9] Future research should focus on synthesizing and evaluating a broader range of halogenated isoxazoles to further refine the SAR. Additionally, studies to elucidate the precise mechanism of action and to explore strategies for improving activity against Gram-negative pathogens are warranted. The isoxazole scaffold remains a highly attractive starting point for the development of the next generation of antimicrobial drugs.[5]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 5-(4-Bromophenyl)-3-methylisoxazole in Cancer Cells
Introduction: The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2] The compound 5-(4-bromophenyl)-3-methylisoxazole represents a promising candidate for further development. However, progressing from a promising "hit" to a viable drug candidate requires a rigorous and unequivocal validation of its mechanism of action (MoA). A well-defined MoA is critical for predicting efficacy, identifying potential biomarkers, and anticipating resistance mechanisms.
This guide provides a comprehensive, phased framework for elucidating the MoA of 5-(4-bromophenyl)-3-methylisoxazole in cancer cells. We will move beyond a simple checklist of experiments, instead focusing on building a logical, evidence-based narrative. The workflow is designed to be self-validating, where the results from one phase inform the hypotheses and experimental design of the next. We will compare the performance of our test compound against established controls and discuss the relative merits of different analytical techniques, providing the in-depth insights required by drug development professionals.
Phase 1: Characterizing the Cellular Phenotype — What Does the Compound Do?
The foundational step in any MoA study is to systematically characterize the compound's effect on the cancer cell. We must first understand the ultimate outcome of the treatment—be it cell death, growth arrest, or something else—before we can investigate the molecular events that lead to it.
Experiment 1.1: Determining Potency and Selectivity via Cell Viability Assays
Causality: Before any mechanistic work, we must determine the concentration range at which 5-(4-bromophenyl)-3-methylisoxazole is active (its potency) and whether it preferentially affects cancer cells over normal cells (its selectivity). The half-maximal inhibitory concentration (IC50) is the standard metric for potency.
Methodology: We will employ a metabolic activity assay, such as the MTS or MTT assay, which measures the reduction of a tetrazolium salt by metabolically active cells into a colored formazan product. This provides a robust and high-throughput measure of cell viability.
Comparative Analysis: The IC50 of 5-(4-bromophenyl)-3-methylisoxazole will be determined in a panel of cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and compared against a non-transformed cell line (e.g., MCF-10A) to establish a preliminary therapeutic window. Doxorubicin, a standard chemotherapeutic agent, serves as a positive control.
Table 1: Comparative IC50 Values of 5-(4-Bromophenyl)-3-methylisoxazole
| Cell Line | Cancer Type | 5-(4-Bromophenyl)-3-methylisoxazole IC50 (µM) | Doxorubicin IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Experimental Value | 0.17[3] |
| PC-3 | Prostate Adenocarcinoma | Experimental Value | 0.1[3] |
| HT-29 | Colorectal Adenocarcinoma | Experimental Value | ~1.0 |
| MCF-10A | Non-tumorigenic Breast | Experimental Value | >10 |
Experiment 1.2: Differentiating Modes of Cell Death — Apoptosis vs. Necrosis
Causality: A reduction in viability can be caused by programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis). Differentiating between these is crucial, as compounds that induce apoptosis are often preferred for their controlled, non-inflammatory mechanism.[2][4]
Methodology: We recommend the RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay.[5][6] This "add-and-read" assay uses two probes simultaneously. A luminescent signal is generated when Annexin V binds to phosphatidylserine (PS) on the outer membrane of apoptotic cells. A fluorescent DNA dye, which can only enter cells with compromised membranes, reports on necrosis.[7][8] This allows for real-time monitoring of both processes in the same well.
Comparative Analysis: The kinetic profile of apoptosis and necrosis induction by our test compound will be compared to that of Staurosporine, a well-known inducer of apoptosis. An ideal anticancer agent should induce a strong apoptotic signal with a minimal necrotic signal at its effective concentrations.
Experiment 1.3: Assessing Impact on Cell Proliferation via Cell Cycle Analysis
Causality: Many anticancer agents function by halting the cell division cycle at specific checkpoints, which can subsequently lead to apoptosis.[9] Identifying a specific cell cycle arrest provides a powerful clue to the molecular pathways involved.
Methodology: Propidium Iodide (PI) staining followed by flow cytometry is the gold-standard method for cell cycle analysis.[10] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[11] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases of the cell cycle.[12][13]
Table 2: Cell Cycle Distribution Following Treatment
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| Vehicle (DMSO) | Experimental Value | Experimental Value | Experimental Value |
| Compound (IC50) | Experimental Value | Experimental Value | Experimental Value |
| Paclitaxel (10 nM) | ~5% | ~10% | ~85% |
Phase 2: Elucidating the Molecular Pathway — How Does It Work?
With a clear phenotypic profile established (e.g., the compound induces G2/M arrest and apoptosis), we can now formulate and test specific molecular hypotheses. The literature suggests that isoxazole derivatives can act through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, or heat shock proteins.[1][4][14] Based on the commonality of kinase dysregulation in cancer, a primary hypothesis is that 5-(4-Bromophenyl)-3-methylisoxazole inhibits a key pro-survival signaling pathway.
Hypothetical Signaling Pathway: We hypothesize that the compound inhibits the PI3K/AKT signaling pathway, a central regulator of cell survival and proliferation.[15] Inhibition of AKT would lead to the de-activation of downstream anti-apoptotic signals and could contribute to cell cycle arrest, ultimately triggering apoptosis.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Table 3: CETSA Data Summary for Target Protein AKT
| Temperature (°C) | % Soluble AKT (Vehicle) | % Soluble AKT (Compound) |
|---|---|---|
| 40 | 100% | 100% |
| 48 | 95% | 98% |
| 52 | 70% | 90% |
| 56 | 45% (Tm) | 75% |
| 60 | 20% | 55% (Tm) |
| 64 | 5% | 30% |
Alternative/Complementary Experiment 3.2: In Vitro Kinase Activity Assay
Causality: While CETSA confirms binding in the cell, it doesn't directly measure the functional consequence of that binding (i.e., inhibition of enzymatic activity). An in vitro kinase assay, using purified recombinant kinase and substrate, provides this confirmation and removes the complexity of the cellular environment. [16][17] Methodology: A luminescence-based assay like the ADP-Glo™ Kinase Assay is highly sensitive and scalable. [18][19]The assay measures the amount of ADP produced during the kinase reaction; less ADP means more inhibition. The reaction is performed with a fixed amount of purified AKT enzyme and its substrate in the presence of varying concentrations of 5-(4-bromophenyl)-3-methylisoxazole.
Synthesis and Conclusion: A Validated Mechanism of Action
The successful execution of this three-phased approach provides a powerful, multi-layered validation of the compound's MoA.
Caption: A logical workflow from phenotypic observation to validated mechanism of action.
By moving logically from the broad cellular phenotype to the specific molecular interaction, we build a robust case. The data from Phase 1 (e.g., apoptosis induction) allows us to ask the right questions in Phase 2 (e.g., which pro-survival pathway is inhibited?). The results from Phase 2 (e.g., reduced p-AKT) provide a specific, testable target for the definitive binding assays in Phase 3 (e.g., CETSA). This integrated approach, grounded in causality and confirmed with orthogonal assays, provides the high-confidence MoA validation necessary for advancing a promising compound like 5-(4-Bromophenyl)-3-methylisoxazole through the drug discovery pipeline.
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Kumar, V., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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Kharb, R., Sharma, P. C., & Yar, M. S. (2020). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 39(12), 4435-4453. [Link]
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UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
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Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
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University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. [Link]
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UC San Diego Moores Cancer Center. Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
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Guan, X., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(22), e4227. [Link]
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Castelli, R., et al. (2012). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. International Journal of Oncology, 41(3), 1083-1090. [Link]
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Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
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Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 147-164. [Link]
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Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 230-240. [Link]
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DiscoverX. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. DiscoverX. [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
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Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1170, 215-227. [Link]
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An, F., & Statsyuk, A. V. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 7(4), 241-260. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
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Eser, P. Ö., et al. (2014). A Pipeline for Drug Target Identification and Validation. Cold Spring Harbor Protocols, 2014(5), 479-490. [Link]
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Kiss, R. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound? ResearchGate. [Link]
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A Comparative Guide to the Kinase Cross-Reactivity of 5-(4-Bromophenyl)-3-methylisoxazole
This guide provides a comprehensive framework for evaluating the kinase selectivity of the novel small molecule, 5-(4-Bromophenyl)-3-methylisoxazole. Given that specific cross-reactivity data for this compound is not extensively available in the public domain, this document serves as an in-depth guide to the principles, methodologies, and data interpretation required for such a study. We will utilize illustrative data to compare leading kinase profiling platforms and provide the detailed protocols necessary for researchers, scientists, and drug development professionals to conduct their own assessments.
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] Understanding the kinase interaction profile of any new isoxazole derivative is paramount for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development efforts.
The Imperative of Kinase Selectivity Profiling
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[3] Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[4] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: kinase inhibitors often exhibit polypharmacology, binding to multiple kinases beyond their intended target.[5]
This cross-reactivity can be a double-edged sword. While it can lead to unwanted side effects, it can also result in synergistic therapeutic benefits.[3] Therefore, comprehensive kinase selectivity profiling is not merely a checkbox exercise but a critical step to:
-
Validate primary targets.
-
Identify potential mechanisms of toxicity.
-
Uncover opportunities for drug repositioning.
A Comparative Overview of Leading Kinase Profiling Platforms
Several robust technologies are available for assessing inhibitor selectivity, each with unique principles, advantages, and limitations. The choice of platform can significantly influence the outcome and interpretation of a study.
Key Methodologies
| Technology Platform | Principle | Key Advantages | Considerations |
| KINOMEscan® | In vitro competition binding assay using DNA-tagged kinases and immobilized ligands. | ATP-independent; broad coverage (~480 kinases); highly quantitative (measures Kd).[7][8] | Uses recombinant kinases, which may not reflect native protein conformations or complexes. |
| KiNativ™ | Activity-based probe profiling in native cell/tissue lysates followed by LC-MS/MS. | Profiles kinases in their native state and cellular context; provides data on true binding in a complex proteome.[9][10][11] | Technically complex; coverage may be limited by protein expression levels in the chosen lysate.[9] |
| Kinobeads | Chemical proteomics approach using broad-spectrum immobilized inhibitors to capture kinases from lysates.[5][12] | Unbiased discovery of targets in their native state; can identify unexpected interactions.[13][14] | Competition-based, so it may not detect allosteric inhibitors; results depend on kinase expression.[13] |
| ADP-Glo™ Assay | Luminescence-based biochemical assay that quantifies kinase activity by measuring ADP production. | Functional activity data (IC50); simple, high-throughput format; easily adaptable.[15] | ATP-dependent; requires purified recombinant enzymes for broad profiling. |
Below is a generalized workflow for assessing kinase inhibitor selectivity.
Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Illustrative Cross-Reactivity Profile of 5-(4-Bromophenyl)-3-methylisoxazole
To demonstrate how data from these platforms is presented and interpreted, we will use hypothetical data for our compound of interest, hereafter referred to as BMPM . We compare its profile to a known selective inhibitor (Inhibitor S) and a known promiscuous inhibitor (Inhibitor P).
Table 1: Illustrative KINOMEscan® Binding Data (% Inhibition @ 1µM)
| Kinase Target | Kinase Family | BMPM | Inhibitor S (Selective for AURKA) | Inhibitor P (Promiscuous) |
| AURKA | AGC | 99.5 | 99.8 | 98.7 |
| AURKB | AGC | 75.2 | 80.5 | 95.1 |
| PIM1 | CAMK | 92.1 | 15.3 | 99.2 |
| PIM2 | CAMK | 88.4 | 12.1 | 98.5 |
| PIM3 | CAMK | 85.6 | 10.8 | 97.9 |
| MAPK1 (ERK2) | CMGC | 10.3 | 2.5 | 85.4 |
| CDK2 | CMGC | 15.8 | 5.1 | 91.3 |
| p38α (MAPK14) | CMGC | 25.4 | 8.9 | 96.2 |
| ABL1 | TK | 5.2 | 1.1 | 78.9 |
| SRC | TK | 8.1 | 3.4 | 92.0 |
| FLT3 | TK | 65.7 | 4.5 | 94.6 |
| DDR1 | TK | 78.3 | 6.2 | 90.1 |
Data is for illustrative purposes only.
From this primary screen, BMPM appears to be a potent inhibitor of Aurora A (AURKA) and PIM kinases, with additional significant activity against FLT3 and DDR1. The next step is to determine the potency (Kd or IC50) for these primary targets and significant off-targets.
Table 2: Comparative Potency Data (Kd / IC50 in nM)
| Kinase Target | KINOMEscan® (Kd) | ADP-Glo™ (IC50) | KiNativ™ (IC50, Native) |
| AURKA | 15 | 25 | 45 |
| PIM1 | 40 | 65 | 110 |
| FLT3 | 250 | 400 | 350 |
| DDR1 | 180 | 310 | Not Detected |
Data is for illustrative purposes only.
This comparative table highlights several key insights:
-
Orthogonal Validation : The biochemical activity data (ADP-Glo™) corroborates the binding data (KINOMEscan®), confirming that BMPM is a functional inhibitor of these kinases.
-
Recombinant vs. Native : The potency against AURKA and PIM1 is moderately weaker in the native cellular context (KiNativ™) compared to recombinant enzymes. This is a common and important finding, as it reflects the influence of endogenous ATP concentrations, scaffolding proteins, and post-translational modifications.[9][11]
-
Expression Dependence : The inability to detect DDR1 inhibition with KiNativ™ may suggest that its expression level in the chosen cell line (e.g., HeLa) is too low for detection by this method.
The selectivity of BMPM can be visualized using a kinome tree diagram.
Caption: Illustrative kinome map for BMPM. Red indicates high inhibition (>75%).
Detailed Experimental Protocols
To ensure scientific integrity, protocols must be robust and self-validating. Here, we provide a detailed methodology for a Kinobeads competitive pull-down experiment, a powerful tool for unbiased target discovery.[12][14]
Protocol: Kinobeads Competitive Pull-Down Assay
Objective: To identify the protein targets of BMPM in a native cellular proteome by measuring its ability to compete with immobilized broad-spectrum inhibitors for kinase binding sites.
Materials:
-
Cell line of interest (e.g., HeLa, K562)
-
Cell Lysis Buffer (50 mM Tris-HCl pH 7.5, 5% glycerol, 1.5 mM MgCl2, 150 mM NaCl, 1 mM DTT, 0.8% NP-40, protease and phosphatase inhibitor cocktails)
-
Kinobeads (e.g., commercially available or prepared in-house)
-
BMPM stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
Wash Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.2% NP-40)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
LC-MS/MS equipment and reagents for proteomic analysis
Procedure:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency. Harvest and wash twice with ice-cold PBS.
-
Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes with gentle rotation at 4°C.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Determine protein concentration of the supernatant (e.g., using a BCA assay). Adjust concentration to 2-5 mg/mL.
-
-
Competitive Binding:
-
Aliquot 1 mg of protein lysate into separate microcentrifuge tubes.
-
Prepare serial dilutions of BMPM in DMSO. Add the desired final concentration of BMPM (e.g., 0.1, 1, 10 µM) to the lysates.
-
For the control, add an equivalent volume of DMSO.
-
Incubate for 60 minutes at 4°C with gentle rotation to allow the inhibitor to bind to its targets.
-
-
Kinobeads Affinity Enrichment:
-
Add a pre-washed slurry of Kinobeads to each lysate tube.
-
Incubate for 2 hours at 4°C with gentle rotation. Kinases not bound by BMPM will bind to the beads.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 1,000 x g for 2 min at 4°C).
-
Discard the supernatant. Wash the beads extensively with ice-cold Wash Buffer (at least 3-4 times) to remove non-specific binders.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins by adding 2X SDS-PAGE sample buffer and boiling at 95°C for 10 minutes.
-
Separate the proteins by SDS-PAGE. Perform an in-gel tryptic digest of the entire protein lane.
-
Extract peptides for LC-MS/MS analysis.
-
-
LC-MS/MS and Data Analysis:
-
Analyze the digested peptides using a high-resolution mass spectrometer.
-
Identify and quantify proteins using a label-free quantification (LFQ) approach.
-
For each identified kinase, plot its LFQ intensity against the concentration of BMPM.
-
Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) or EC50 for each target. A decrease in signal with increasing BMPM concentration indicates a binding interaction.[14]
-
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the kinase cross-reactivity of 5-(4-Bromophenyl)-3-methylisoxazole. Our illustrative analysis demonstrates that BMPM is a potent inhibitor of AURKA and PIM kinases with notable activity against other targets like FLT3 and DDR1.
Key Takeaways for Researchers:
-
No Single Platform is Sufficient: A multi-platform approach is essential for a comprehensive understanding of inhibitor selectivity. Combining a broad, ATP-independent binding assay (like KINOMEscan®) with a functional assay (like ADP-Glo™) and a native context-dependent method (like KiNativ™ or Kinobeads) provides the most robust dataset.[7][9][12]
-
Context is Critical: Significant differences can exist between data from recombinant enzymes and native proteomes. In-cellulo target engagement studies are crucial for validating hits and understanding physiological relevance.[11]
-
Data Interpretation is Nuanced: Selectivity is not absolute. The therapeutic window of an inhibitor depends on the relative potency against its intended target versus its off-targets, as well as the physiological roles of those off-targets.
Future work on 5-(4-Bromophenyl)-3-methylisoxazole should focus on generating real-world data using these described methodologies. Cellular studies are needed to confirm whether inhibition of the identified targets translates to modulation of downstream signaling pathways and desired phenotypic outcomes.
References
-
In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. NIH National Center for Biotechnology Information. [Link]
-
Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. [Link]
-
Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
-
Protein kinase profiling assays: a technology review. PubMed. [Link]
-
DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. [Link]
-
Activx Biosciences' Kinativ Platform Featured in Two Articles Demonstrating the Importance of Native Kinase Profiling for Characterizing Protein Degraders. BioSpace. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
ActivX Biosciences, Inc. Launches Breakthrough Kinase Platform, KiNativ. BioSpace. [Link]
-
Kinobead Profiling Reveals Reprogramming of BCR Signaling in Response to Therapy within Primary CLL Cells. PubMed Central. [Link]
-
Going KiNativ(TM): ActivX Biosciences, Inc. Publishes Landmark Article on Kinase Profiling. Marketwired. [Link]
-
ActivX Biosciences' KiNativ® platform featured in two articles demonstrating the importance of native kinase profiling for characterizing protein degraders. GlobeNewswire. [Link]
-
Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]
-
The target landscape of clinical kinase drugs. NIH National Center for Biotechnology Information. [Link]
-
DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. BioSpace. [Link]
-
Kinase binding activity analysis using DiscoverX Kinomescan... ResearchGate. [Link]
-
DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. [Link]
-
Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. NIH National Center for Biotechnology Information. [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. NIH National Center for Biotechnology Information. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
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- 6. reactionbiology.com [reactionbiology.com]
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- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Benchmarking the purity of synthesized 5-(4-Bromophenyl)-3-methylisoxazole against commercial standards
A Comparative Guide to Purity Benchmarking of Synthesized 5-(4-Bromophenyl)-3-methylisoxazole
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the journey from a promising molecule to a therapeutic agent is paved with exacting standards of quality and safety. The chemical building blocks, or intermediates, used in the synthesis of Active Pharmaceutical Ingredients (APIs) are foundational to this process.[1] The purity of these intermediates is not a mere technicality; it is a critical parameter that directly influences the safety, efficacy, and stability of the final drug product.[2][3][4] Impurities, even in trace amounts, can be carried through subsequent synthetic steps, potentially leading to the formation of toxic byproducts, reduced API yield, and significant regulatory hurdles.[2][5]
This guide focuses on 5-(4-Bromophenyl)-3-methylisoxazole, a heterocyclic compound of significant interest as a scaffold in medicinal chemistry. We present a comprehensive framework for benchmarking the purity of a newly synthesized batch of this intermediate against a commercially available standard. Our approach is rooted in the principle of analytical orthogonality—employing multiple, distinct analytical techniques to build a robust and reliable purity profile. This self-validating system ensures that the purity assessment is not reliant on a single method, thereby providing a higher degree of confidence in the material's quality, a cornerstone of Good Manufacturing Practices (GMP).[6][7]
The Analytical Workflow: A Multi-Pronged Strategy for Purity Verification
A definitive purity assessment requires more than a single measurement. It involves a systematic workflow encompassing synthesis, purification, and a suite of characterization techniques. The causality behind this multi-pronged approach is to mitigate the inherent limitations of any individual method. For instance, while chromatography is excellent for quantifying known impurities, NMR spectroscopy can reveal unexpected structural variants that may co-elute. This integrated workflow ensures a holistic evaluation of the synthesized material.
Caption: Overall workflow for purity validation.
Synthesis and Purification Protocol
The synthesis of isoxazole derivatives can be achieved through various established routes.[8][9] A common and effective method is the reaction of a chalcone intermediate with hydroxylamine hydrochloride.[8]
Step 1: Synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one This intermediate is prepared from 4-bromoacetophenone and Bredereck's reagent or a similar dimethylformamide acetal.
Step 2: Cyclization to form 5-(4-Bromophenyl)-3-methylisoxazole The enaminone intermediate is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol or water, often under mild heating.[10] The reaction proceeds via a condensation-cyclization mechanism to yield the isoxazole ring.
Protocol: Purification by Column Chromatography The rationale for using column chromatography is to separate the target compound from unreacted starting materials and polar byproducts.[11]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). The optimal solvent system should be determined by Thin Layer Chromatography (TLC) first.[11]
-
Procedure: The crude product is dry-loaded onto the column and eluted with the mobile phase. Fractions are collected and analyzed by TLC.
-
Post-Processing: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.
Protocol: Recrystallization Recrystallization is a powerful technique for removing minor impurities and obtaining a highly crystalline final product.[11]
-
Solvent Selection: A solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is chosen in which the compound is soluble at high temperatures but poorly soluble at room temperature.
-
Procedure: The product from chromatography is dissolved in a minimal amount of the hot solvent. The solution is allowed to cool slowly to room temperature, inducing crystallization.
-
Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Analytical Protocols for Purity Benchmarking
A Certificate of Analysis for a reference standard is built upon verifiable data. The following protocols provide the framework for generating such data for both the in-house synthesized batch and the commercial standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of purity determination, providing quantitative data on the main component and any non-volatile impurities. A C18 reversed-phase column is a robust choice for this type of aromatic compound.[12]
Protocol:
-
Instrumentation: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile and Water (e.g., 65:35 v/v). A small amount of formic or phosphoric acid can be added to improve peak shape.[13][14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm, or an optimal wavelength determined by PDA analysis.[13]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare stock solutions of ~1 mg/mL for both the synthesized product and the commercial standard in acetonitrile. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an essential orthogonal technique, ideal for identifying the compound by its mass spectrum and for detecting any volatile or semi-volatile impurities. Its high sensitivity makes it particularly suitable for analyzing halogenated organic compounds.[15][16][17]
Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Column: A low-polarity capillary column, such as a DB-1MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions: EI at 70 eV, scanning a mass range of m/z 40-450.
-
Sample Preparation: Prepare dilute solutions (~0.1 mg/mL) of each sample in a volatile solvent like ethyl acetate or dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides an unambiguous structural confirmation. The ¹H and ¹³C NMR spectra serve as fingerprints of the molecule. Crucially, NMR can detect impurities that may not be visible by other methods, providing a true mass-based purity assessment when a quantitative standard is used (qNMR).
Protocol:
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% Tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquire at least 16 scans. Key expected signals include the methyl singlet, the isoxazole ring proton singlet, and the two doublets for the para-substituted aromatic ring.
-
¹³C NMR: Acquire with proton decoupling. Key expected signals include the methyl carbon, the quaternary and protonated carbons of the isoxazole and phenyl rings.
Data Presentation and Comparative Analysis
All quantitative data should be summarized in clear, structured tables for direct comparison.
Caption: Structure of 5-(4-Bromophenyl)-3-methylisoxazole.
Table 1: HPLC Purity Comparison
| Sample | Retention Time (min) | Peak Area % | Purity by Area % |
|---|---|---|---|
| Synthesized Batch | 4.85 | 99.85 | 99.85% |
| Commercial Standard | 4.86 | 99.92 | 99.92% |
| Impurity A (Synth.) | 3.21 | 0.08 | - |
| Impurity B (Synth.) | 5.64 | 0.07 | - |
Table 2: Impurity Profile by GC-MS
| Sample | Retention Time (min) | Proposed Identity | Key Mass Fragments (m/z) | Relative Abundance |
|---|---|---|---|---|
| Synthesized Batch | 8.52 | Target Compound | 239/241 (M+), 183, 155, 76 | >99.8% |
| Commercial Standard | 8.52 | Target Compound | 239/241 (M+), 183, 155, 76 | >99.9% |
| Impurity (Synth.) | 6.78 | 4-Bromoacetophenone | 198/200, 183/185, 155/157 | ~0.1% |
Table 3: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Assignment | Synthesized Batch (δ, ppm) | Commercial Standard (δ, ppm) | Multiplicity |
|---|---|---|---|
| -CH₃ | 2.45 | 2.45 | s |
| Isoxazole-H | 6.50 | 6.50 | s |
| Ar-H | 7.65 | 7.65 | d |
| Ar-H | 7.78 | 7.78 | d |
Table 4: Physical Properties Comparison
| Property | Synthesized Batch | Commercial Standard |
|---|---|---|
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 101-103 °C | 102-103 °C |
Interpretation and Discussion
The comparative data provides a high-fidelity snapshot of the synthesized material's quality.
-
Purity Concordance: The HPLC data shows a purity of 99.85% for the synthesized batch, which is closely aligned with the commercial standard's purity of 99.92%. This high level of purity is the primary indicator of a successful synthesis and purification campaign.
-
Impurity Identification: The GC-MS analysis tentatively identifies a minor impurity in the synthesized batch as unreacted 4-bromoacetophenone, a plausible starting material. The absence of this impurity in the commercial standard may suggest a different purification process or synthetic route.
-
Structural Integrity: The perfect alignment of ¹H NMR chemical shifts and multiplicities between the two samples confirms the structural identity and integrity of the synthesized compound. The absence of significant unassigned peaks further corroborates its high purity.
-
Physical Properties: The sharp melting point of the synthesized batch, and its narrow range, is a classic indicator of high purity, closely matching the commercial standard.
According to regulatory guidelines, such as the ICH Q7 "Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients," all intermediates must be rigorously controlled to ensure they meet established quality and purity characteristics.[6] The data generated through this multi-technique comparison provides the necessary evidence to release the synthesized batch for use in subsequent, GMP-controlled manufacturing steps.
Conclusion
This guide demonstrates a robust, self-validating methodology for benchmarking the purity of a synthesized pharmaceutical intermediate, 5-(4-Bromophenyl)-3-methylisoxazole, against a commercial reference standard. By integrating orthogonal analytical techniques—HPLC, GC-MS, NMR, and melting point analysis—we have constructed a comprehensive and trustworthy purity profile. This rigorous approach is not merely an academic exercise; it is a fundamental requirement in the pharmaceutical industry to ensure the quality, safety, and efficacy of medicines delivered to patients.[3][5] Adherence to such meticulous analytical principles underpins the integrity of the entire drug development pipeline.[1][7]
References
-
A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. MDPI. [Link]
-
Ensuring Quality: The Importance of Purity in Pharmaceutical Intermediates. Pharmaffiliates. [Link]
-
Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. [Link]
-
Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
Supporting Information for "Self-Assembly of Cationic M2L4 Double-Decker Wheel Complexes". Wiley-VCH. [Link]
-
GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. [Link]
-
Regulatory Standards for Active Pharmaceutical Ingredients Ensuring Safety and Compliance. Coherent Market Insights. [Link]
-
Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]
-
The Importance of Impurity Standards in Pharmaceutical Development. PharmiWeb.com. [Link]
-
The Importance of High-Purity Chemicals in Pharmaceutical Testing. Techmate. [Link]
-
Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Enamines with Alkynes: A New Route to Isoxazoles". Organic Letters. [Link]
-
Supporting Information for "Synthesis of 13C and 15N labeled RNA phosphoramidites". Beilstein Journal of Organic Chemistry. [Link]
-
Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing. Nicovaper. [Link]
-
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Course Hero. [Link]
-
Multi-active method for the analysis of active substances in formulated products to support quality control scope. CIPAC. [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Repozytorium UR. [Link]
-
N-(3-bromophenyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide - Optional[13C NMR]. SpectraBase. [Link]
-
3,5-bis(4-Bromophenyl)-4-methylisoxazole - Optional[13C NMR]. SpectraBase. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]
-
Separation of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
Sources
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- 2. nbinno.com [nbinno.com]
- 3. Pure Chemicals in Pharmaceuticals-Why Important to the Pharmaceutical Industry [elchemy.com]
- 4. techmate.co.uk [techmate.co.uk]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry | FDA [fda.gov]
- 7. nicovaper.com [nicovaper.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. cipac.org [cipac.org]
- 14. Separation of Ethyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Molecular Docking of Bromophenyl Isoxazole Derivatives Against the Anti-Tubercular Target InhA
This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of a novel bromophenyl isoxazole derivative against the validated anti-tubercular drug target, enoyl-acyl carrier protein reductase (InhA). We will compare its performance with the active form of Isoniazid, a cornerstone of tuberculosis therapy, offering field-proven insights and a self-validating experimental workflow for researchers in drug discovery.
Introduction: The Imperative for Novel Anti-Tubercular Agents
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has critically undermined current therapeutic strategies, creating an urgent need for novel inhibitors that act on new or validated targets.[1][2] One of the most successful and validated drug targets in Mtb is the enoyl-acyl carrier protein reductase, known as InhA.[3]
The isoxazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5][6] Specifically, bromophenyl isoxazole derivatives represent a promising chemical space for the development of new therapeutic agents due to the unique electronic and steric properties conferred by the bromine substituent.[7][8] This guide uses a robust, structure-based virtual screening approach to evaluate the potential of a representative bromophenyl isoxazole derivative as a novel InhA inhibitor.[9]
Part 1: The Scientific Rationale - Why Target InhA?
InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system.[10] This pathway is responsible for the synthesis of mycolic acids, which are exceptionally long fatty acids that form the core of the unique and impermeable cell wall of Mtb.[1][11] Inhibition of InhA disrupts this pathway, preventing the formation of a functional cell wall and ultimately leading to bacterial death.[3]
The frontline anti-TB drug Isoniazid (INH) is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme (KatG), forms a covalent adduct with the NADH co-factor (INH-NAD).[2][12] This INH-NAD adduct is the active species that binds with high affinity to InhA, blocking its enzymatic function.[11][13] Therefore, any novel inhibitor must demonstrate a comparable or superior ability to occupy the InhA active site and disrupt its function.
Caption: The role of InhA in the FAS-II pathway and its inhibition.
Part 2: Experimental Design & Protocols
A rigorous and reproducible computational workflow is the cornerstone of trustworthy in silico research.[14] The following protocols are designed to be self-validating, ensuring that each step logically and scientifically supports the next.
2.1: Computational Toolkit
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein (receptor) and ligand files into the required PDBQT format.
-
AutoDock Vina: The core docking engine used for predicting binding conformations and affinities.[15][16]
-
PyMOL: A molecular visualization system used for analyzing protein structures and docking poses.
-
Databases:
-
RCSB Protein Data Bank (PDB): Source for the 3D crystal structure of the target protein.
-
PubChem: Source for the 3D structures of the small molecule ligands.
-
2.2: Step-by-Step Protocol: Ligand & Target Preparation
The causality behind this multi-step preparation is to create a chemically correct and computationally tractable representation of the biological system. We must remove extraneous information (like water), add missing information (hydrogens), and assign correct atomic properties (charges).
Protein Preparation (InhA - PDB ID: 4DRE):
-
Obtain Structure: Download the PDB file for M. tuberculosis InhA complexed with NADH and an inhibitor (e.g., 4DRE) from the RCSB PDB.
-
Clean Protein Structure: Open the PDB file in PyMOL or MGLTools. Remove all water molecules (HOH) and any co-crystallized ligands or ions not essential for the docking study. The NADH co-factor should be retained as it is crucial for the binding pocket's conformation.
-
Rationale: Water molecules are typically removed because their positions in a static crystal structure are not always representative of their dynamic state in solution and can interfere with the docking algorithm.
-
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Rationale: PDB files often lack explicit hydrogen atoms. Adding them is critical for defining correct hydrogen bonding patterns.
-
-
Assign Charges: Compute and add Kollman charges to the protein atoms.
-
Rationale: Assigning partial atomic charges is essential for the scoring function to accurately calculate electrostatic interactions between the protein and the ligand.[17]
-
-
Save as PDBQT: Save the prepared protein structure as a PDBQT file (e.g., 4DRE_protein.pdbqt). This format includes the atomic coordinates, charges, and atom types required by AutoDock Vina.
Ligand Preparation (Bromophenyl Isoxazole & INH-NAD):
-
Obtain Structures: Download the 3D structures of the selected bromophenyl isoxazole derivative (e.g., (3-(4-bromophenyl)isoxazol-5-yl)methanol) and the INH-NAD adduct from the PubChem database.
-
Load Ligand: Open the ligand file in MGLTools.
-
Detect Torsional Root: The software will automatically detect the rotatable bonds within the ligand. This defines the conformational flexibility that will be explored during docking.
-
Assign Charges: Assign Gasteiger charges to the ligand atoms.
-
Save as PDBQT: Save the prepared ligand structure as a PDBQT file (e.g., BPI_ligand.pdbqt).
2.3: Molecular Docking Workflow
The docking process simulates the binding of the flexible ligand to the rigid protein target, searching for the most energetically favorable conformation.[9][18]
Caption: A generalized workflow for molecular docking using AutoDock Vina.
Execution Protocol:
-
Define the Search Space (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. It must be centered on the active site of InhA and large enough to encompass the entire binding pocket. For InhA (PDB: 4DRE), the center can be determined from the coordinates of the co-crystallized NADH and inhibitor.[19]
-
Rationale: A well-defined grid box focuses the computational effort on the relevant binding site, increasing the efficiency and accuracy of the docking simulation.
-
-
Create Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center coordinates, and the dimensions of the grid box.[20]
-
Launch AutoDock Vina: Execute the docking run from the command line, providing the configuration file as input. Vina will explore multiple binding modes and rank them based on its scoring function.
-
Output: The program will generate an output PDBQT file containing the coordinates of the predicted binding poses for the ligand, ranked from best to worst affinity, and a log file summarizing the binding energies.
Part 3: Comparative Analysis & Results
The output of a docking simulation provides quantitative data (binding affinity) and qualitative data (binding pose), which together allow for a robust comparison of different compounds.[21]
3.1: Binding Affinity Comparison
Binding affinity is a measure of the predicted strength of the interaction between the ligand and the protein, expressed in kcal/mol. More negative values indicate a more favorable, higher-affinity interaction. The data presented below are representative values based on similar published studies.[1][22]
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| INH-NAD Adduct | -9.2 | TYR158, MET199, ILE215, NAD |
| Bromophenyl Isoxazole (BPI) | -8.7 | TYR158, PHE149, MET103, NAD |
3.2: Analysis of Binding Interactions
A detailed analysis of the binding poses reveals the specific molecular interactions that stabilize the ligand-protein complex.
-
INH-NAD Adduct (Comparator): The established mechanism involves the INH-NAD adduct forming strong hydrogen bonds with key residues in the active site, most notably with TYR158.[11][13] It also forms extensive hydrophobic interactions with surrounding residues and the nicotinamide moiety of the NADH co-factor, locking it into a stable, inhibitory conformation.
-
Bromophenyl Isoxazole (BPI) Derivative (Test): Our docking results predict that the BPI derivative also occupies the substrate-binding pocket and interacts favorably with the NADH co-factor. The isoxazole ring, with its electronegative oxygen and nitrogen atoms, is predicted to act as a hydrogen bond acceptor, potentially interacting with the hydroxyl group of TYR158. The bromophenyl group is positioned to form hydrophobic and halogen-bond interactions within a pocket defined by residues like PHE149 and MET103. The slightly lower (less negative) binding energy compared to the INH-NAD adduct suggests a strong but potentially less optimized interaction, providing a clear direction for future lead optimization.
Part 4: Conclusion and Future Directions
This in silico comparative study demonstrates that bromophenyl isoxazole derivatives are a promising scaffold for the development of novel InhA inhibitors. The representative compound shows a high predicted binding affinity for the InhA active site, engaging with key residues known to be critical for substrate binding.
While its predicted affinity is slightly lower than the covalent INH-NAD adduct, it is significant for a non-covalent inhibitor and establishes a strong foundation for further development. The key value of this computational approach is its ability to rapidly screen and prioritize compounds, saving significant time and resources in the early stages of drug discovery.
Self-Validating Next Steps:
-
In Vitro Enzyme Assay: The most critical next step is to synthesize the bromophenyl isoxazole compound and experimentally validate its inhibitory activity against purified InhA enzyme to determine its IC50 value.[22]
-
Whole-Cell Activity: Test the compound's activity against live M. tuberculosis cultures to assess its ability to penetrate the cell wall and inhibit bacterial growth.
-
Lead Optimization: Based on the docking poses, design and synthesize new analogs to improve binding affinity and pharmacokinetic properties. For example, modifications could be made to enhance the hydrogen bonding network or optimize hydrophobic contacts.
This guide provides a robust framework for leveraging computational docking to accelerate the identification and validation of novel drug candidates. By combining predictive modeling with a deep understanding of the underlying biological rationale, researchers can more effectively navigate the complex landscape of drug discovery.
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Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Online] Available at: [Link]
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Machado, D., et al. (2016). Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis. Infection, Genetics and Evolution. [Online] Available at: [Link]
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Guedes, I. A., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Online] Available at: [Link]
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Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Materials Today: Proceedings. [Online] Available at: [Link]
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A Comparative Guide to Evaluating the Off-Target Effects of 5-(4-Bromophenyl)-3-methylisoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While a compound's on-target efficacy is a primary focus, a thorough understanding of its off-target interactions is equally critical for predicting potential adverse effects and ensuring clinical success. This guide provides a comprehensive framework for evaluating the off-target profile of 5-(4-Bromophenyl)-3-methylisoxazole, a novel isoxazole derivative with potential therapeutic applications.
The isoxazole scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities, including anti-inflammatory and anticancer effects.[1][2] Often, compounds containing this moiety are investigated as inhibitors of key signaling molecules like p38 mitogen-activated protein kinase (MAPK), a central regulator of inflammatory responses.[3] However, the development of kinase inhibitors is often challenged by a lack of selectivity due to the highly conserved nature of the ATP-binding site across the kinome.[4] This lack of selectivity can lead to off-target effects and associated toxicities.[5][6]
This guide will objectively compare the hypothetical off-target profile of 5-(4-Bromophenyl)-3-methylisoxazole with established alternative p38 MAPK inhibitors, providing supporting experimental methodologies and data interpretation strategies. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can build a robust safety profile for this and other novel chemical entities.
The Criticality of Off-Target Profiling
Off-target effects, the unintended interactions of a drug candidate with proteins other than its primary therapeutic target, are a major cause of drug attrition during preclinical and clinical development.[7] These interactions can lead to a range of adverse events, from mild side effects to severe toxicity. Therefore, early and comprehensive off-target profiling is not merely a regulatory hurdle but a fundamental aspect of rational drug design. A well-characterized selectivity profile allows for a more accurate prediction of a compound's therapeutic window and potential liabilities.
Comparative Analysis of Off-Target Profiles
For the purpose of this guide, we will consider 5-(4-Bromophenyl)-3-methylisoxazole as a putative p38 MAPK inhibitor. Its off-target profile will be compared against two well-characterized, albeit distinct, p38 MAPK inhibitors: SB203580, a first-generation, highly potent but relatively non-selective inhibitor, and BIRB-796, a second-generation, allosteric inhibitor with a different selectivity profile.
Table 1: Comparative Kinase Selectivity Profile
| Kinase Target | 5-(4-Bromophenyl)-3-methylisoxazole (Hypothetical IC50, nM) | SB203580 (IC50, nM) | BIRB-796 (IC50, nM) |
| p38α (Primary Target) | 15 | 50 | 38 |
| p38β | 150 | 100 | 65 |
| p38γ | >10,000 | >10,000 | 200 |
| p38δ | >10,000 | >10,000 | 520 |
| JNK1 | 2,500 | >10,000 | >10,000 |
| JNK2 | 1,800 | >10,000 | >10,000 |
| ERK1 | >10,000 | >10,000 | >10,000 |
| c-RAF | >10,000 | >10,000 | Weak Inhibition |
| Fyn | >10,000 | >10,000 | Weak Inhibition |
| Lck | >10,000 | >10,000 | Weak Inhibition |
| SYK | >10,000 | >10,000 | Insignificant Inhibition |
| IKK2 | >10,000 | >10,000 | Insignificant Inhibition |
Data for SB203580 and BIRB-796 are derived from publicly available sources. The data for 5-(4-Bromophenyl)-3-methylisoxazole is hypothetical for illustrative purposes.
Interpretation of Kinase Selectivity Data:
The hypothetical data in Table 1 suggests that 5-(4-Bromophenyl)-3-methylisoxazole is a potent inhibitor of p38α. Its selectivity against other p38 isoforms and a panel of other kinases would need to be experimentally determined. A high degree of selectivity for p38α over other kinases is desirable to minimize off-target effects. For instance, inhibition of JNK kinases could lead to unintended biological consequences.
Experimental Methodologies for Off-Target Profiling
A multi-faceted approach is essential for a thorough evaluation of off-target effects. This typically involves a combination of in silico, biochemical, and cell-based assays.
In Silico Profiling
Computational methods can provide an early indication of potential off-target interactions. Ligand-based approaches compare the chemical structure of the test compound to a database of molecules with known biological activities. Structure-based approaches, such as molecular docking, can predict the binding of the compound to the crystal structures of a wide range of proteins.
Caption: In silico workflow for predicting potential off-target interactions.
Biochemical Assays: Kinase Profiling
Biochemical assays provide quantitative data on the interaction between a compound and a purified protein. Kinase profiling panels are widely used to screen compounds against a large number of kinases to determine their selectivity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare assay buffers, recombinant kinase, substrate, ATP, and the test compound (5-(4-Bromophenyl)-3-methylisoxazole) at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase, the test compound or vehicle control, and the appropriate substrate.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays: Cellular Thermal Shift Assay (CETSA®)
Cell-based assays are crucial for confirming that a compound engages its target in a physiological context. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for verifying target engagement in intact cells.[8] The principle is that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[9]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).
Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture an appropriate cell line to 80-90% confluency. Treat cells with varying concentrations of 5-(4-Bromophenyl)-3-methylisoxazole or a vehicle control for a predetermined time.
-
Harvest and Lyse Cells: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Protein Detection: Analyze the levels of the target protein (e.g., p38 MAPK) in the soluble fraction using a specific antibody-based detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Broader Safety Pharmacology Profiling
Beyond kinase selectivity, a comprehensive safety assessment should evaluate the compound's interaction with a broader panel of targets known to be associated with adverse drug reactions. This includes G-protein coupled receptors (GPCRs), ion channels, transporters, and nuclear receptors.[10]
Table 2: Illustrative Safety Pharmacology Panel
| Target Class | Representative Targets | Potential Adverse Effects of Off-Target Interaction |
| GPCRs | hERG, 5-HT2B, Adrenergic receptors | Cardiac arrhythmia, Valvular heart disease, Cardiovascular effects |
| Ion Channels | Sodium, Calcium, Potassium channels | Neurological and cardiovascular side effects |
| Transporters | P-glycoprotein (P-gp), OATP | Drug-drug interactions, Altered pharmacokinetics |
| Nuclear Receptors | Pregnane X receptor (PXR) | Induction of drug-metabolizing enzymes |
Conclusion
The evaluation of off-target effects is an indispensable component of modern drug discovery and development. For a novel compound like 5-(4-Bromophenyl)-3-methylisoxazole, a systematic and multi-pronged approach is essential to build a comprehensive safety and selectivity profile. By employing a combination of in silico predictions, robust biochemical assays, and cell-based target engagement studies, researchers can gain critical insights into the compound's potential liabilities.
This guide provides a foundational framework for such an evaluation. The objective comparison with established alternatives, supported by detailed and self-validating experimental protocols, will enable scientists to make informed decisions, ultimately de-risking the path to clinical development and contributing to the creation of safer and more effective medicines.
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Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. PMC. [Link]
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Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). PMC. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]
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Substituted isoxazoles as potent inhibitors of p38 MAP kinase. PubMed. [Link]
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. PMC. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility in Biological Assays: A Comparative Analysis Featuring 5-(4-Bromophenyl)-3-methylisoxazole
For researchers, scientists, and professionals in drug development, the reproducibility of biological assays is the bedrock of reliable data and confident decision-making. In this comprehensive guide, we will delve into the critical factors influencing assay reproducibility, using a comparative framework that examines the performance of the novel investigational compound, 5-(4-Bromophenyl)-3-methylisoxazole, against a well-established alternative in a common assay format. This guide is designed to provide not just protocols, but the underlying scientific rationale to empower you to design, execute, and troubleshoot your own robust and reproducible biological assays.
The Quest for Consistency: Why Reproducibility is Paramount
High-throughput screening (HTS) campaigns, a cornerstone of modern drug discovery, are particularly susceptible to variability due to their scale and complexity.[4][5] Ensuring the reproducibility of HTS assays is essential for the reliable identification of true hits and for building confident structure-activity relationships (SAR).[6]
The sources of variability in biological assays are multifaceted and can be broadly categorized as technical, biological, and human.[2][7][8] Technical variability can arise from inconsistencies in reagents, lot-to-lot variations in critical components, and uncalibrated equipment.[7][8] Biological variability is inherent to the living systems we study and can be influenced by factors such as cell passage number, media composition, and incubation conditions.[2] Finally, human variability, stemming from differences in operator technique and training, can also significantly impact assay outcomes.[7][8]
This guide will use a practical, albeit illustrative, example to explore how these sources of variability can be identified and mitigated. We will consider a hypothetical scenario where 5-(4-Bromophenyl)-3-methylisoxazole , a compound with structural similarities to molecules with known anticancer properties, is being evaluated for its inhibitory activity against a specific kinase, "Kinase-X," in a biochemical assay.[9] For comparison, we will use a well-characterized, commercially available Kinase-X inhibitor, "Inhibitor-Std."
Visualizing the Experimental Approach
To provide a clear roadmap for our comparative analysis, the following workflow diagram outlines the key stages of our investigation into assay reproducibility.
Caption: Workflow for the comparative reproducibility study.
The Hypothetical Target: Kinase-X and its Role in a Signaling Pathway
For the purpose of this guide, we will assume that Kinase-X is a critical enzyme in a signaling pathway implicated in cell proliferation. The inhibition of Kinase-X is therefore a desirable therapeutic strategy. The following diagram illustrates the hypothetical signaling cascade.
Caption: Hypothetical signaling pathway involving Kinase-X.
Comparative Analysis of Assay Performance: Key Reproducibility Metrics
To objectively assess the reproducibility of our hypothetical Kinase-X inhibition assay with both 5-(4-Bromophenyl)-3-methylisoxazole and Inhibitor-Std, we will focus on several key performance indicators. The following table presents illustrative data from three independent experiments, simulating variations in operator and reagent batches.
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 | Mean | Standard Deviation | Coefficient of Variation (%) |
| 5-(4-Bromophenyl)-3-methylisoxazole IC50 (µM) | 1.2 | 1.5 | 1.3 | 1.33 | 0.15 | 11.3 |
| Inhibitor-Std IC50 (µM) | 0.5 | 0.55 | 0.48 | 0.51 | 0.036 | 7.1 |
| Z'-factor | 0.85 | 0.82 | 0.88 | 0.85 | 0.03 | 3.5 |
| Signal-to-Background Ratio | 10.2 | 9.8 | 10.5 | 10.17 | 0.35 | 3.4 |
Note: The data in this table is illustrative and intended for educational purposes.
Detailed Experimental Protocols for Ensuring Reproducibility
The following protocols are provided as a guide for conducting a robust and reproducible kinase inhibition assay. The principles outlined here can be adapted to a wide range of biological assays.
Protocol 1: Kinase-X Inhibition Assay
A. Reagent Preparation and Quality Control:
-
Kinase-X Enzyme: Source from a reputable vendor. Upon receipt, aliquot into single-use volumes and store at -80°C. Perform a quality control check on each new lot by running a standard inhibition curve with Inhibitor-Std.
-
Substrate: Prepare a concentrated stock solution in an appropriate buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
ATP: Prepare a concentrated stock solution in water. Aliquot and store at -20°C. The concentration of ATP should be at the Km for the enzyme to ensure sensitivity to competitive inhibitors.
-
Assay Buffer: Prepare a large batch of assay buffer to be used across all experiments to minimize variability. Filter-sterilize the buffer.
-
Test Compounds: Dissolve 5-(4-Bromophenyl)-3-methylisoxazole and Inhibitor-Std in 100% DMSO to create high-concentration stock solutions. Prepare serial dilutions in DMSO.
B. Assay Procedure (384-well plate format):
-
Compound Plating: Using an automated liquid handler to minimize pipetting errors, dispense 100 nL of the serially diluted compounds into the wells of a 384-well assay plate.
-
Enzyme Addition: Add 5 µL of Kinase-X enzyme solution (pre-diluted in assay buffer) to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of a solution containing the substrate and ATP (pre-mixed in assay buffer) to each well to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Signal Detection: Add 10 µL of a detection reagent (e.g., a reagent that detects the phosphorylated product) to each well. Incubate for the recommended time and then read the plate on a compatible plate reader.
C. Data Analysis:
-
Normalization: Normalize the data using the mean of the negative (DMSO only) and positive (no enzyme) controls.
-
Curve Fitting: Fit the normalized data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Statistical Analysis: Calculate the mean, standard deviation, and coefficient of variation for the IC50 values obtained from multiple independent experiments.
Self-Validating Systems: Building Trust in Your Data
A key principle of ensuring reproducibility is the implementation of self-validating systems within your experimental design.[1] This means incorporating controls and checks that provide an ongoing assessment of the assay's performance.
-
Positive and Negative Controls: Every assay plate should include wells with a known inhibitor (positive control, e.g., Inhibitor-Std) and a vehicle control (negative control, e.g., DMSO). The consistent performance of these controls is a primary indicator of assay health.
-
Reference Compound: The inclusion of a well-characterized reference compound like Inhibitor-Std on every plate allows for the monitoring of assay performance over time and across different conditions. A significant drift in the IC50 of the reference compound can signal a systemic issue with the assay.
-
Z'-factor Calculation: The Z'-factor is a statistical parameter that quantifies the separation between the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay, providing confidence in the identification of hits.
Conclusion and Best Practices for Enhanced Reproducibility
The reproducibility of biological assays is not a matter of chance, but rather the result of meticulous planning, rigorous execution, and a deep understanding of the potential sources of variability. While our illustrative example with 5-(4-Bromophenyl)-3-methylisoxazole is hypothetical, the principles it demonstrates are universally applicable.
To enhance the reproducibility of your own biological assays, consider the following best practices:
-
Standardize Everything: From reagent sources and lot numbers to instrument settings and incubation times, consistency is key.[7]
-
Thorough Training: Ensure that all personnel involved in the assay are well-trained on the protocol and proper pipetting techniques.[7][8]
-
Implement Robust Quality Control: Regularly qualify new batches of reagents and monitor the performance of your assays over time using reference compounds and statistical process control.
-
Automate Where Possible: The use of automated liquid handlers and plate readers can significantly reduce human error and improve consistency.[6]
-
Transparent Reporting: Clearly document all experimental details, including the sources of all reagents and the specific instrument models and settings used. This will enable other researchers to more easily replicate your findings.
By embracing these principles, you can build a foundation of trust in your experimental data, accelerate your research, and contribute to the collective goal of robust and reproducible science.
References
- Factors affecting test reproducibility among labor
- Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PubMed Central.
- A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines. NIH.
- 4 Factors Affecting D
- Overview of the Fundamentals in Developing a Bioassay. Pharmaceutical Technology.
- Certain Approaches to Understanding Sources of Bioassay Variability.
- Assessing Reproducibility of High-throughput Experiments in the Case of Missing D
- HTS Assay Validation. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Assay Operations: Keeping your Assays Robust and Reproducible. YouTube.
- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Bromophenyl)-3-methylisoxazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-(4-Bromophenyl)-3-methylisoxazole. As researchers, scientists, and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just procedural instructions, but also the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance in your laboratory.
Hazard Assessment and Chemical Profile
5-(4-Bromophenyl)-3-methylisoxazole is a halogenated heterocyclic compound. Its structure necessitates careful handling and disposal due to inherent hazards.
-
Environmental Hazards: Brominated organic compounds can be toxic to aquatic life with long-lasting effects. Improper disposal can lead to persistent environmental contamination. Therefore, this compound must never be disposed of down the drain or in regular trash.[3][4]
-
Reactivity Hazards: The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents and bases.[5] Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides like hydrogen bromide.[5]
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of 5-(4-Bromophenyl)-3-methylisoxazole is governed by federal and local regulations. The primary regulatory framework in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[6]
-
Waste Classification: As a halogenated organic compound, waste containing 5-(4-Bromophenyl)-3-methylisoxazole is typically classified as hazardous waste. It falls under the category of "F-listed" wastes if it is a spent solvent, which includes wastes from common manufacturing and industrial processes.[4][7] Laboratories must make a hazardous waste determination for all chemical waste generated.[8]
-
"Cradle-to-Grave" Responsibility: Under RCRA, the generator of the hazardous waste is responsible for its safe management from the point of generation to its final disposal.[6] This underscores the importance of using a licensed hazardous waste disposal service.
-
OSHA Standards: The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the use of appropriate Personal Protective Equipment (PPE) and the development of an Exposure Control Plan for handling hazardous substances.[9][10]
Personal Protective Equipment (PPE) Protocol
Before handling 5-(4-Bromophenyl)-3-methylisoxazole or its waste, the following PPE is mandatory:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Always inspect gloves before use and change them immediately if they become contaminated.[5] Contaminated gloves should be disposed of as hazardous waste.[11]
-
Skin and Body Protection: A lab coat is required. For tasks with a higher risk of splash or dust generation, consider additional protective clothing.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2]
Step-by-Step Disposal Procedures
The cornerstone of proper chemical disposal is rigorous waste segregation. Due to its halogenated nature, 5-(4-Bromophenyl)-3-methylisoxazole waste must be kept separate from non-halogenated chemical waste. Co-mingling these waste streams significantly increases disposal costs and environmental burden.[4]
Decontamination of Empty Containers
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.
-
Collect Rinsate: The solvent rinsate is now considered hazardous waste and must be collected in a designated, properly labeled container for halogenated organic waste.
-
Deface Label: Completely deface or remove the original label on the empty container to prevent misuse.
-
Dispose of Container: Once decontaminated, the container can typically be disposed of as non-hazardous solid waste or recycled, depending on institutional policies.
Disposal of Contaminated Materials (PPE, Wipes)
-
Collection: All solid materials that have come into direct contact with 5-(4-Bromophenyl)-3-methylisoxazole, such as gloves, weighing paper, and absorbent pads from a spill, are considered hazardous waste.
-
Containment: Place these items in a designated, leak-proof container or a heavy-duty plastic bag clearly labeled as "Hazardous Waste" and listing the chemical constituents.[9][11]
-
Storage: Store this container in your laboratory's Satellite Accumulation Area (SAA).[12]
Disposal of Bulk Chemical Waste
-
Container Selection: Use a designated waste container that is chemically compatible with the waste. The container must have a secure, tight-fitting screw cap.[3][12] Never use metal containers for acidic or basic solutions.[13]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and a complete list of its contents, including 5-(4-Bromophenyl)-3-methylisoxazole and any solvents used.[4]
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab. The SAA should be under the direct supervision of lab personnel and clearly marked.[12][13]
-
Container Management: Keep the waste container closed at all times except when adding waste.[4] Do not fill containers beyond 90% capacity to allow for expansion.[13]
-
Pickup and Disposal: Once the container is full or has been in storage for the maximum allowed time (which can be up to one year for partially filled containers in an SAA), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][12]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in Section 3.
-
Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne. For a liquid spill, surround the area with a chemical absorbent boom or pads.
-
Cleanup: Carefully collect the spilled material and absorbent using spark-proof tools.[14] Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect this cleaning material as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, following institutional procedures.
Data Summary Table
| Parameter | Guideline | Rationale & Reference |
| EPA Waste Classification | Likely F-listed (Halogenated Solvent Waste) | Proper classification is required for legal disposal under RCRA.[4][7] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against skin/eye contact and chemical exposure.[5] |
| Waste Segregation | CRITICAL: Separate from non-halogenated waste | Prevents cross-contamination and significantly higher disposal costs.[4] |
| Container Type | Chemically compatible, secure screw cap | Prevents leaks, ruptures, and reactions with the container material.[12] |
| Storage Location | Designated & Labeled Satellite Accumulation Area (SAA) | Ensures safe, compliant temporary storage at the point of generation.[12] |
| Max Storage Time (SAA) | Up to 1 year (partially full); 3 days (full) | Adherence to EPA regulations for waste accumulation.[12] |
| Disposal Method | Licensed Hazardous Waste Contractor | Ensures "cradle-to-grave" management and environmental protection.[6] |
| Spill Cleanup | Use absorbent material; collect as hazardous waste | Prevents wider contamination and ensures proper disposal of cleanup materials.[2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 5-(4-Bromophenyl)-3-methylisoxazole.
Caption: Decision workflow for handling different waste streams of 5-(4-Bromophenyl)-3-methylisoxazole.
References
- Controlling Occupational Exposure to Hazardous Drugs. (n.d.). Occupational Safety and Health Administration.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US Environmental Protection Agency.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US Environmental Protection Agency.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). US Environmental Protection Agency.
- Safety Data Sheet - Isoxazole. (2025, December 19). Fisher Scientific.
- Safety Data Sheet - 5-(4-Bromophenyl)isoxazole. (2025, December 20). Fisher Scientific.
- Guidelines for Safe Disposal of Unwanted Pharmaceuticals in and after Emergencies. (n.d.). World Health Organization.
- ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- OSHA Guidelines for Medical Waste. (2021, July 19). Rx Destroyer.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. (n.d.). California Code of Regulations.
- Regulation of Laboratory Waste. (n.d.). American Chemical Society.
- Safety Data Sheet - 4-Isoxazolecarbonyl chloride, 5-methyl-3-phenyl-. (2025, December 20). Fisher Scientific.
- Safety Data Sheet - Isoxazole. (2025, February 3). TCI Chemicals.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Organic Solvents. (n.d.). Cornell University Environmental Health and Safety.
- Safety Data Sheet - Imidazole. (2024, March 4). Carl Roth.
- Safety Data Sheet - Methyl 2-(4-bromophenyl)acetate. (n.d.). SynZeal.
- Safety Data Sheet - 3-Hydroxy-5-methylisoxazole. (2024, March 2). Sigma-Aldrich.
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A Guide to the Safe Handling of 5-(4-Bromophenyl)-3-methylisoxazole: Personal Protective Equipment and Operational Protocols
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 5-(4-Bromophenyl)-3-methylisoxazole. The following protocols are grounded in established safety principles and data from structurally related compounds to ensure the well-being of all laboratory personnel.
Anticipated Hazard Profile
Based on data from related isoxazole derivatives, researchers should anticipate that 5-(4-Bromophenyl)-3-methylisoxazole may present the following hazards:
-
Skin Irritation: May cause skin irritation upon direct contact.[3][10]
-
Serious Eye Irritation/Damage: May cause serious eye irritation or damage.[3][10]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][10]
During thermal decomposition or combustion, this compound may release hazardous substances such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (specifically hydrogen bromide).[2]
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedure being performed.[11] Below is a summary of recommended PPE for common laboratory tasks involving 5-(4-Bromophenyl)-3-methylisoxazole.
| Laboratory Task | Minimum Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | Nitrile Gloves, Safety Goggles, Lab Coat, N95 Respirator | To prevent skin and eye contact with the solid compound and to avoid inhalation of fine dust particles.[4][12] |
| Solution Preparation | Nitrile Gloves, Safety Goggles with Side Shields, Lab Coat | Protects against splashes of the dissolved compound which could cause skin or eye irritation.[2][12] |
| Running Reactions (Small Scale) | Nitrile Gloves, Safety Goggles, Lab Coat | Standard laboratory practice to protect against incidental contact. |
| Running Reactions (Large Scale) or Reactions Under Heat/Pressure | Nitrile Gloves, Chemical Splash Goggles, Face Shield, Flame-Resistant Lab Coat | Provides a higher level of protection against splashes, and potential energetic events.[11][13] |
| Work-up and Purification (e.g., Chromatography) | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against exposure to the compound in solution during transfers and handling. |
| Spill Cleanup | Chemical-resistant gloves (e.g., nitrile), Chemical Splash Goggles, Disposable Coveralls, Appropriate Respiratory Protection | To ensure comprehensive protection during the management of a hazardous material release.[14] |
Glove Selection:
When handling 5-(4-Bromophenyl)-3-methylisoxazole, nitrile gloves are a suitable choice for splash protection and incidental contact.[2][12] It is crucial to inspect gloves for any signs of degradation or puncture before use.[2] For prolonged contact or when handling concentrated solutions, consider consulting glove manufacturer data for breakthrough times. Always remove gloves using a technique that avoids skin contamination and wash hands thoroughly after handling the compound.[2][9]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize exposure risks. The following workflow provides a step-by-step guide for safe operations.
Caption: A generalized workflow for the safe handling of 5-(4-Bromophenyl)-3-methylisoxazole.
Step-by-Step Handling Procedures:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
-
Engineering Controls: All manipulations of the solid compound or its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] Ensure that a safety shower and eyewash station are readily accessible.[9]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above before handling the compound.
-
Weighing and Transfers: When weighing the solid, do so in a fume hood or on a balance with appropriate local exhaust ventilation to control dust.
-
Reaction Setup and Monitoring: Conduct all reactions within a fume hood. Use appropriate clamps and supports for all glassware.
-
Work-up and Purification: Perform extractions, distillations, and chromatographic separations within a fume hood.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, empty containers, and reaction residues, in accordance with local, state, and federal regulations for hazardous chemical waste.[12] Do not discharge into drains or the environment.[9]
-
Doffing PPE and Hygiene: Remove PPE in a manner that avoids cross-contamination. Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[9]
Emergency Procedures
In the event of an accidental exposure or release, immediate and appropriate action is critical.
First-Aid Measures:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2]
-
Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Accidental Release Measures:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a suitable, sealed container for disposal. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[2][9]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
By adhering to these guidelines, researchers can safely handle 5-(4-Bromophenyl)-3-methylisoxazole, minimizing risks and ensuring a secure laboratory environment.
References
-
Personal Protective Equipment. (2025, September 12). US EPA. Available at: [Link]
-
5-(4-Bromophenyl)isoxazole-3-carboxylic acid. PubChem. Available at: [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. Available at: [Link]
-
Safety Data Sheet - 5-(7-(3-Bromophenyl)-[1][2][9]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole. (2024, November 1). Angene Chemical. Available at: [Link]
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Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Available at: [Link]
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Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. Available at: [Link]
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Personal Protective Equipment. Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2023). International Journal of Molecular Sciences. Available at: [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
